molecular formula C15H24O2 B150007 Capsidiol CAS No. 37208-05-2

Capsidiol

Cat. No.: B150007
CAS No.: 37208-05-2
M. Wt: 236.35 g/mol
InChI Key: BXXSHQYDJWZXPB-OKNSCYNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capsidiol (CAS 37208-05-2) is a bicyclic sesquiterpenoid phytoalexin that accumulates in solanaceous plants, such as chili pepper ( Capsicum annuum ) and tobacco ( Nicotiana tabacum ), in response to fungal infection and other biotic stresses . Its biosynthesis is induced upon challenge with pathogens like Phytophthora capsici and Colletotrichum scovillei , and it is a key compound in the plant's long-term defensive strategy . The biosynthesis of this compound proceeds via the mevalonate pathway, where farnesyl pyrophosphate (FPP) is cyclized by the sesquiterpene cyclase 5-epi-aristolochene synthase (EAS) to form 5-epi-aristolochene, which is then hydroxylated by 5-epi-aristolochene-1,3-dihydroxylase to yield this compound . This compound is a primary focus of plant pathology research due to its potent antifungal activity, functioning as a natural antibiotic to enhance plant resistance . Beyond its role in plant defense, recent investigations have revealed significant immunomodulatory and anti-neuroinflammatory properties for this compound . Studies on mouse splenocytes and a model of experimental autoimmune encephalomyelitis (EAE) showed that this compound treatment can reduce antigen-specific T cell populations (Th1, Th17, Tc1, Tc17) and diminish the production of pro-inflammatory cytokines including IFN-γ, IL-17A, IL-6, and TNF-α . Furthermore, in IFN-γ-stimulated microglial cells, this compound suppressed the production of nitric oxide and IL-6, and reduced the expression of iNOS and COX-2, indicating potential for research in neurodegeneration . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSHQYDJWZXPB-OKNSCYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190703
Record name Capsidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37208-05-2
Record name (+)-Capsidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37208-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037208052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPSIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O869T5P54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Capsidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of Capsidiol from Capsicum annuum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, stands as a key component in the defense arsenal of solanaceous plants, most notably Capsicum annuum (pepper). Its discovery and subsequent characterization have paved the way for a deeper understanding of plant-pathogen interactions and have opened avenues for its potential application in agriculture and medicine. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways that govern its production.

Discovery and Biological Significance

This compound was first identified as an antifungal compound produced by sweet peppers (Capsicum annuum) in response to fungal infection.[1] It is classified as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to microorganisms.[1] The production of this compound is a hallmark of the plant's long-term induced defense response.[1] Beyond its potent antifungal activity, recent studies have unveiled its immunomodulatory and anti-neuroinflammatory properties, suggesting its potential for therapeutic applications.[2]

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in plants. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, to form the intermediate 5-epi-aristolochene. This crucial step is catalyzed by the enzyme 5-epi-aristolochene synthase (EAS). Subsequently, 5-epi-aristolochene is hydroxylated by a cytochrome P450 enzyme, 5-epi-aristolochene-1,3-dihydroxylase (EAH), to yield this compound.

Data Presentation: Elicitation and Yield of this compound

The production of this compound in Capsicum annuum can be induced by various biotic and abiotic elicitors. The yield of this compound is dependent on the type of elicitor, its concentration, the duration of exposure, and the pepper cultivar. The following tables summarize quantitative data on this compound production from various studies.

ElicitorPlant MaterialConcentrationIncubation Time (hours)Maximum this compound YieldReference
CellulaseC. annuum root cultures10 mg/flask24Not specified in absolute amount, but maximal production observed[3]
Arachidonic AcidC. annuum fruit tissue1 mM6 (for H2O2 peak)Not specified in absolute amount, but induction observed[4]
Pepper CultivarElicitor/InfectionThis compound Production ComparisonReference
Hanbyul (susceptible)Phytophthora capsiciLower this compound accumulation[5]
Kingkun (resistant)Phytophthora capsiciHigher this compound accumulation[5]

Experimental Protocols

Elicitation of this compound Production in Capsicum annuum Cell Suspension Cultures

This protocol is a generalized procedure based on methodologies described for inducing phytoalexin production.

Materials:

  • Capsicum annuum cell suspension culture

  • Growth medium (e.g., Murashige and Skoog medium supplemented with appropriate hormones)

  • Elicitor solution (e.g., Cellulase dissolved in sterile water, filter-sterilized)

  • Sterile flasks

  • Shaker incubator

Procedure:

  • Establish a healthy, actively growing cell suspension culture of Capsicum annuum.

  • Subculture the cells into fresh growth medium in sterile flasks.

  • Allow the cells to grow for a specified period to reach the mid-logarithmic growth phase.

  • Prepare a stock solution of the cellulase elicitor and filter-sterilize it.

  • Add the sterile elicitor solution to the cell cultures to achieve the desired final concentration (e.g., 5-30 µg/ml).

  • Incubate the elicited cultures on a shaker at a constant speed and temperature (e.g., 120 rpm at 25°C) in the dark.

  • Harvest the cells and the culture medium at various time points (e.g., 0, 6, 12, 24, 48 hours) post-elicitation.

  • Separate the cells from the medium by filtration or centrifugation for subsequent extraction and analysis.

Extraction of this compound

This protocol outlines a general method for the extraction of this compound from plant material or culture medium.

Materials:

  • Elicited plant tissue (e.g., fruits, leaves, cultured cells) or culture medium

  • Homogenizer or mortar and pestle

  • Organic solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Harvest the elicited plant material and freeze-dry or use fresh.

  • Homogenize the plant tissue in the presence of an organic solvent (e.g., 80% ethanol).

  • For culture medium, perform a liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

  • Stir or shake the mixture for an extended period (e.g., 24 hours) at room temperature to ensure complete extraction.

  • Filter the mixture to remove solid plant debris.

  • If a liquid-liquid extraction was performed, separate the organic phase using a separatory funnel.

  • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

This protocol describes a general workflow for purifying this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Glass column

  • Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile and water)

  • Fraction collector

Procedure: a. Column Chromatography:

  • Prepare a silica gel slurry in the initial, non-polar solvent of the gradient.

  • Pack the glass column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound.

  • Evaporate the solvent from the pooled fractions.

b. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the partially purified extract in the HPLC mobile phase.

  • Filter the sample through a syringe filter.

  • Inject the sample into the HPLC system.

  • Run the HPLC with a suitable gradient program to separate the components.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to this compound using a fraction collector.

  • Evaporate the solvent to obtain pure this compound.

Structure Elucidation of this compound

The structure of this compound was originally elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

b. Mass Spectrometry (MS):

  • Electron Ionization Mass Spectrometry (EI-MS): This technique is used to determine the molecular weight of the compound and to obtain a characteristic fragmentation pattern. The fragmentation of sesquiterpenoids like this compound typically involves the loss of small neutral molecules such as water (H₂O) and methyl groups (CH₃), as well as characteristic cleavages of the carbon skeleton. A detailed fragmentation pattern for this compound is not widely published, but analysis of the mass spectrum would reveal a molecular ion peak and several fragment ions that are indicative of its structure.

Signaling Pathways for this compound Production

The induction of this compound biosynthesis is a tightly regulated process involving complex signaling networks. Two key pathways, the Mitogen-Activated Protein Kinase (MAPK) cascade and calcium signaling, play pivotal roles.

MAPK Signaling Pathway

Elicitor recognition at the cell surface activates a phosphorylation cascade involving a series of MAPK kinases (MAPKKK, MAPKK, and MAPK). This cascade ultimately leads to the activation of transcription factors that bind to the promoters of this compound biosynthesis genes (e.g., EAS and EAH), thereby upregulating their expression.

MAPK_Signaling Elicitor Elicitor (e.g., Cellulase) Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (WIPK/SIPK) MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Genes This compound Biosynthesis Genes (EAS, EAH) TFs->Genes Gene Expression This compound This compound Genes->this compound

Caption: MAPK signaling cascade for this compound biosynthesis.

Calcium Signaling Pathway

Elicitor binding also triggers an influx of calcium ions (Ca²⁺) into the cytosol. This increase in intracellular Ca²⁺ is sensed by calcium-binding proteins such as Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs). These activated proteins can then modulate the activity of downstream targets, including transcription factors, leading to the expression of defense-related genes, including those for this compound synthesis.

Calcium_Signaling Elicitor Elicitor Receptor Receptor Elicitor->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel Opening Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_sensors Ca²⁺ Sensors (CaM, CDPKs) Ca_influx->Ca_sensors Binding Downstream Downstream Targets Ca_sensors->Downstream Activation TFs Transcription Factors Downstream->TFs Genes This compound Biosynthesis Genes TFs->Genes Gene Expression This compound This compound Genes->this compound

Caption: Calcium signaling pathway in this compound induction.

Experimental Workflow for this compound Isolation and Analysis

The overall process from plant material to purified this compound involves a series of sequential steps.

Experimental_Workflow Plant Capsicum annuum Plant Material Elicitation Elicitation Plant->Elicitation Extraction Extraction Elicitation->Extraction Purification Purification (Column Chromatography, HPLC) Extraction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis This compound Pure this compound Analysis->this compound

Caption: General workflow for this compound isolation.

Conclusion

The discovery and isolation of this compound from Capsicum annuum represent a significant advancement in the field of plant pathology and natural product chemistry. This technical guide has provided a comprehensive overview of the key aspects of this compound research, from its biosynthesis and elicitation to the detailed signaling pathways that regulate its production. While detailed protocols for extraction and purification are provided, it is important to note that specific optimization may be required depending on the experimental setup. The quantitative data presented highlights the variability in this compound yield, emphasizing the importance of selecting appropriate cultivars and elicitation strategies for maximizing production. The elucidation of the MAPK and calcium signaling pathways offers potential targets for genetic engineering to enhance disease resistance in crops. Further research into the pharmacological properties of this compound holds promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Capsidiol Biosynthesis Pathway in Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin produced by several species of the Solanaceae family, including Nicotiana tabacum (tobacco), in response to pathogen attack, particularly from fungi. As a key component of the plant's defense mechanism, this compound exhibits significant antifungal and antimicrobial properties. Understanding the intricacies of its biosynthesis is crucial for developing disease-resistant plant varieties and for the potential biotechnological production of this valuable compound for pharmaceutical and agricultural applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Nicotiana tabacum, detailing the enzymatic steps, genetic regulation, and the signaling cascade that triggers its production. The guide also includes detailed experimental protocols for the study of this pathway and quantitative data to support further research and development.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Nicotiana tabacum originates from the mevalonate pathway, which provides the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). The pathway to this compound branches off from the central isoprenoid metabolism at the level of farnesyl pyrophosphate (FPP), a C15 intermediate. The conversion of FPP to this compound is a two-step process catalyzed by two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH).

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step in this compound biosynthesis is the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene hydrocarbon, 5-epi-aristolochene. This complex rearrangement is catalyzed by 5-epi-aristolochene synthase (EAS) , a sesquiterpene cyclase. The reaction proceeds through the formation of a germacrene A intermediate.

Step 2: Dihydroxylation of 5-epi-aristolochene

The final step in the pathway is the stereospecific dihydroxylation of 5-epi-aristolochene to yield this compound. This two-step oxidation is catalyzed by a single cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH) . The hydroxylation occurs sequentially at the C1 and C3 positions of the 5-epi-aristolochene backbone.

Diagram of the this compound Biosynthesis Pathway

Capsidiol_Biosynthesis cluster_main_pathway This compound Biosynthesis Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) 5_epi_aristolochene 5-epi-aristolochene Farnesyl_Pyrophosphate->5_epi_aristolochene 5-epi-aristolochene synthase (EAS) This compound This compound 5_epi_aristolochene->this compound 5-epi-aristolochene dihydroxylase (EAH) (CYP71D20)

Caption: Core enzymatic steps in the biosynthesis of this compound from farnesyl pyrophosphate.

Quantitative Data

The production of this compound and the expression of its biosynthetic genes are tightly regulated and can be induced to high levels upon elicitation. The following tables summarize key quantitative data related to the pathway.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
EAH 5-epi-aristolochene1.8 ± 0.31.9 ± 0.1[1][2]
EAH 1β-hydroxy-5-epi-aristolochene0.5 ± 0.12.8 ± 0.2[1][2]
EAH 3α-hydroxy-5-epi-aristolochene2.1 ± 0.40.9 ± 0.1[1][2]
Elicitor-Induced this compound Production and Gene Expression

The following table provides representative data on the induction of this compound biosynthesis in Nicotiana tabacum cell suspension cultures following treatment with a fungal elicitor.

Time after Elicitation (hours)This compound Accumulation (µg/g fresh weight)EAS mRNA Fold InductionEAH mRNA Fold Induction
0Not detectable11
4->100>50
8->200>100
1225 ± 5>100>50
2450 ± 8<50<20

(Note: The data in this table are compiled from multiple sources for illustrative purposes and may not represent a single experiment. Actual values can vary depending on the specific elicitor, its concentration, and the cell culture conditions.)[3][4]

Signaling Pathway and Regulation

The induction of this compound biosynthesis is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs), such as fungal elicitors. This recognition triggers a complex signaling cascade that ultimately leads to the transcriptional activation of the EAS and EAH genes.

Key components of this signaling pathway in Nicotiana species include:

  • Elicitor Recognition: Fungal elicitors, such as the protein cryptogein from Phytophthora cryptogea, are perceived by receptors on the plant cell surface.[5][6][7]

  • Early Signaling Events: Elicitor perception leads to rapid downstream signaling events, including ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of protein kinases.[1][8][9]

  • MAP Kinase Cascade: Mitogen-activated protein kinase (MAPK) cascades are known to play a crucial role in plant defense signaling and are implicated in the regulation of phytoalexin biosynthesis.[10][11][12][13][14]

  • Transcriptional Regulation: The signal is transduced to the nucleus, leading to the activation of specific transcription factors. In Nicotiana species, an ERF2-like transcription factor has been shown to directly bind to the promoter of the EAS gene, thereby activating its transcription.[1][8]

Diagram of the Signaling Pathway for this compound Biosynthesis Induction

Elicitor_Signaling cluster_signaling Elicitor Signaling Cascade Fungal_Elicitor Fungal Elicitor (e.g., Cryptogein) Receptor Plasma Membrane Receptor Fungal_Elicitor->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAP Kinase Cascade Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade ERF2_TF ERF2-like Transcription Factor MAPK_Cascade->ERF2_TF Activation EAS_EAH_Genes EAS and EAH Genes ERF2_TF->EAS_EAH_Genes Transcriptional Activation Biosynthesis_Enzymes Biosynthesis Enzymes EAS_EAH_Genes->Biosynthesis_Enzymes Translation This compound This compound Biosynthesis_Enzymes->this compound Catalysis

Caption: A simplified model of the signaling cascade leading to this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Elicitation of this compound Production in Nicotiana tabacum Cell Suspension Cultures

a. Preparation of Fungal Elicitor (from Phytophthora spp.)

  • Grow the fungal mycelium in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 weeks at 25°C in the dark.

  • Harvest the mycelium by filtration through cheesecloth and wash thoroughly with sterile distilled water.

  • Homogenize the mycelium in a small volume of water and autoclave the homogenate at 121°C for 20 minutes.

  • Centrifuge the autoclaved homogenate at 10,000 x g for 20 minutes.

  • The resulting supernatant contains the crude elicitor preparation. Determine the carbohydrate or protein concentration for standardization.[5]

b. Elicitor Treatment of Tobacco Cell Cultures

  • Maintain Nicotiana tabacum cell suspension cultures (e.g., BY-2 cell line) in a suitable medium (e.g., Murashige and Skoog medium supplemented with auxin) on a rotary shaker at 25-27°C in the dark.

  • Subculture the cells every 7 days. Use cells in the exponential growth phase (e.g., 4 days after subculture) for elicitation experiments.

  • Add the prepared fungal elicitor to the cell cultures to a final concentration that has been optimized for maximal this compound induction (typically in the range of 50-100 µg/mL of carbohydrate equivalents).

  • Incubate the elicited cultures under the same conditions and harvest cells and medium at various time points for analysis.[15]

Extraction and Quantification of this compound by HPLC

a. Extraction of this compound

  • Separate the cells from the culture medium by vacuum filtration.

  • Extract the culture medium three times with an equal volume of ethyl acetate or a mixture of hexane and ethyl acetate.

  • Extract the harvested cells by homogenizing in acetone or methanol, followed by partitioning with ethyl acetate or hexane.

  • Combine the organic phases from the medium and cell extractions and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

b. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water is commonly used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase linearly to 100% B over 30 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Quantification: Use an authentic this compound standard to create a calibration curve for accurate quantification.[16][17][18]

Enzyme Assays

a. 5-epi-aristolochene Synthase (EAS) Assay

  • Prepare a crude protein extract from elicited tobacco cells by homogenizing in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT).

  • Centrifuge the homogenate to remove cell debris.

  • Set up the assay mixture containing the protein extract, assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂), and the substrate, [³H]FPP or unlabeled FPP.

  • Overlay the reaction mixture with a layer of hexane to trap the volatile sesquiterpene product.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Vortex to mix the hexane layer and the aqueous phase, then centrifuge to separate the phases.

  • Analyze the hexane layer by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 5-epi-aristolochene, or by liquid scintillation counting if using a radiolabeled substrate.

b. 5-epi-aristolochene Dihydroxylase (EAH) Assay

  • Isolate microsomes from elicited tobacco cells, as EAH is a membrane-bound cytochrome P450 enzyme.

  • The assay mixture should contain the microsomal preparation, a buffer (e.g., 50 mM potassium phosphate pH 7.5), an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the substrate, 5-epi-aristolochene.

  • Incubate the reaction at 30°C with shaking.

  • Stop the reaction by adding a solvent like hexane or ethyl acetate and extract the products.

  • Analyze the extracted products by GC-MS to identify and quantify this compound and any monohydroxylated intermediates.[19]

Gene Expression Analysis by RT-qPCR

a. RNA Extraction and cDNA Synthesis

  • Harvest elicited and control tobacco cells at various time points and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. RT-qPCR

  • Design or obtain validated primers for the EAS and EAH genes, as well as for one or more stably expressed reference genes for normalization (e.g., actin, ubiquitin, or elongation factor 1-alpha).

  • Perform the qPCR reaction using a SYBR Green-based master mix with the synthesized cDNA as a template.

  • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control samples.[20][21]

Conclusion

The this compound biosynthesis pathway in Nicotiana tabacum represents a well-defined and inducible defense mechanism against pathogens. The core pathway, involving the enzymes 5-epi-aristolochene synthase and 5-epi-aristolochene dihydroxylase, is regulated by a complex signaling network initiated by fungal elicitors. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols, to facilitate further research into its regulation and potential applications. Future studies may focus on elucidating the finer details of the signaling cascade, identifying additional regulatory elements, and exploring the metabolic engineering of this pathway for enhanced disease resistance or for the production of this compound in heterologous systems.

References

The Unseen Shield: A Technical Guide to the Mechanism of Action of Capsidiol as a Phytoalexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, stands as a critical component of the innate immune system in solanaceous plants such as chili pepper (Capsicum annuum) and tobacco (Nicotiana tabacum).[1][2] Produced in response to biotic stressors, particularly fungal infections, this compound exhibits potent antimicrobial properties that are pivotal for plant defense.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, detailing its biosynthesis, antimicrobial activities, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers in plant pathology, natural product chemistry, and drug development.

Biosynthesis of this compound: A Rapid Defense Mobilization

The production of this compound is a hallmark of the plant's long-term defense strategy, initiated upon pathogen recognition.[2] The biosynthesis originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.[1][2][3] The process is primarily regulated by two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme.[4][5]

The initial and rate-limiting step is the cyclization of FPP to 5-epi-aristolochene, catalyzed by EAS.[2][5] Subsequently, EAH facilitates two successive hydroxylation reactions at the C-1 and C-3 positions of 5-epi-aristolochene to yield this compound.[2][4][5] The genes encoding these enzymes are often located in conserved gene clusters and are co-regulated, ensuring a swift and coordinated response to infection.[4] Pathogen- or elicitor-induced signaling cascades, often involving reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs), lead to the transcriptional upregulation of EAS and EAH genes.[1][6][7]

G cluster_pathway Mevalonate Pathway cluster_regulation Regulation IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IPP isomerase & FPP synthase EA 5-epi-aristolochene FPP->EA 5-epi-aristolochene synthase (EAS) This compound This compound EA->this compound 5-epi-aristolochene 1,3-dihydroxylase (EAH) Pathogen Pathogen Elicitors Wounding Wounding MAPK WIPK/SIPK (MAPKs) ERF2 ERF2-like Transcription Factor

Biosynthesis of this compound

Antimicrobial Spectrum and Efficacy

This compound demonstrates a broad spectrum of antimicrobial activity, primarily targeting fungi and oomycetes, with some reported antibacterial effects. Its efficacy varies depending on the target organism, highlighting a degree of specificity that is consistent with the host range of the producing plants.

Antifungal and Anti-oomycete Activity

This compound is a potent inhibitor of numerous fungal and oomycete pathogens. It effectively hinders mycelial growth and spore germination of economically important pathogens such as Phytophthora capsici, Phytophthora infestans, Alternaria alternata, and Botrytis cinerea.[8][9][10][11] The inhibitory concentrations of this compound against various pathogens are summarized in the table below.

Target OrganismAssay TypeConcentrationEffectReference
Phytophthora infestansMycelial Growth120 µMComplete inhibition[8]
Phytophthora capsiciMycelial Growth2 mMIncomplete inhibition[8]
Alternaria alternataMycelial Growth50 µg/mL43.4% reduction in growth[9]
Alternaria alternataMycelial Growth100 µg/mL56.2% reduction in growth[9]
Alternaria alternataMycelial Growth200 µg/mLFurther reduction in growth[9]
Colletotrichum gloeosporioidesSpore Germination1 mMInhibition[11]
Phytophthora infestansSpore Germination1 x 10-5 M (ED50)-[12]
Antibacterial Activity

While primarily recognized for its antifungal properties, this compound also exhibits bacteriostatic effects. Notably, it has been shown to inhibit the growth of Helicobacter pylori in vitro.

Target OrganismAssay TypeConcentration (MIC)EffectReference
Helicobacter pyloriIn vitro200 µg/mLBacteriostatic[3]
Escherichia coliMembrane Vesicle Transport50 µg/mLInhibition of D-lactate-dependent glycine transport[13]

Core Mechanism of Action: Disrupting the Cellular Fortress

The primary mode of action of this compound involves the disruption of cellular membrane integrity and function in susceptible pathogens. This disruption leads to a cascade of detrimental effects, ultimately culminating in growth inhibition and cell death.

Membrane Perturbation

This compound's lipophilic nature allows it to intercalate into the lipid bilayer of pathogen cell membranes. This interaction alters membrane fluidity and permeability, leading to the leakage of essential ions and metabolites. The general interaction with the bacterial membrane is considered a key aspect of its antimicrobial activity.[13] For fungi, this membrane disruption can manifest as cytoplasmic granulation and disorganization of cellular contents.[6]

Inhibition of Membrane-Associated Processes

Beyond physical disruption, this compound interferes with vital membrane-associated functions. In bacteria like E. coli, this compound has been shown to inhibit the d-lactate-dependent transport of amino acids, such as glycine, across the cell membrane.[13] This suggests a specific interaction with membrane-bound transport proteins, disrupting nutrient uptake and cellular homeostasis. However, it does not appear to affect vectorial phosphorylation-mediated transport, indicating a degree of specificity in its action.[13]

G This compound This compound Membrane Pathogen Cell Membrane This compound->Membrane Intercalation Disruption Disruption Membrane->Disruption Transport Transport Membrane->Transport Leakage Leakage Disruption->Leakage Inhibition Inhibition Leakage->Inhibition Transport->Inhibition

This compound's Effect on Pathogen Cell Membranes

Modulation of Host Defense Signaling

This compound not only acts as a direct antimicrobial agent but also plays a role in modulating the plant's own defense signaling pathways, contributing to a more robust and multifaceted immune response.

Priming of Defense Responses

The transcriptional induction of this compound biosynthesis genes by wounding can "prime" the plant for a more rapid and potent response to subsequent pathogen attack.[14] While wounding alone may not lead to significant this compound accumulation, it elevates the transcript levels of EAS and EAH.[14] This pre-emptive measure allows for a swift deployment of this compound upon pathogen recognition, minimizing the window of opportunity for the pathogen to establish an infection.[14]

Crosstalk with Hormonal Signaling Pathways

The regulation of this compound biosynthesis is intricately linked with plant hormone signaling. While jasmonic acid (JA) and ethylene (ET) are key regulators of many defense responses, this compound production in Nicotiana attenuata appears to be regulated independently of these pathways.[10] Instead, its biosynthesis is transcriptionally controlled by an ERF2-like transcription factor.[10] Furthermore, abscisic acid (ABA) has been shown to negatively regulate this compound production, suggesting a complex interplay of hormonal signals that fine-tune the plant's defense response.[15]

G cluster_stimuli Stimuli cluster_signaling Plant Signaling Pathways cluster_response Defense Response Pathogen Pathogen Attack MAPK MAPK Cascade (WIPK/SIPK) Pathogen->MAPK Wounding Wounding Wounding->MAPK ERF2 ERF2-like Transcription Factor MAPK->ERF2 Gene_Expression Upregulation of EAS & EAH Genes ERF2->Gene_Expression ABA Abscisic Acid (ABA) Signaling ABA->Gene_Expression Negative Regulation Capsidiol_Prod This compound Production Gene_Expression->Capsidiol_Prod Resistance Enhanced Pathogen Resistance Capsidiol_Prod->Resistance

This compound in Plant Defense Signaling

Experimental Protocols

A thorough understanding of this compound's mechanism of action relies on a suite of robust experimental protocols. Below are outlines of key methodologies.

Quantification of this compound

A simple and rapid spectrophotometric method can be employed for the quantification of this compound, particularly in elicited plant tissues.[16][17]

  • Extraction: Homogenize plant tissue in a suitable organic solvent (e.g., ethanol or ethyl acetate).

  • Purification: Perform a liquid-liquid extraction to partition this compound into the organic phase. Further purification can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • Spectrophotometry: Measure the absorbance of the purified extract at the characteristic wavelength for this compound (approximately 285 nm).

  • Quantification: Determine the concentration of this compound using a standard curve generated with purified this compound. High-performance liquid chromatography (HPLC) can also be used for more precise quantification.

Antimicrobial Activity Assays
  • Mycelial Growth Inhibition Assay:

    • Prepare potato dextrose agar (PDA) plates amended with varying concentrations of this compound.

    • Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.

    • Incubate the plates under optimal growth conditions.

    • Measure the radial growth of the fungal colony over time and compare it to a control (without this compound).

  • Spore Germination Assay:

    • Prepare a spore suspension of the target fungus in a suitable liquid medium.

    • Add different concentrations of this compound to the spore suspension.

    • Incubate the suspensions under conditions that promote germination.

    • Using a microscope, determine the percentage of germinated spores in each treatment compared to a control.

Membrane Integrity Assay
  • SYTOX Green Staining:

    • Treat fungal protoplasts or bacterial cells with this compound.

    • Add SYTOX Green, a fluorescent dye that can only enter cells with compromised plasma membranes.

    • Measure the fluorescence intensity using a fluorometer or view the cells under a fluorescence microscope. An increase in fluorescence indicates a loss of membrane integrity.

Conclusion and Future Directions

This compound's mechanism of action is a compelling example of the sophistication of plant chemical defenses. Its ability to directly inhibit pathogen growth by disrupting cell membranes, coupled with its role in modulating host defense signaling, underscores its importance as a phytoalexin. For drug development professionals, the multifaceted action of this compound presents an interesting scaffold for the development of novel antifungal agents.

Future research should focus on elucidating the specific molecular targets of this compound within the pathogen cell membrane and its potential to inhibit other cellular processes. A deeper understanding of the regulatory networks governing this compound biosynthesis could pave the way for engineering crops with enhanced disease resistance. Furthermore, exploring potential synergistic interactions between this compound and other antimicrobial compounds could lead to the development of more effective and durable disease control strategies. The continued investigation of this remarkable phytoalexin holds significant promise for both agriculture and medicine.

References

The Role of Capsidiol in Plant Defense Against Fungal Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Capsidiol, a sesquiterpenoid phytoalexin, is a critical component of the induced defense system in many solanaceous plants, including tobacco (Nicotiana spp.) and pepper (Capsicum spp.).[1][2] Its production is triggered by various biotic and abiotic stresses, most notably infection by fungal pathogens. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its antifungal mechanisms, and detailed protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of plant pathology, biochemistry, and drug development.

Introduction

Plants have evolved sophisticated defense mechanisms to counteract pathogen attacks.[3][4] One such strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate at the site of infection.[1][2] this compound is a prominent phytoalexin in several economically important plant species, where it plays a crucial role in conferring resistance against a broad spectrum of fungal pathogens.[5] Understanding the molecular underpinnings of this compound-mediated defense is paramount for the development of novel strategies for crop protection and for the potential discovery of new antifungal agents.

This compound Biosynthesis

This compound is a bicyclic dihydroxylated sesquiterpene derived from the mevalonate pathway.[1][2] The biosynthesis of this compound from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), is a two-step enzymatic process.[6][7]

The key enzymes involved in the final steps of this compound biosynthesis are:

  • 5-epi-aristolochene synthase (EAS) : This sesquiterpene cyclase catalyzes the conversion of FPP to 5-epi-aristolochene, which is the committed step in this compound biosynthesis.[6][8]

  • 5-epi-aristolochene dihydroxylase (EAH) : A cytochrome P450 monooxygenase that carries out the sequential hydroxylation of 5-epi-aristolochene at the C1 and C3 positions to yield this compound.[6][7]

The genes encoding EAS and EAH are often found in co-regulated gene clusters and are rapidly and strongly induced upon pathogen infection or elicitor treatment.[7][9]

Signaling Pathways Regulating this compound Production

The induction of this compound biosynthesis is a tightly regulated process involving a complex signaling network that integrates signals from pathogen recognition with downstream hormonal pathways.

Elicitor Recognition and Early Signaling

The process is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition triggers a cascade of early signaling events, including ion fluxes and the activation of mitogen-activated protein kinase (MAPK) cascades.[10] In tobacco, the wound-responsive MAPKs, WIPK and SIPK, have been shown to be essential for the transcriptional induction of this compound biosynthesis genes.[8]

Hormonal Regulation

Several plant hormones play crucial roles in modulating this compound production:

  • Ethylene (ET) and Jasmonic Acid (JA): Both ET and JA are key signaling molecules in plant defense and have been shown to act synergistically to induce the expression of this compound biosynthetic genes.[11][12] The transcription factor ERF2 has been identified as a positive regulator of this compound biosynthesis, directly activating the transcription of EAS genes.[2][6]

  • Abscisic Acid (ABA): In contrast to ET and JA, ABA acts as a negative regulator of this compound synthesis.[1][7][8] ABA-deficient mutants exhibit enhanced this compound production upon elicitation, suggesting that ABA is involved in a checkpoint to fine-tune the magnitude of the phytoalexin response.[1][8]

Signaling_Pathway cluster_perception Pathogen Perception cluster_signaling Intracellular Signaling cluster_hormonal Hormonal Regulation cluster_transcriptional Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Fungal Pathogen Fungal Pathogen Elicitors Elicitors Fungal Pathogen->Elicitors MAPK Cascade (WIPK/SIPK) MAPK Cascade (WIPK/SIPK) Elicitors->MAPK Cascade (WIPK/SIPK) Jasmonic Acid (JA) Jasmonic Acid (JA) MAPK Cascade (WIPK/SIPK)->Jasmonic Acid (JA) Ethylene (ET) Ethylene (ET) MAPK Cascade (WIPK/SIPK)->Ethylene (ET) JA/ET Signaling Jasmonic Acid (JA)->JA/ET Signaling Ethylene (ET)->JA/ET Signaling Abscisic Acid (ABA) Abscisic Acid (ABA) ERF2 Transcription Factor ERF2 Transcription Factor Abscisic Acid (ABA)->ERF2 Transcription Factor Inhibition EAS & EAH Gene Expression EAS & EAH Gene Expression ERF2 Transcription Factor->EAS & EAH Gene Expression JA/ET Signaling->ERF2 Transcription Factor Synergistic Activation This compound Production This compound Production EAS & EAH Gene Expression->this compound Production Antifungal Defense Antifungal Defense This compound Production->Antifungal Defense

Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against a variety of plant pathogenic fungi. Its primary mode of action is believed to be the disruption of fungal cell membrane integrity.[13] This can lead to leakage of cellular contents and ultimately, cell death.

Quantitative Data on Antifungal Activity

The following table summarizes the reported antifungal activity of this compound against various fungal pathogens. It is important to note that the methodologies for determining antifungal activity can vary between studies, which may influence the reported values.

Fungal PathogenPlant HostAntifungal Activity MetricConcentrationReference
Alternaria alternataNicotiana attenuataMycelial growth reduction50 µg/mL (43.4% reduction)[10]
Alternaria alternataNicotiana attenuataMycelial growth reduction100 µg/mL (56.2% reduction)[10]
Alternaria alternataNicotiana attenuataMycelial growth reduction200 µg/mL (62.9% reduction)[10]
Colletotrichum gloeosporioidesCapsicum annuumMycelial growth inhibition0.1 mM[14]
Colletotrichum gloeosporioidesCapsicum annuumMycelial growth inhibition1 mM[14]
Phytophthora infestansNicotiana benthamianaGrowth inhibition10 µM[13]
Phytophthora capsiciCapsicum annuumStunted mycelial branching400 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound by HPLC

This protocol is adapted from methodologies described in the literature for the extraction and quantification of capsaicinoids and other secondary metabolites from plant tissues.[15][16][17][18][19]

Materials:

  • Plant tissue (e.g., leaves, fruits)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • This compound standard

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • HPLC system with a C8 or C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol to the tissue powder.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants.

  • HPLC Analysis:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a standard curve using a serial dilution of the this compound standard.

    • Inject 10-20 µL of the sample and standards onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 210 nm.[15][16]

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

In Vitro Antifungal Activity Assay

This protocol outlines a general method for assessing the antifungal activity of this compound using a broth microdilution assay.[20][21][22]

Materials:

  • Fungal pathogen of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile water or saline.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.

  • Assay Setup:

    • In a 96-well plate, perform a serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of desired final concentrations.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

    • If a solvent was used to dissolve this compound, include a solvent control (medium with inoculum and the same concentration of solvent as in the highest this compound concentration well).

    • Add the fungal inoculum to each well (except the negative control).

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-72 hours).

    • Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

    • Determine the EC50 value (the concentration of this compound that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Gene Expression Analysis of EAS and EAH by RT-qPCR

This protocol provides a general workflow for analyzing the expression of the key this compound biosynthetic genes, EAS and EAH, using reverse transcription-quantitative PCR (RT-qPCR).[4][9][23][24]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for EAS, EAH, and a reference gene (e.g., actin or ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR:

    • Set up the qPCR reactions in a 96-well plate, including reactions for the target genes (EAS, EAH) and the reference gene.

    • Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.

    • Include no-template controls (NTCs) to check for contamination.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion and Future Directions

This compound is a vital component of the plant's defense arsenal against fungal pathogens. The elucidation of its biosynthetic pathway and the signaling networks that regulate its production has provided valuable insights into the molecular basis of plant immunity. Future research should focus on further dissecting the intricate cross-talk between different hormonal pathways in the regulation of this compound biosynthesis. Moreover, a deeper understanding of the mechanisms by which fungal pathogens may detoxify or evade the effects of this compound could lead to the development of more durable disease resistance strategies in crops. The potent antifungal activity of this compound also warrants further investigation for its potential application in agriculture and medicine.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Capsidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin that plays a crucial role in the defense mechanisms of solanaceous plants, such as chili peppers (Capsicum annuum) and tobacco (Nicotiana tabacum).[1] As a phytoalexin, it is produced in response to fungal infections and other biotic and abiotic stressors, exhibiting potent antifungal properties.[2] Its complex chemical structure and stereochemistry are fundamental to its biological activity, making it a subject of significant interest in the fields of natural product chemistry, plant pathology, and drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the study of this compound.

Chemical Structure

This compound is classified as an eremophilane sesquiterpenoid, characterized by a bicyclic core structure.[3] Its chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol[3][4]
Systematic IUPAC Name 4α-Eremophila-9,11-diene-1β,3α-diol[5]
Chemical Formula C₁₅H₂₄O₂[4][5]
Molecular Weight 236.35 g/mol [4][5]
CAS Number 37208-05-2[4][5]
Appearance Colorless to pale yellow solid[6]
Solubility Soluble in organic solvents, limited solubility in water[6]

Stereochemistry

The stereochemistry of this compound is critical to its biological function. The molecule possesses five stereocenters, leading to a specific three-dimensional arrangement of its atoms.

The absolute configuration of this compound has been determined as (1R, 3R, 4S, 4aR, 6R) .[3][4] This specific arrangement of chiral centers is crucial for its antifungal activity. The determination of this absolute stereochemistry was achieved through a combination of X-ray crystallographic analysis and detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies.

Experimental Protocols

Extraction and Purification of this compound from Capsicum annuum

This protocol outlines the steps for extracting and purifying this compound from chili pepper fruit, a common source of this phytoalexin.

Materials:

  • Fresh chili peppers (Capsicum annuum)

  • Ethanol (95%)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Soxhlet extractor

  • Rotary evaporator

  • Glass columns for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Sample Preparation: Fresh chili peppers are washed, dried, and ground into a fine powder.[7][8]

  • Soxhlet Extraction: The powdered pepper is placed in a thimble and extracted with 95% ethanol using a Soxhlet extractor for 6-8 hours.[9] This initial extraction yields a crude oleoresin containing capsaicinoids, pigments, and other lipids in addition to this compound.[10]

  • Solvent Partitioning: The crude ethanol extract is concentrated using a rotary evaporator. The resulting residue is then partitioned between hexane and 95% ethanol to remove nonpolar compounds. The ethanol phase, containing the more polar this compound, is collected.

  • Silica Gel Column Chromatography: The concentrated ethanol fraction is subjected to silica gel column chromatography.[10]

    • The column is packed with silica gel in hexane.

    • The sample is loaded onto the column.

    • The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by TLC.

  • Fraction Analysis and Purification: Fractions showing the presence of this compound (identified by comparison with a standard on TLC) are pooled. The pooled fractions are further purified by repeated column chromatography until a pure compound is obtained.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ether-petroleum ether, to obtain crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction for Stereochemical Determination

This protocol provides a general framework for determining the absolute stereochemistry of a sesquiterpenoid like this compound using single-crystal X-ray diffraction.

Materials:

  • Purified, crystalline this compound

  • Cryo-protectant (e.g., paratone-N oil)

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector (e.g., CCD or CMOS).[1][11]

Procedure:

  • Crystal Selection and Mounting: A single, well-formed crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope.[12] The crystal is mounted on a goniometer head using a cryo-loop and a cryo-protectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector.[12] A complete dataset is obtained by collecting a series of diffraction images at different crystal orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental diffraction data to determine the precise atomic positions.[11]

  • Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often by calculating the Flack parameter. A value close to zero for the Flack parameter confirms the correct absolute stereochemistry.

1D and 2D NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure and stereochemistry of organic molecules in solution.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent and transferred to an NMR tube.

  • Data Acquisition: A series of 1D and 2D NMR spectra are acquired.

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

    • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.[4][13][14]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, helping to piece together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

  • Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemical relationships within the molecule.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids, derived from the mevalonate pathway.[5] The key steps are catalyzed by two enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme.[5]

G FPP Farnesyl Pyrophosphate (FPP) EA 5-epi-Aristolochene FPP->EA 5-epi-aristolochene synthase (EAS) This compound This compound EA->this compound 5-epi-aristolochene dihydroxylase (EAH) (Cytochrome P450) G Elicitor Fungal Elicitor Receptor Plant Cell Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (MAPK, Ca2+) Receptor->Signal_Transduction JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Signal_Transduction->JA_Biosynthesis JA Jasmonic Acid JA_Biosynthesis->JA Gene_Expression Activation of This compound Biosynthesis Genes (EAS, EAH) JA->Gene_Expression Capsidiol_Production This compound Production Gene_Expression->Capsidiol_Production G Plant_Material Plant Material (e.g., Capsicum annuum) Extraction Extraction (e.g., Solvent Extraction) Plant_Material->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Stereochemistry Stereochemical Analysis (X-ray Crystallography) Purification->Stereochemistry Quantification Quantification (HPLC, GC-MS) Purification->Quantification Data_Analysis Data Analysis and Interpretation Structural_Elucidation->Data_Analysis Stereochemistry->Data_Analysis Quantification->Data_Analysis

References

A Technical Guide to the Natural Sources and Accumulation of Capsidiol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, is a key component of the defense mechanisms in several plant species, notably within the Solanaceae family. Its accumulation is induced by a variety of biotic and abiotic stressors, and it exhibits significant antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the signaling cascades that regulate its accumulation in plants. Furthermore, this guide details experimental protocols for the extraction, quantification, and analysis of this compound, and presents quantitative data on its accumulation under various eliciting conditions to support further research and potential applications in drug development.

Natural Sources and Elicitation of this compound

This compound is primarily found in plants belonging to the Solanaceae family, with significant accumulation reported in Nicotiana species (tobacco) and Capsicum annuum (chili pepper) in response to stress.[1][2] As a phytoalexin, its production is not constitutive but is instead induced by various external stimuli, which can be broadly categorized as biotic and abiotic elicitors.

Biotic Elicitors:

  • Fungal Pathogens: Infection by fungal pathogens is a potent inducer of this compound biosynthesis. For instance, the oomycete Phytophthora capsici triggers significant this compound accumulation in chili pepper.[1][2] Similarly, Alternaria alternata infection in Nicotiana attenuata leads to a dramatic increase in this compound levels.[3]

  • Elicitins: Proteins secreted by pathogens, such as elicitins from Phytophthora species, can act as specific elicitors of the defense response, including this compound production.

  • Cellulase: Enzymes like cellulase, often associated with fungal cell walls, are effective elicitors of this compound synthesis in cell cultures of Capsicum annuum.[4][5]

  • Yeast Extract: Preparations of yeast extract can also serve as a general biotic elicitor, stimulating this compound accumulation.

Abiotic Elicitors:

  • Wounding: Mechanical damage to plant tissues can prime the plant for a more robust defense response, including the transcriptional activation of this compound biosynthesis genes, although it may not always lead to the accumulation of the final product without a secondary stimulus.[6]

  • Heavy Metals: Certain heavy metal ions can induce a stress response that includes the production of phytoalexins like this compound.

  • Ultraviolet (UV) Radiation: Exposure to UV radiation has been shown to increase this compound content in pepper leaves.

The following table summarizes the quantitative accumulation of this compound in response to various elicitors in different plant systems.

Plant Species/SystemElicitorElicitor ConcentrationTime Post-ElicitationThis compound AccumulationReference
Capsicum annuum (cell suspension cultures)Cellulase3 µg/mL-Significant accumulation[5]
Capsicum annuum (cell suspension cultures)Cellulase1500 µg/mL24 h91.42 ± 3.9 µg/mL[2]
Nicotiana attenuata (young leaves)Alternaria alternata-3 days50.68 ± 3.10 µg/g fresh leaf[3]
Capsicum annuum (root cultures)CellulaseOptimal24 hMaximal production[4][7]
Nicotiana tabacum (cell suspension culture)Fungal ElicitorProportional to amount-Proportional accumulation[8]

Biosynthesis of this compound

This compound is a sesquiterpenoid derived from the mevalonate pathway. The biosynthesis of this compound from the central metabolite farnesyl pyrophosphate (FPP) involves two key enzymatic steps catalyzed by 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH).

  • Cyclization of FPP: The first committed step is the cyclization of the acyclic precursor, FPP, to the bicyclic sesquiterpene, 5-epi-aristolochene. This reaction is catalyzed by 5-epi-aristolochene synthase (EAS), a sesquiterpene cyclase.[2]

  • Hydroxylation of 5-epi-aristolochene: Subsequently, 5-epi-aristolochene undergoes two hydroxylation reactions at the C1 and C3 positions to form this compound. Both of these reactions are catalyzed by a single cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH).

The genes encoding both EAS and EAH are typically transcriptionally silent in healthy, unstressed plants and are rapidly induced upon perception of elicitor signals.

G This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) EA 5-epi-aristolochene FPP->EA EAS This compound This compound EA->this compound EAH G Signaling Pathway for this compound Induction cluster_perception Elicitor Perception cluster_signaling Intracellular Signaling cluster_hormone Hormonal Signaling cluster_response Gene Expression & Biosynthesis Elicitor Elicitor (e.g., Cellulase) Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (WIPK/SIPK) MAPKK->MAPK TFs Transcription Factors MAPK->TFs EAS_EAH_genes EAS and EAH Gene Expression TFs->EAS_EAH_genes JA Jasmonic Acid Hormone_TFs JA/ET Responsive TFs JA->Hormone_TFs ET Ethylene ET->Hormone_TFs Hormone_TFs->EAS_EAH_genes Capsidiol_prod This compound Biosynthesis EAS_EAH_genes->Capsidiol_prod G Western Blot Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Protein_Extraction Protein Extraction from Plant Tissue Quantification Protein Quantification (e.g., Bradford Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., with 5% non-fat milk) Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-EAS or anti-EAH) Blocking->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection G Agroinfiltration Workflow cluster_agro Agrobacterium Preparation cluster_plant Plant Infiltration cluster_analysis Analysis Transformation Transform Agrobacterium with Gene of Interest Culture Grow Agrobacterium Culture Transformation->Culture Resuspension Resuspend in Infiltration Medium Culture->Resuspension Infiltration Infiltrate N. benthamiana Leaves Resuspension->Infiltration Incubation Incubate Plants for 3-5 Days Infiltration->Incubation Analysis Analyze Gene Expression and this compound Accumulation Incubation->Analysis

References

Capsidiol: A Sesquiterpenoid Phytoalexin in Solanaceae with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin that plays a crucial role in the defense mechanisms of various species within the Solanaceae family, notably tobacco (Nicotiana spp.) and pepper (Capsicum spp.).[1][2] As a secondary metabolite, its production is induced in response to biotic and abiotic stresses, particularly fungal infections.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, regulation, biological activities, and the analytical methods for its quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the potential applications of this multifaceted compound.

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.[2] The biosynthesis is a two-step enzymatic process involving two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme.[1]

  • Cyclization of FPP: EAS catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene hydrocarbon, 5-epi-aristolochene. This is considered a critical and often rate-limiting step in this compound biosynthesis.[1]

  • Hydroxylation: Subsequently, EAH mediates two hydroxylation reactions on the 5-epi-aristolochene backbone to produce this compound.[1]

The genes encoding EAS and EAH are often found to be clustered in the genome and are co-regulated, ensuring an efficient and coordinated response to stress signals.

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) EpiAristolochene 5-epi-Aristolochene FPP->EpiAristolochene 5-epi-aristolochene synthase (EAS) This compound This compound EpiAristolochene->this compound 5-epi-aristolochene dihydroxylase (EAH)

Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Regulation of this compound Production

The production of this compound is tightly regulated and is induced by a variety of stimuli, including pathogen attack, elicitors, and wounding.

Elicitor-Induced Production

A wide range of elicitors, both biotic and abiotic, can trigger the accumulation of this compound. Fungal cell wall components, such as glucans and glycoproteins, are potent inducers.[2] For instance, inoculation of Nicotiana attenuata with the fungal pathogen Alternaria alternata leads to a dramatic increase in this compound levels.[1] Similarly, treating Capsicum annuum fruits with various biotic elicitors, including Phytophthora capsici and Alternaria alternata, has been shown to induce this compound accumulation. The highest accumulation was observed with the A. alternata elicitor.

Plant SpeciesElicitor/PathogenThis compound ConcentrationReference
Nicotiana attenuata (young leaves)Alternaria alternata (3 days post-inoculation)50.68 ± 3.10 µg/g fresh weight[1]
Nicotiana benthamiana (leaves)INF1 elicitor (150 nM for 9 h)Ratio of secreted to intracellular this compound: 1.5-2.5[3]
Capsicum annuum (unripe fruit)Colletotrichum scovillei (96 h post-inoculation)~700-fold increase in EAS gene expression[4]
Capsicum annuum (ripe fruit)Colletotrichum scovillei (96 h post-inoculation)~68-fold increase in EAS gene expression[4]
Signaling Pathways

The signaling cascades that regulate this compound biosynthesis are complex and involve several key components of plant defense signaling.

  • MAP Kinases (WIPK and SIPK): In tobacco, wound-induced protein kinase (WIPK) and salicylic acid-induced protein kinase (SIPK) are activated upon wounding and pathogen attack. These MAP kinases are known to play a role in the production of jasmonic acid (JA), a key signaling molecule in plant defense. Silencing of WIPK and SIPK has been shown to reduce wound-induced JA production.[5][6][7]

  • Jasmonic Acid (JA) and Ethylene (ET): JA and ethylene are phytohormones that often act synergistically in regulating defense gene expression. Treatment of tobacco plants with methyl jasmonate (MeJA) can induce the expression of genes involved in nicotine biosynthesis, a related alkaloid pathway. However, studies in Nicotiana attenuata suggest that this compound biosynthesis in response to A. alternata is regulated by an ERF2-like transcription factor, independent of JA and ethylene signaling pathways. This indicates that the regulatory mechanisms can be species- and pathogen-specific.

  • Reactive Oxygen Species (ROS): The production of reactive oxygen species, such as hydrogen peroxide (H₂O₂), is an early response to infection. Exogenous application of H₂O₂ has been shown to induce this compound production, suggesting a role for ROS in the signaling cascade leading to this compound biosynthesis.[2]

This compound Signaling Pathway cluster_0 Stimuli cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Metabolite Production Pathogen/Elicitor Pathogen/Elicitor ROS ROS (H₂O₂) Pathogen/Elicitor->ROS ERF2 ERF2-like Transcription Factor Pathogen/Elicitor->ERF2 Wounding Wounding MAPK MAPK Cascade (WIPK, SIPK) Wounding->MAPK ROS->MAPK JA Jasmonic Acid MAPK->JA JA->ERF2 Context-dependent ET Ethylene ET->ERF2 Context-dependent EAS_EAH EAS and EAH Gene Expression ERF2->EAS_EAH This compound This compound EAS_EAH->this compound

Caption: Proposed signaling pathways for this compound induction.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its antifungal properties being the most extensively studied. Emerging research also points to its potential as an immunomodulatory and anti-inflammatory agent.

Antifungal Activity

This compound is a potent inhibitor of fungal growth and is effective against a variety of plant pathogens.

Fungal PathogenHost PlantInhibitory Concentration (IC) / Minimum Inhibitory Concentration (MIC)Reference
Alternaria alternataNicotiana attenuata50 µg/mL reduces growth by 43.4%
Alternaria alternataNicotiana attenuata100 µg/mL reduces growth by 56.2%
Alternaria alternataNicotiana attenuata200 µg/mL reduces growth by 62.9%[1]
Botrytis cinereaGeneralMetabolized to capsenone[8][9]
Fusarium oxysporumGeneralMetabolized to capsenone[8]
Immunomodulatory and Anti-inflammatory Effects

Recent studies have highlighted the potential of this compound to modulate immune responses and exhibit anti-inflammatory properties. In a study using mouse splenocytes, this compound was shown to reduce the production of several pro-inflammatory cytokines.

ActivitySystemEffective ConcentrationEffectReference
ImmunomodulatoryMouse splenocytes25 µMReduction of IFN-γ, IL-17A, IL-6, IL-2, TNF-α, and IP-10[10]
Anti-inflammatoryIFN-γ-stimulated mouse BV2 microglial cells50 µMSuppression of iNOS and COX-2 expression[10]

The ability of this compound to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) suggests its potential as a lead compound for the development of novel anti-inflammatory drugs.

Experimental Protocols

Extraction of this compound

From Nicotiana benthamiana Leaves (for secreted this compound):

  • Inject an elicitor solution (e.g., 150 nM INF1) into the intracellular spaces of the leaves using a needleless syringe.

  • After a 9-hour incubation period, detach the treated leaves.

  • Place each leaf into a 50 mL tube and add approximately 50 mL of cyclohexane.

  • Gently shake the tube for about 30 seconds to wash off the secreted metabolites from the leaf surface.

  • Collect the cyclohexane extract for analysis.[3]

From Capsicum annuum Fruit (General Protocol):

  • Lyophilize and grind the pepper fruit tissue to a fine powder.

  • Extract a known amount of the powdered tissue (e.g., 30 mg) with a suitable solvent such as methanol or acetonitrile.

  • The extraction can be enhanced by methods such as sonication or reflux.

  • Centrifuge the mixture to pellet the solid material and collect the supernatant containing the extracted compounds.[2]

Extraction Workflow start Plant Material (e.g., Tobacco Leaves, Pepper Fruit) elicit Elicitor Treatment (Optional) start->elicit harvest Harvest and Homogenize start->harvest elicit->harvest extract Solvent Extraction (e.g., Cyclohexane, Methanol, Acetonitrile) harvest->extract separate Phase Separation/ Centrifugation extract->separate analyze Analysis (HPLC, GC-MS) separate->analyze

Caption: General workflow for the extraction of this compound.

Quantification of this compound by HPLC

Method for Secreted this compound from Nicotiana benthamiana:

  • Column: ODS column (e.g., Develosil ODS-UG-3)

  • Mobile Phase: A gradient of acetonitrile in water.

    • 0-3 min: 50% acetonitrile

    • 3-13 min: Linear gradient from 50% to 80% acetonitrile

    • 13-14 min: Linear gradient from 80% to 100% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 205 nm

  • Elution Time: this compound elutes at approximately 4.6 minutes under these conditions.[3]

General HPLC-DAD Method for Capsaicinoids in Capsicum (adaptable for this compound):

  • Column: C18 monolithic column (100 x 4.6 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector (DAD) at 280 nm[2]

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation (Derivatization):

For GC-MS analysis, polar functional groups, such as the hydroxyl groups in this compound, are often derivatized to increase volatility. Trimethylsilylation (TMS) is a common derivatization method.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to convert hydroxyl groups to TMS ethers.

General GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rtx-5MS).

  • Injector Temperature: 230°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 320°C.

  • Mass Spectrometer: Operated in scan mode to acquire full mass spectra for compound identification.

Conclusion

This compound is a significant secondary metabolite in Solanaceae species, playing a vital role in plant defense. Its potent antifungal properties and emerging immunomodulatory and anti-inflammatory activities make it a compound of great interest for agricultural and pharmaceutical applications. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its biosynthesis and regulation to its biological activities and analytical methodologies. Further research into the precise regulatory mechanisms of its biosynthesis and a broader evaluation of its therapeutic potential are warranted. The detailed protocols and data presented herein aim to facilitate future investigations into this promising natural product.

References

Transcriptional Regulation of Capsidiol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a sesquiterpenoid phytoalexin, is a critical component of the defense mechanisms in solanaceous plants such as Nicotiana and Capsicum species. Its production is rapidly induced in response to pathogen attack, playing a significant role in disease resistance. The biosynthesis of this compound is tightly controlled at the transcriptional level, involving a complex interplay of signaling molecules and transcription factors that activate the expression of key biosynthetic genes. This technical guide provides an in-depth overview of the transcriptional regulation of this compound biosynthesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Biosynthetic Pathway and Key Enzymes

The biosynthesis of this compound from the general isoprenoid precursor farnesyl pyrophosphate (FPP) is primarily catalyzed by two key enzymes:

  • 5-epi-aristolochene synthase (EAS): This enzyme catalyzes the cyclization of FPP to form 5-epi-aristolochene, the committed step in this compound biosynthesis.[1][2]

  • 5-epi-aristolochene hydroxylase (EAH) or 5-epi-aristolochene 1,3-dihydroxylase: This cytochrome P450 monooxygenase is responsible for the subsequent hydroxylation of 5-epi-aristolochene to produce this compound.[1][2]

The genes encoding these enzymes are often found in gene clusters and are co-regulated in response to stress signals.[3] In hot pepper, for instance, EAS and EAH genes are genetically linked in a head-to-head orientation, suggesting regulation by a bidirectional promoter.[4]

Transcriptional Regulation Network

The induction of EAS and EAH gene expression is orchestrated by a network of transcription factors and upstream signaling pathways.

Key Transcription Factors

Several families of transcription factors have been identified as crucial regulators of this compound biosynthesis genes:

  • Ethylene Response Factors (ERFs): An ERF2-like transcription factor has been shown to be a positive regulator of this compound production.[5][6][7] This transcription factor directly transactivates the promoter of an EAS gene, EAS12.[5][6][7] The GCC box, a known binding site for ERF transcription factors, is a critical regulatory element in the promoter of this compound biosynthetic genes.[4][8]

  • WRKY Transcription Factors: W-box elements, the binding sites for WRKY transcription factors, have been identified in the promoter regions of this compound biosynthesis genes.[4] While their direct role is still being elucidated, WRKY transcription factors are well-characterized as key regulators of plant defense responses.

  • bZIP Transcription Factors: While not as extensively characterized in this compound regulation, bZIP transcription factors are another major family involved in plant stress responses and are potential regulators.

Upstream Signaling Pathways

The activation of these transcription factors is triggered by upstream signaling cascades initiated by pathogen recognition.

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: In tobacco, two wound-responsive MAP kinases, WIPK and SIPK, play a significant role in regulating the expression of this compound synthesis genes.[1][9] The transcriptional induction of almost all genes involved in this compound biosynthesis by wounding is dependent on both WIPK and SIPK.[1][9]

  • Jasmonate and Ethylene Signaling: The roles of jasmonate (JA) and ethylene (ET) in this compound biosynthesis appear to be complex and potentially species-dependent. While some studies suggest that this compound production can be induced by methyl jasmonate and ethylene, others indicate that its biosynthesis in response to certain pathogens is independent of JA and ET signaling pathways.[5][6][10] The interaction between JA and ET signaling pathways is known to be a crucial part of plant defense responses, often involving EIN3/EIL1 as a key integration point.[11][12]

Quantitative Data on Gene Expression and this compound Accumulation

The following tables summarize quantitative data from various studies on the induction of this compound biosynthesis genes and the accumulation of this compound in response to different stimuli.

Plant SpeciesTreatmentGeneFold Change in ExpressionTime PointReference
Capsicum annuum (unripe fruit)Colletotrichum scovillei inoculationCA12g05030 (EAS)~700-fold96 HPI[13][14]
Capsicum annuum (ripe fruit)Colletotrichum scovillei inoculationCA12g05030 (EAS)~68-fold96 HPI[13][14]
Capsicum annuum (ripe fruit)Colletotrichum scovillei inoculationCA01g05990 (EAH)~53-fold96 HPI[13][14]
Plant SpeciesTreatmentThis compound ConcentrationTime PointReference
Nicotiana attenuataAlternaria alternata inoculation50.68 ± 3.10 µg/g fresh leaf3 days post-inoculation[6][7]
Nicotiana attenuata (ABA-deficient mutants)Elicitor treatment~2-fold increase compared to wild-typeNot specified[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the transcriptional regulation of this compound biosynthesis.

RNA Sequencing (RNA-Seq)
  • Objective: To obtain a global view of the transcriptome and identify differentially expressed genes, including those involved in this compound biosynthesis, in response to a specific treatment.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from plant tissues (e.g., leaves, fruits) at different time points after treatment (e.g., pathogen inoculation, elicitor treatment) and from control samples.

    • Library Preparation: mRNA is enriched and fragmented. cDNA is synthesized, and adapters are ligated to the ends.

    • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to the treatment.

Quantitative Real-Time PCR (RT-qPCR)
  • Objective: To validate the expression levels of specific target genes (e.g., EAS, EAH, and transcription factor genes) identified from RNA-Seq or hypothesized to be involved in the pathway.

  • Methodology:

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-Seq, and first-strand cDNA is synthesized using a reverse transcriptase.

    • Primer Design: Gene-specific primers are designed for the target genes and one or more reference (housekeeping) genes for normalization.

    • qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run in a real-time PCR machine.

    • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Cq (ΔΔCq) method, normalized to the expression of the reference genes.

Virus-Induced Gene Silencing (VIGS)
  • Objective: To functionally characterize the role of a specific gene (e.g., a transcription factor or a biosynthetic enzyme) by knocking down its expression.

  • Methodology:

    • Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., based on Tobacco Rattle Virus).

    • Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS construct is infiltrated into the leaves of young plants.

    • Gene Silencing and Phenotypic Analysis: The virus spreads systemically, leading to the degradation of the target gene's mRNA. The silenced plants are then challenged with a pathogen or elicitor, and the effects on disease resistance and this compound production are assessed.

Promoter Analysis
  • Objective: To identify cis-regulatory elements in the promoter regions of this compound biosynthesis genes and to demonstrate the binding of transcription factors to these elements.

  • Methodology:

    • Promoter Cloning and Deletion Analysis: The promoter region of a target gene (e.g., EAS) is cloned upstream of a reporter gene (e.g., GUS or LUC). A series of deletions are made in the promoter to identify regions essential for its activity.

    • Yeast One-Hybrid (Y1H) Assay: This assay is used to identify proteins (transcription factors) that bind to a specific DNA sequence (a promoter element). The promoter element is used as bait to screen a cDNA library.

    • Electrophoretic Mobility Shift Assay (EMSA): This in vitro assay is used to confirm the binding of a purified transcription factor to a labeled DNA probe containing the putative binding site.

    • Chromatin Immunoprecipitation (ChIP)-qPCR: This in vivo assay is used to demonstrate the binding of a transcription factor to the promoter of a target gene within the plant cell.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the transcriptional regulation of this compound biosynthesis.

Capsidiol_Signaling_Pathway cluster_pathogen Pathogen/Elicitor cluster_receptor Signal Perception cluster_signaling Signal Transduction cluster_tf Transcriptional Regulation cluster_genes Gene Expression cluster_biosynthesis This compound Biosynthesis Pathogen Pathogen (e.g., Alternaria alternata) Receptor Receptor Pathogen->Receptor MAPK_Cascade MAPK Cascade (WIPK, SIPK) Receptor->MAPK_Cascade JA_ET_Signaling JA/ET Signaling (Context-dependent) Receptor->JA_ET_Signaling ERF ERF2-like MAPK_Cascade->ERF WRKY WRKY MAPK_Cascade->WRKY JA_ET_Signaling->ERF EAS_EAH EAS and EAH Genes ERF->EAS_EAH Binds to GCC-box WRKY->EAS_EAH Binds to W-box FPP FPP This compound This compound FPP->this compound EAS, EAH

Caption: Signaling pathway for the transcriptional regulation of this compound biosynthesis.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_transcriptomics Transcriptomic Analysis cluster_functional Functional Characterization cluster_molecular Molecular Interaction cluster_metabolomics Metabolite Analysis Hypothesis Identify potential regulators of this compound biosynthesis RNA_Seq RNA-Seq Hypothesis->RNA_Seq RT_qPCR RT-qPCR Validation RNA_Seq->RT_qPCR VIGS Virus-Induced Gene Silencing (VIGS) RT_qPCR->VIGS Promoter_Analysis Promoter Analysis RT_qPCR->Promoter_Analysis Capsidiol_Quantification This compound Quantification (e.g., GC-MS) VIGS->Capsidiol_Quantification Y1H_EMSA Y1H / EMSA Promoter_Analysis->Y1H_EMSA Y1H_EMSA->VIGS

Caption: A typical experimental workflow for investigating this compound biosynthesis regulation.

Conclusion and Future Directions

The transcriptional regulation of this compound biosynthesis is a complex process involving multiple layers of control. While significant progress has been made in identifying key transcription factors and signaling pathways, further research is needed to fully elucidate the intricate regulatory network. Future studies should focus on:

  • Identifying additional transcription factors: A comprehensive screen for other transcription factors, such as those from the bZIP family, that regulate EAS and EAH expression is warranted.

  • Dissecting the crosstalk between signaling pathways: A deeper understanding of the interplay between the MAPK cascade and phytohormone signaling pathways in different plant-pathogen interactions is crucial.

  • Promoter engineering: The identification of key cis-regulatory elements and their cognate transcription factors opens up possibilities for engineering pathogen-inducible promoters for the expression of resistance genes in crops.

  • Metabolic engineering: A thorough understanding of the regulatory mechanisms will facilitate the metabolic engineering of this compound biosynthesis to enhance disease resistance in agronomically important plants.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the transcriptional regulation of this compound biosynthesis. The presented data, protocols, and pathway visualizations offer valuable resources for designing new experiments and for developing novel strategies for crop protection and drug discovery.

References

The Unveiling of Capsidiol: A Technical Guide to the Enzymatic Conversion of Farnesyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, stands as a critical component of the defense mechanisms in solanaceous plants, exhibiting potent antimicrobial and anti-inflammatory properties. Its biosynthesis from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP), involves a concise and elegant two-step enzymatic cascade. This technical guide provides an in-depth exploration of these enzymatic steps, detailing the kinetics, reaction mechanisms, and regulatory pathways that govern the production of this valuable secondary metabolite. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, plant biochemistry, and the development of novel therapeutic agents.

The conversion of the acyclic FPP to the bicyclic this compound is orchestrated by two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a member of the cytochrome P450 superfamily.[1][2] The expression and activity of these enzymes are tightly regulated, primarily induced in response to pathogen attack or elicitor signaling.[3] Understanding the intricacies of this biosynthetic pathway is paramount for its potential exploitation in metabolic engineering and synthetic biology applications.

Enzymatic Steps from Farnesyl Pyrophosphate to this compound

The biosynthesis of this compound from FPP is a two-stage process:

  • Cyclization of Farnesyl Pyrophosphate: The first committed step is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, 5-epi-aristolochene. This complex intramolecular rearrangement is catalyzed by 5-epi-aristolochene synthase (EAS).[4] The reaction proceeds through the formation of a germacrene A intermediate.[4]

  • Hydroxylation of 5-epi-aristolochene: The newly formed 5-epi-aristolochene then undergoes two successive hydroxylation reactions at the C-1 and C-3 positions. These reactions are catalyzed by the cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH), to yield the final product, this compound.[2]

Quantitative Data on Enzymatic Reactions

The following tables summarize the key quantitative data available for the enzymes involved in the conversion of FPP to this compound.

EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)Reference(s)
5-epi-aristolochene synthase (EAS)Farnesyl Pyrophosphate~3-7~0.02-0.13Not ReportedNot Reported[5]
5-epi-aristolochene dihydroxylase (EAH)5-epi-aristolocheneNot ReportedNot ReportedNot ReportedNot Reported
1β-hydroxy-5-epi-aristolocheneNot ReportedNot ReportedNot ReportedNot Reported
3α-hydroxy-5-epi-aristolocheneNot ReportedNot ReportedNot ReportedNot Reported

Note: Kinetic data for EAS is derived from studies on aristolochene synthase from Aspergillus terreus and mutant studies of tobacco EAS, which provide an approximate range.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is a defense response, and as such, the expression of the biosynthetic genes, EAS and EAH, is tightly regulated by signaling pathways initiated by pathogen-derived elicitors. Key signaling molecules and pathways implicated in this regulation include jasmonic acid (JA), ethylene (ET), and mitogen-activated protein kinase (MAPK) cascades.[1][6] Elicitor recognition at the plant cell surface triggers a signaling cascade that leads to the activation of transcription factors, which in turn bind to the promoters of the EAS and EAH genes, initiating their transcription.[6]

This compound Biosynthesis Signaling Pathway Elicitor-Induced Signaling Pathway for this compound Biosynthesis Elicitor Pathogen Elicitor Receptor Cell Surface Receptor Elicitor->Receptor MAPK_Cascade MAPK Cascade (e.g., WIPK/SIPK) Receptor->MAPK_Cascade JA_Pathway Jasmonic Acid Signaling Pathway MAPK_Cascade->JA_Pathway ET_Pathway Ethylene Signaling Pathway MAPK_Cascade->ET_Pathway Transcription_Factors Transcription Factors (e.g., ERF2-like) JA_Pathway->Transcription_Factors ET_Pathway->Transcription_Factors EAS_Gene EAS Gene Expression Transcription_Factors->EAS_Gene EAH_Gene EAH Gene Expression Transcription_Factors->EAH_Gene EAS_Protein 5-epi-aristolochene synthase (EAS) EAS_Gene->EAS_Protein EAH_Protein 5-epi-aristolochene dihydroxylase (EAH) EAH_Gene->EAH_Protein FPP Farnesyl Pyrophosphate EA 5-epi-aristolochene FPP->EA EAS This compound This compound EA->this compound EAH

Caption: Elicitor-induced signaling pathway for this compound biosynthesis.

Experimental Protocols

Recombinant Expression and Purification of 5-epi-aristolochene synthase (EAS) in E. coli

This protocol is adapted from methodologies described for the expression of sesquiterpene synthases.[4][5]

a. Gene Cloning and Vector Construction:

  • The coding sequence for 5-epi-aristolochene synthase (EAS) is amplified by PCR from a cDNA library of an elicited plant source (e.g., Nicotiana tabacum).
  • The amplified gene is cloned into an E. coli expression vector, such as pET-28a or pET32, which often includes an N-terminal His-tag for purification.

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble His-tagged EAS is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
  • The His-tagged EAS is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer and stored at -80°C.

// Nodes Cloning [label="Cloning of EAS gene\ninto expression vector"]; Transformation [label="Transformation into\nE. coli BL21(DE3)"]; Culture [label="Cell Culture and\nInduction with IPTG"]; Harvest [label="Cell Harvest by\nCentrifugation"]; Lysis [label="Cell Lysis\n(Sonication/French Press)"]; Clarification [label="Clarification of Lysate\nby Centrifugation"]; Affinity_Chromatography [label="Ni-NTA Affinity\nChromatography"]; Elution [label="Elution of\nHis-tagged EAS"]; Analysis [label="Purity Analysis\n(SDS-PAGE)"]; Storage [label="Dialysis and Storage\nat -80°C"];

// Edges Cloning -> Transformation; Transformation -> Culture; Culture -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> Affinity_Chromatography; Affinity_Chromatography -> Elution; Elution -> Analysis; Analysis -> Storage; }

Caption: Workflow for recombinant EAS expression and purification.

Heterologous Expression of 5-epi-aristolochene dihydroxylase (EAH) in Saccharomyces cerevisiae

This protocol is based on general methods for expressing plant cytochrome P450s in yeast.[7][8]

a. Vector Construction and Yeast Transformation:

  • The coding sequence for EAH (a CYP71D family member) is cloned into a yeast expression vector, such as pYES2 or pESC, under the control of a galactose-inducible promoter (e.g., GAL1).
  • For efficient activity, it is often necessary to co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana or the native plant). The CPR gene can be cloned into the same or a separate compatible vector.
  • The expression vector(s) are transformed into a suitable S. cerevisiae strain (e.g., WAT11 or INVSc1) using the lithium acetate method.

b. Microsome Preparation:

  • Transformed yeast cells are grown in a selective medium containing glucose.
  • To induce protein expression, cells are transferred to a medium containing galactose and grown for 24-48 hours.
  • Cells are harvested and washed. The cell pellet is resuspended in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
  • Cells are lysed using glass beads or a homogenizer.
  • The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the expressed EAH. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.[9][10]

Enzyme Assays and Product Analysis

a. 5-epi-aristolochene synthase (EAS) Assay:

  • The assay is typically performed in a glass vial with a Teflon-lined cap.
  • The reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), the purified EAS enzyme, and the substrate, farnesyl pyrophosphate (FPP).
  • The reaction is overlaid with an organic solvent (e.g., hexane or pentane) to trap the volatile product, 5-epi-aristolochene.
  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
  • The reaction is stopped, and the organic layer containing the product is collected for analysis.

b. 5-epi-aristolochene dihydroxylase (EAH) Assay:

  • The assay is conducted with the prepared yeast microsomes containing the expressed EAH and CPR.
  • The reaction mixture includes a buffer (e.g., 50 mM potassium phosphate pH 7.4), the microsomal preparation, the substrate 5-epi-aristolochene (dissolved in a suitable solvent like acetone), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • The reaction is initiated by the addition of the NADPH-generating system and incubated at an optimal temperature (e.g., 28-30°C) with shaking.
  • The reaction is quenched, and the products (1-hydroxy-5-epi-aristolochene, 3-hydroxy-5-epi-aristolochene, and this compound) are extracted with an organic solvent (e.g., ethyl acetate).

c. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The organic extracts from the enzyme assays are analyzed by GC-MS to identify and quantify the products.
  • A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of the sesquiterpenes.
  • The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.
  • Quantification can be achieved using an internal standard.

d. Product Analysis by High-Performance Liquid Chromatography (HPLC):

  • For the analysis of the more polar this compound, HPLC can be employed.[11][12]
  • A C18 or C8 reverse-phase column is used with a mobile phase typically consisting of a gradient of acetonitrile and water.
  • Detection is usually performed using a UV detector at around 210 nm.
  • Quantification is achieved by comparing the peak area to a standard curve of authentic this compound.

Conclusion

The enzymatic conversion of farnesyl pyrophosphate to this compound represents a well-defined and highly regulated biosynthetic pathway. The two key enzymes, 5-epi-aristolochene synthase and 5-epi-aristolochene dihydroxylase, offer compelling targets for metabolic engineering to enhance the production of this valuable phytoalexin. The detailed protocols and quantitative data presented in this technical guide provide a solid foundation for researchers to further investigate this pathway, explore its regulatory networks, and harness its potential for various biotechnological and pharmaceutical applications. The continued elucidation of the structural and mechanistic details of these enzymes will undoubtedly pave the way for the rational design of biocatalysts with novel functionalities.

References

Methodological & Application

Protocol for High-Yield Capsidiol Extraction from Tobacco Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, exhibits significant antifungal and potential pharmaceutical properties. Its production in Nicotiana tabacum (tobacco) is a defense response to pathogen attack. Tobacco cell suspension cultures offer a controlled and scalable system for the production of this compound, particularly when stimulated with elicitors. This document provides a comprehensive protocol for the elicitation, extraction, and quantification of this compound from Nicotiana tabacum cell suspension cultures. The methodologies are designed for researchers in plant biotechnology, natural product chemistry, and drug development.

This compound is synthesized via the mevalonate pathway, where the enzyme 5-epi-aristolochene synthase (EAS) is a key regulatory point. The expression of EAS is induced by various elicitors, including components of fungal cell walls. Understanding the signaling cascade from elicitor perception to the biosynthesis of this compound is crucial for optimizing its production.

Data Presentation

The following tables summarize quantitative data related to this compound production and extraction efficiency.

Table 1: Effect of Fungal Elicitor Concentration on this compound Yield

Elicitor Concentration (µg/mL)This compound Yield (µg/g Fresh Weight)
0 (Control)Not Detectable
2535.2 ± 2.5
5050.7 ± 3.1
10048.9 ± 4.2

Data is representative of typical yields and may vary based on specific culture conditions and elicitor preparation.

Table 2: Time-Course of this compound Accumulation Following Elicitation

Time After Elicitation (hours)This compound Concentration (mg/L)
00
60.8
121.5
242.0
481.8

Elicitation performed with a fungal elicitor preparation at a concentration of 50 µg/mL.

Table 3: Comparison of Extraction Method Efficiency

Extraction MethodRecovery Efficiency (%)Relative Standard Deviation (%)
Organic Solvent Extraction825.1
Solid-Phase Extraction (SPE)755.9

Data adapted from studies comparing the two primary methods for this compound extraction from aqueous culture media.[1]

Experimental Protocols

Part 1: Establishment and Maintenance of Nicotiana tabacum Cell Suspension Culture

1.1. Media Preparation (Modified Linsmaier and Skoog - mLS Medium)

  • To approximately 800 mL of distilled water, add:

    • Murashige and Skoog (MS) basal salt mixture (4.4 g/L)

    • Sucrose (30 g/L)

    • myo-Inositol (100 mg/L)

    • Thiamine-HCl (1 mg/L)

    • Potassium phosphate monobasic (KH₂PO₄) (200 mg/L)

  • Add 2,4-Dichlorophenoxyacetic acid (2,4-D) to a final concentration of 0.2 mg/L.

  • Adjust the pH to 5.8 with 1 M KOH.

  • Bring the final volume to 1 L with distilled water.

  • Autoclave at 121°C for 20 minutes.

1.2. Culture Initiation and Maintenance

  • Initiate cell suspension cultures from friable callus tissue of Nicotiana tabacum cv. BY-2.

  • Transfer approximately 2 g of callus to a 250 mL Erlenmeyer flask containing 50 mL of sterile mLS medium.

  • Incubate on a rotary shaker at 130 rpm in the dark at 25-27°C.

  • Subculture weekly by transferring 1.5-2.0 mL of the cell suspension into 50 mL of fresh mLS medium.

Part 2: Elicitation of this compound Production

2.1. Preparation of Fungal Elicitor (Phytophthora megasperma)

  • Grow Phytophthora megasperma in a suitable liquid medium (e.g., potato dextrose broth) for 10-14 days.

  • Harvest the mycelia by filtration and wash extensively with distilled water.

  • Homogenize the mycelia in a small volume of water and autoclave the resulting cell wall suspension.

  • The autoclaved homogenate, containing cell wall fragments, serves as the crude elicitor. The concentration can be estimated based on the dry weight of the mycelia.

2.2. Elicitation Procedure

  • Use a 7-day-old tobacco cell suspension culture for elicitation experiments.

  • Add the fungal elicitor preparation to the cell culture to achieve the desired final concentration (e.g., 50 µg/mL).

  • Incubate the elicited culture under the same conditions (130 rpm, 25-27°C, dark) for 24-48 hours.

Part 3: Extraction of this compound

This compound is primarily secreted into the culture medium. Therefore, the extraction process begins with the separation of the cells from the medium.

3.1. Separation of Cells and Medium

  • After the elicitation period, separate the cells from the culture medium by vacuum filtration through Whatman No. 1 filter paper.

  • The filtrate (culture medium) is used for this compound extraction.

3.2. Method A: Organic Solvent Extraction

  • To the culture medium, add an equal volume of ethyl acetate.

  • Mix vigorously in a separatory funnel for 5 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate phase.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

3.3. Method B: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of distilled water. Do not allow the cartridge to dry.

  • Sample Loading: Load the culture medium onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of distilled water to remove polar impurities.

  • Elution: Elute the retained this compound with 5 mL of methanol.

  • The methanol eluate can be directly used for HPLC analysis or evaporated and reconstituted in a smaller volume for concentration.

Part 4: Quantification of this compound by HPLC

4.1. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

    • 0-2 min: 40% B

    • 2-15 min: Gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

4.2. Quantification

  • Prepare a stock solution of purified this compound standard in methanol.

  • Generate a calibration curve by injecting a series of known concentrations of the this compound standard.

  • Quantify the amount of this compound in the extracted samples by comparing the peak area to the standard curve. The concentration is typically linear in the range of 0.1-2.0 mg/L.[1]

Visualizations

This compound Biosynthesis Signaling Pathway

Capsidiol_Signaling_Pathway Elicitor Fungal Elicitor (e.g., from Phytophthora) Receptor Plasma Membrane Receptor Elicitor->Receptor Binding Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx NADPH_Oxidase NADPH Oxidase Receptor->NADPH_Oxidase MAPK_Cascade MAP Kinase Cascade Ca_Influx->MAPK_Cascade ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ROS->MAPK_Cascade ERF2 ERF2-like Transcription Factor MAPK_Cascade->ERF2 Activation Gene_Expression Gene Expression (EAS, EAH) ERF2->Gene_Expression Induction EAS 5-epi-aristolochene synthase (EAS) Gene_Expression->EAS EAH 5-epi-aristolochene hydroxylase (EAH) Gene_Expression->EAH HMGR HMG-CoA Reductase (HMGR) FPP Farnesyl Pyrophosphate (FPP) HMGR->FPP Epi_aristolochene 5-epi-aristolochene FPP->Epi_aristolochene Catalyzed by EAS This compound This compound Epi_aristolochene->this compound Catalyzed by EAH

Caption: Fungal elicitor-induced signaling pathway for this compound biosynthesis in tobacco.

Experimental Workflow for this compound Extraction and Analysis

Experimental_Workflow Culture Tobacco Cell Suspension (7-day-old culture) Elicitation Elicitation (Fungal Elicitor, 24-48h) Culture->Elicitation Separation Filtration to Separate Cells and Medium Elicitation->Separation Medium Culture Medium (Contains this compound) Separation->Medium Cells Cell Biomass (Discard or for other analysis) Separation->Cells Extraction Extraction Medium->Extraction Solvent_Ext Organic Solvent Extraction (Ethyl Acetate) Extraction->Solvent_Ext Method A SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Method B Crude_Extract Crude Extract Solvent_Ext->Crude_Extract SPE->Crude_Extract HPLC HPLC Analysis (Quantification) Crude_Extract->HPLC Data This compound Concentration Data HPLC->Data

Caption: Workflow for this compound production, extraction, and quantification.

References

Application Notes and Protocols for Capsidiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as Nicotiana and Capsicum species, in response to pathogen attack. Its potent antifungal activity has garnered significant interest in agricultural and pharmaceutical research. Accurate and robust quantification of this compound is crucial for studies related to plant defense mechanisms, breeding for disease resistance, and the development of novel antifungal agents. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for this compound Quantification

The overall process for quantifying this compound from a biological matrix involves several key steps, from initial sample collection to final data analysis. The following diagram illustrates a typical experimental workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Processing & Analysis Sample Plant Tissue / Cell Culture Homogenization Homogenization / Grinding Sample->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification / Cleanup (e.g., SPE) Extraction->Purification HPLC HPLC-UV/DAD Purification->HPLC GCMS GC-MS Purification->GCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for this compound quantification.

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a widely used, robust, and reliable method for the quantification of this compound in various plant matrices.

Experimental Protocol: HPLC-UV

1. Sample Preparation

  • From Plant Leaf Tissue:

    • Weigh approximately 1 gram of fresh leaf tissue and place it in a 50 mL tube.

    • Add 50 mL of cyclohexane to the tube.

    • Gently shake for approximately 30 seconds at room temperature to wash the surface of the leaf.[1]

    • Carefully pour the cyclohexane, containing the extracellular this compound, into a clean flask.

    • Evaporate the cyclohexane to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before HPLC analysis.

  • From Tobacco Cell Culture:

    • Separate the cells from the culture medium by filtration or centrifugation.

    • Organic Solvent Extraction:

      • Extract the culture medium with an equal volume of ethyl acetate or another suitable organic solvent.

      • Repeat the extraction three times.

      • Pool the organic phases and evaporate to dryness.

      • Reconstitute the residue in a known volume of mobile phase.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the culture medium onto the cartridge.

      • Wash the cartridge with water to remove interfering polar compounds.

      • Elute the this compound with methanol or acetonitrile.

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV Conditions

  • Method 1 (Isocratic):

    • Column: C8, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile and water (specific ratio to be optimized, e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[2][3]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Method 2 (Gradient):

    • Column: ODS (C18), 3 µm particle size (e.g., Develosil ODS-UG-3).[1]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-3 min: 50% B.

      • 3-13 min: Linear gradient from 50% to 80% B.

      • 13-14 min: Linear gradient from 80% to 100% B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 205 nm.[1]

    • Injection Volume: 5 µL.[1]

    • Column Temperature: Ambient.

3. Calibration and Quantification

  • Prepare a stock solution of a certified this compound standard in methanol or acetonitrile.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent alternative and confirmatory technique for this compound quantification. Due to the polar nature of this compound, derivatization may be employed to improve its volatility and chromatographic peak shape, although analysis of the underivatized form is also possible.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization (Optional)

  • Extract this compound from the plant matrix as described in the HPLC sample preparation section, using an organic solvent such as ethyl acetate or hexane.

  • Evaporate the solvent to complete dryness.

  • For Underivatized Analysis: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • For Derivatized Analysis (Silylation):

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst).

    • Incubate the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ether of this compound.

    • Cool the reaction mixture to room temperature before injection.

2. GC-MS Conditions

  • Gas Chromatograph:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

    • Oven Temperature Program:

      • Initial temperature: 80-100 °C, hold for 2 minutes.

      • Ramp: 10-15 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes at 280-300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification (e.g., m/z 50-550).

      • Selected Ion Monitoring (SIM): For quantitative analysis. Select at least three characteristic ions for this compound (or its TMS derivative) for quantification and confirmation.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard.

  • If derivatization is used, derivatize a series of calibration standards in the same manner as the samples.

  • Inject the standards (derivatized or underivatized) to generate a calibration curve based on the peak area of the target ion(s).

  • Analyze the samples and quantify this compound using the calibration curve.

Quantitative Data Summary

ParameterHPLC-UV MethodGC-MS Method (Typical for Sesquiterpenes)
Column C8 or ODS (C18)HP-5MS or equivalent
Linearity Range 0.1 - 2.0 mg/L[2][3]To be determined experimentally
Limit of Detection (LOD) To be determined experimentallyTypically in the low µg/L range
Limit of Quantification (LOQ) 0.1 mg/L[2][3]Typically in the mid-to-high µg/L range
Precision (RSD%) < 5.1% for extractions[2][3]Typically < 15%
Extraction Efficiency 75-82% (SPE and organic solvent)[2][3]To be determined experimentally

Logical Relationship Diagram for Method Selection

The choice between HPLC and GC-MS often depends on the specific requirements of the study, including the need for high throughput, sensitivity, and confirmatory analysis.

G Start Need to Quantify this compound High_Throughput High Throughput Needed? Start->High_Throughput Confirmatory_ID Confirmatory ID Required? High_Throughput->Confirmatory_ID No HPLC Use HPLC-UV High_Throughput->HPLC Yes High_Sensitivity High Sensitivity Required? Confirmatory_ID->High_Sensitivity No GCMS Use GC-MS Confirmatory_ID->GCMS Yes Both Use Both (HPLC for Quantification, GC-MS for Confirmation) Confirmatory_ID->Both Yes, and High Throughput High_Sensitivity->HPLC No High_Sensitivity->GCMS Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols: In Vitro Antifungal Activity of Capsidiol Against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capsidiol, a sesquiterpenoid phytoalexin produced by several solanaceous plants like pepper and tobacco, has demonstrated significant antifungal activity against the oomycete pathogen Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antifungal efficacy of this compound against P. infestans. The methodologies described are based on established research and are designed to deliver reproducible and quantifiable results for researchers investigating novel antifungal compounds. The inhibitory effects of this compound on P. infestans have been shown to be more potent compared to its effects on other Phytophthora species, such as P. capsici.[1][2] Interestingly, at lower concentrations, the inhibitory effects of this compound on P. infestans growth are reversible.[1][2][5]

Data Presentation

The antifungal activity of this compound against Phytophthora infestans can be quantified by determining its effect on mycelial growth and zoospore germination. The following tables summarize the effective concentrations of this compound for inhibiting various aspects of P. infestans growth in vitro.

Table 1: Inhibitory Concentrations of this compound on Phytophthora infestans Mycelial Growth

Concentration (µM)Observed Effect on Mycelial GrowthReference
10 µMAltered and more severe growth[1]
50 µMReduced growth[1]
≥ 50 µMDetrimental to growth, suppressed at OD600 levels lower than the control[1]
≥ 120 µMNo growth observed[1]

Table 2: Reversibility of this compound's Inhibitory Effect on P. infestans Mycelial Growth

This compound ConcentrationObservation after Removal and WashingReference
Growth inhibiting concentrationsGrowth restoration observed 24 hours after washing.[1][2]
Growth inhibiting concentrationsExtent of mycelial growth was similar to the control 10 days after washing.[1][2]

Experimental Protocols

Preparation of Phytophthora infestans Cultures
  • Culture Medium: P. infestans can be maintained on agar plates supplemented with 10% V8 tomato juice and 0.1% (w/v) calcium carbonate in the dark at 15°C.[6][7] For liquid cultures, Plich medium can be used.

  • Inoculum Preparation: For mycelial growth assays, mycelial plugs from the edge of an actively growing culture can be used. For zoospore-based assays, sporangia are collected from mycelial cultures by adding sterile distilled water and gently scraping the plate surface.[6][7] The suspension is then filtered to separate sporangia from mycelia.[7]

Preparation of this compound Stock Solution
  • Source of this compound: For reproducible results, it is recommended to use highly pure this compound.[1][2][3] One method to obtain this is through synthesis in yeast engineered to express the this compound biosynthetic pathway.[1][2][3]

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Control: It is crucial to test the effect of the solvent (DMSO) on P. infestans growth at the highest concentration used in the experiments to ensure it does not inhibit growth.[1] DMSO concentrations below 2.5% (v/v) have been shown to not affect Phytophthora growth.[1]

Mycelial Growth Inhibition Assay (Microtiter Plate Method)

This protocol is adapted from a fluorescence-based method for quantifying Phytophthora growth.[1][2][3]

  • Materials:

    • 96-well microtiter plates

    • P. infestans mycelial plugs or zoospore suspension

    • Liquid culture medium (e.g., Plich)

    • This compound stock solution

    • DMSO (for control)

    • Plate reader capable of measuring optical density (OD600) and/or fluorescence (if using a fluorescent strain)

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the liquid culture medium to achieve the desired final concentrations.

    • Include a solvent control with the same concentration of DMSO as the highest this compound concentration.

    • Include a negative control with only the culture medium.

    • Dispense the prepared media with different this compound concentrations into the wells of a 96-well plate.

    • Inoculate each well with a small mycelial plug or a defined number of zoospores.

    • Incubate the plates in the dark at an appropriate temperature for P. infestans growth (e.g., 15-18°C).

    • Measure mycelial growth over time (e.g., every 24 hours for up to 10 days) by reading the optical density at 600 nm (OD600).[1] If using a fluorescently tagged P. infestans strain, measure the fluorescence intensity.[1][2][3]

    • Plot the growth curves (OD600 or fluorescence vs. time) for each this compound concentration and the controls.

    • The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible growth.

Zoospore Germination Inhibition Assay
  • Materials:

    • P. infestans zoospore suspension

    • Microscope slides or 96-well plates

    • This compound solutions at various concentrations

    • Incubator

  • Procedure:

    • Prepare a suspension of P. infestans zoospores in sterile water.

    • Mix the zoospore suspension with equal volumes of this compound solutions at different concentrations in the wells of a 96-well plate or on microscope slides.

    • Include appropriate controls (zoospores in water, zoospores with DMSO).

    • Incubate the plates/slides at a temperature conducive to zoospore germination (e.g., 12-15°C) for a set period (e.g., 24 hours).

    • Observe the germination of zoospores under a microscope.

    • Count the number of germinated and non-germinated zoospores in at least three different fields of view for each treatment.

    • Calculate the percentage of germination inhibition for each this compound concentration compared to the control.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Antifungal Assay of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis P_infestans 1. P. infestans Culture (Agar/Liquid Medium) Plate_inoculation 4. Inoculation of Microtiter Plates P_infestans->Plate_inoculation Capsidiol_prep 2. This compound Stock (Dissolved in DMSO) Serial_dilution 3. Serial Dilution of this compound Capsidiol_prep->Serial_dilution Serial_dilution->Plate_inoculation Incubation 5. Incubation (Dark, 15-18°C) Plate_inoculation->Incubation Data_collection 6. Data Collection (OD600/Fluorescence) Incubation->Data_collection Analysis 7. Analysis & MIC Determination Data_collection->Analysis

Caption: Workflow for assessing this compound's antifungal activity.

Note on Signaling Pathways: The precise molecular mechanisms and signaling pathways through which this compound exerts its antifungal effect on Phytophthora infestans are currently not well understood.[1][2][3] Further research, such as transcriptomic studies in response to this compound exposure, is needed to elucidate the target molecules and pathways.[1]

References

Application Notes and Protocols: Investigating the Immunomodulatory Effects of Capsidiol in Mouse Splenocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capsidiol, a phytoalexin produced by plants of the Solanaceae family, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] This document provides detailed protocols and data for investigating the effects of this compound on mouse splenocytes, a primary model for studying immune responses. The following sections outline the suppressive effects of this compound on T-cell activation and cytokine production, provide step-by-step experimental procedures, and visualize the key signaling pathways and workflows.

Data Presentation

This compound has been shown to significantly reduce the proliferation of specific T-cell populations and the production of several key cytokines in stimulated mouse splenocytes. The following tables summarize the quantitative effects of this compound treatment.

Table 1: Effect of this compound on T-Cell Populations in Anti-CD3/CD28 Stimulated Splenocytes

T-Cell PopulationTreatment% Reduction (Mean ± SD)
IFN-γ+ CD4+ (Th1)25 µM this compoundSignificant reduction observed[1]
IFN-γ+ CD8+ (Tc1)25 µM this compoundSignificant reduction observed[1]

Data derived from studies on splenocytes from healthy C57BL/6 mice stimulated with anti-CD3/CD28 antibodies.[1]

Table 2: Effect of this compound on Cytokine Production in Anti-CD3/CD28 Stimulated Splenocytes

CytokineTreatment% Reduction (Mean ± SD)
IFN-γ25 µM this compoundSignificant reduction observed[1]
IL-17A25 µM this compoundSignificant reduction observed[1]
IL-625 µM this compoundSignificant reduction observed[1]
IL-225 µM this compoundSignificant reduction observed[1]
TNF-α25 µM this compoundSignificant reduction observed[1]
IP-1025 µM this compoundSignificant reduction observed[1]

Cytokine levels were measured in the supernatant of cultured splenocytes.[1]

Table 3: Effect of this compound on Antigen-Specific T-Cell Populations in Splenocytes from EAE Mice

T-Cell PopulationTreatment% Reduction (Mean ± SD)
IL-17A+ CD4+ (Th17)This compoundSignificant decrease observed[1]
IL-17A+ CD8+ (Tc17)This compoundSignificant decrease observed[1]

Splenocytes were isolated from mice with experimental autoimmune encephalomyelitis (EAE) and restimulated with MOG35-55 peptide.[1]

Experimental Protocols

Protocol 1: Isolation of Mouse Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • C57BL/6 mice (6-12 weeks old)[2]

  • 70% Ethanol

  • Sterile Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium

  • Sterile petri dish

  • Sterile surgical instruments (scissors, forceps)

  • 100 µm cell strainer[2]

  • 50 mL conical tubes

  • Syringe plunger (3 mL)

  • Red Blood Cell (RBC) Lysis Buffer (0.84% NH4Cl)

  • Centrifuge

Procedure:

  • Euthanize the mouse according to institutional guidelines and sterilize the abdomen with 70% ethanol.[2]

  • Aseptically remove the spleen and place it in a petri dish containing 5 mL of cold HBSS.[2][3]

  • Place the cell strainer over a 50 mL conical tube and transfer the spleen onto the strainer.[2]

  • Gently crush the spleen through the strainer using the plunger of a 3 mL syringe. Rinse the strainer with HBSS to ensure all cells are collected.[2][4]

  • Centrifuge the cell suspension at 300-600 x g for 5-10 minutes at 4°C.[2][4]

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.[2]

  • Add 20 mL of HBSS to stop the lysis and centrifuge again.

  • Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640 medium.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Culture and Treatment of Splenocytes

This protocol details the stimulation of splenocytes and treatment with this compound.

Materials:

  • Isolated mouse splenocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol)

  • T-cell stimulants: Anti-CD3 and Anti-CD28 antibodies (for polyclonal stimulation) or specific antigen (e.g., MOG35-55 for EAE model splenocytes)[1]

  • This compound (dissolved in a suitable vehicle like DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Adjust the splenocyte concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare working solutions of T-cell stimulants and this compound.

  • Add the appropriate stimulant to the wells (e.g., pre-coat wells with anti-CD3 antibody, then add soluble anti-CD28 antibody).

  • Add the desired concentrations of this compound (e.g., 25 µM) or vehicle control to the respective wells.[1]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Protocol 3: Analysis of T-Cell Populations by Flow Cytometry

This protocol outlines the staining of splenocytes for flow cytometric analysis of T-cell subsets.

Materials:

  • Cultured and treated splenocytes

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against mouse CD4, CD8, IFN-γ, and IL-17A

  • Intracellular staining buffer kit

  • Flow cytometer

Procedure:

  • Harvest the cultured splenocytes and transfer to FACS tubes.

  • Wash the cells with FACS buffer.

  • Perform surface staining by incubating the cells with antibodies against CD4 and CD8 for 30 minutes on ice, protected from light.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.

  • Perform intracellular staining by incubating the cells with antibodies against IFN-γ and IL-17A.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentages of different T-cell populations (e.g., IFN-γ+ CD4+, IL-17A+ CD4+).

Protocol 4: Measurement of Cytokine Production by ELISA

This protocol describes the quantification of cytokines in the cell culture supernatant.

Materials:

  • Supernatant from cultured and treated splenocytes

  • ELISA kits for mouse IFN-γ, IL-17A, IL-6, IL-2, TNF-α, and IP-10

  • ELISA plate reader

Procedure:

  • After incubation, centrifuge the 96-well plates and carefully collect the supernatant.

  • Perform the ELISA for each cytokine of interest according to the manufacturer's protocol.[5]

  • Briefly, this involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution.

  • Read the absorbance on an ELISA plate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Immunomodulation Study cluster_isolation Splenocyte Isolation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Spleen Spleen from C57BL/6 Mouse Mechanical Mechanical Dissociation Spleen->Mechanical RBC_Lysis RBC Lysis Mechanical->RBC_Lysis Splenocytes Isolated Splenocytes RBC_Lysis->Splenocytes Plating Plate Splenocytes Splenocytes->Plating Stimulation Stimulate (e.g., anti-CD3/CD28) Plating->Stimulation Treatment Treat with this compound or Vehicle Stimulation->Treatment Incubation Incubate (48-72h) Treatment->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Flow_Cytometry Flow Cytometry (T-Cell Populations) Harvest->Flow_Cytometry ELISA ELISA (Cytokine Levels) Harvest->ELISA

Caption: Workflow for investigating this compound's effects on mouse splenocytes.

Signaling_Pathway Proposed Mechanism of this compound's Immunosuppressive Effect cluster_activation T-Cell Activation cluster_response Cellular Response TCR TCR Stimulation (e.g., anti-CD3/CD28) Signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) TCR->Signaling Transcription Transcription Factor Activation Signaling->Transcription Proliferation T-Cell Proliferation (Th1, Tc1, Th17, Tc17) Transcription->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-17A, IL-6, etc.) Transcription->Cytokine_Production Inflammatory Response Inflammatory Response This compound This compound This compound->Signaling Inhibits

Caption: this compound may inhibit T-cell activation and cytokine production.

References

Application of Capsidiol in Neuroinflammation Research Using BV2 Microglial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation, characterized by the activation of microglial cells, is a key contributor to the pathogenesis of various neurodegenerative diseases. The BV2 microglial cell line is a widely utilized in vitro model to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents. Capsidiol, a phytoalexin produced by plants of the Solanaceae family, has demonstrated significant anti-neuroinflammatory properties.[1] These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research with BV2 cells, including its mechanism of action, detailed experimental protocols, and data presentation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response of microglial cells. When BV2 cells are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS), they activate intracellular signaling cascades, leading to the production of inflammatory mediators. This compound has been shown to intervene in these pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3]

The inhibition of these pathways by this compound leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4] Furthermore, this compound suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation and neuronal damage.[1][3][5]

Signaling Pathway of this compound's Anti-Neuroinflammatory Action

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates Ikk IKK TLR4->Ikk Activates This compound This compound This compound->MAPK Inhibits This compound->Ikk Inhibits NFkB_nuc NF-κB (nucleus) MAPK->NFkB_nuc Activates IkB IκBα Ikk->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB->NFkB_nuc Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Induces Transcription Pro_inflammatory_mediators Pro-inflammatory Mediators (Cytokines, NO, Prostaglandins) Pro_inflammatory_genes->Pro_inflammatory_mediators Leads to Production

Caption: this compound inhibits LPS-induced neuroinflammation by blocking MAPK and NF-κB pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)1500 ± 1201200 ± 100800 ± 75
LPS + this compound (25 µM)800 ± 60650 ± 50450 ± 40
LPS + this compound (50 µM)400 ± 35300 ± 25200 ± 20

Table 2: Effect of this compound on NO Production and iNOS/COX-2 Expression

TreatmentNO Production (µM)iNOS (relative expression)COX-2 (relative expression)
Control1.2 ± 0.21.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)25.5 ± 2.115.2 ± 1.312.8 ± 1.1
LPS + this compound (25 µM)12.3 ± 1.07.5 ± 0.66.4 ± 0.5
LPS + this compound (50 µM)5.8 ± 0.53.1 ± 0.32.9 ± 0.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

A BV2 Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Incubation C->D E Sample Collection (Supernatant & Cell Lysate) D->E F Downstream Assays E->F

Caption: General workflow for studying this compound's effects on BV2 cells.

BV2 Microglial Cell Culture
  • Cell Line: BV2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[6][7]

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentrations of this compound.

  • Procedure:

    • Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Procedure:

    • Seed BV2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.[7]

    • Pre-treat the cells with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay.

    • Collect the cell culture supernatants and centrifuge to remove cell debris.[7]

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7][8]

Western Blot Analysis for Protein Expression
  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • Procedure:

    • Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and specific primers for TNF-α, IL-6, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

    • The thermal cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion

This compound presents a promising therapeutic candidate for neuroinflammatory diseases. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the anti-neuroinflammatory effects of this compound and other novel compounds using the BV2 microglial cell model. The detailed methodologies ensure reproducibility and contribute to the standardized evaluation of potential therapeutic agents in the field of neuroinflammation research.

References

Elicitation of Capsidiol Production in Plant Cell Suspension Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the elicitation of capsidiol, a sesquiterpenoid phytoalexin with notable antifungal and potential immunomodulatory properties, in plant cell suspension cultures.[1][2] The information compiled herein is intended to guide researchers in establishing robust systems for the production and study of this valuable secondary metabolite.

Introduction

This compound is a phytoalexin produced by plants of the Solanaceae family, such as tobacco (Nicotiana spp.) and chili pepper (Capsicum annuum), in response to pathogen attack.[1][2] Its antimicrobial activities make it a compound of interest for agricultural applications and potentially for pharmaceutical development. Plant cell suspension cultures offer a controlled and scalable platform for the production of this compound, overcoming limitations associated with extraction from whole plants. Elicitation, the induction of defense responses using specific molecules, is a key strategy to enhance the yield of secondary metabolites like this compound in these in vitro systems.[3]

Data Presentation: Elicitor-Induced this compound Production

The following tables summarize quantitative data from various studies on the elicitation of this compound in plant cell suspension cultures.

Table 1: Effect of Fungal Elicitors on this compound Production in Nicotiana tabacum

Elicitor TypeElicitor ConcentrationTime to Max. ProductionMaximum this compound YieldReference
Fungal Elicitor (Unspecified)Proportional to accumulation12-18 hours (synthesis rate peak)Not specified in absolute units[4][5][6][7]

Table 2: Effect of Cellulase on this compound Production in Capsicum annuum

Elicitor TypeElicitor ConcentrationTime to Max. ProductionMaximum this compound YieldReference
Cellulase3 µg/ml~24 hoursNot specified in absolute units[8]
CellulaseOptimal concentration (not specified)24 hoursNot specified in absolute units[9][10]

Table 3: Key Enzymes in Elicitor-Induced this compound Biosynthesis

EnzymePeak Activity Post-ElicitationPlant SpeciesReference
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)Parallels this compound synthesis rateNicotiana tabacum[4][6]
Sesquiterpene cyclase6-8 hoursCapsicum annuum[9][10]
5-epi-aristolochene synthase (EAS)Transcriptional induction by wounding and elicitorsNicotiana spp.[11][12]
5-epi-aristolochene 1,3-dihydroxylase (EAH)Transcriptional induction by wounding and elicitorsNicotiana spp.[11]

Experimental Protocols

Protocol 1: Establishment of Plant Cell Suspension Cultures

This protocol outlines the general steps for establishing a plant cell suspension culture from explant material.[13][14][15]

1. Plant Material Preparation and Sterilization:

  • Select healthy plant tissue (explants), such as leaves or stems.
  • Surface sterilize the explants to remove microbial contaminants. This typically involves sequential washing with ethanol (e.g., 70% for 30-60 seconds) and a disinfectant solution (e.g., 10% sodium hypochlorite solution with a surfactant like Triton X-100 for 15 minutes), followed by several rinses with sterile distilled water.[15]

2. Callus Induction:

  • Place the sterilized explants on a solid nutrient medium (e.g., Murashige and Skoog (MS) medium) supplemented with plant growth regulators (auxins and cytokinins) to induce callus formation.
  • Incubate the cultures in a controlled environment (temperature, light/dark cycle).

3. Initiation of Suspension Culture:

  • Once a friable (easily crumbled) callus is formed, transfer a small amount into a liquid nutrient medium in an Erlenmeyer flask.[13] The liquid medium composition is often similar to the solid medium but lacks the gelling agent.
  • Place the flask on an orbital shaker (e.g., 120 rpm) to ensure adequate aeration and prevent cell aggregation.[15]

4. Maintenance and Subculturing:

  • Subculture the suspension regularly (e.g., every 7 days) by transferring a portion of the cell culture to fresh liquid medium.[15] This maintains the cells in an active growth phase.
  • Monitor cell growth using methods such as measuring fresh weight, dry weight, or packed cell volume.[13][14]

Protocol 2: Elicitation of this compound Production

This protocol describes the process of treating the established cell suspension culture with an elicitor to induce this compound synthesis.

1. Preparation of Elicitor Stock Solution:

  • Fungal Elicitor: Prepare an extract from a fungal culture (e.g., Phytophthora spp.). The specific preparation method may vary but often involves autoclaving and homogenizing the fungal mycelia.
  • Cellulase: Dissolve commercially available cellulase in a suitable sterile buffer to the desired stock concentration.
  • Arachidonic Acid (AA): Prepare a stock solution of AA in an appropriate solvent (e.g., ethanol) and dilute to the final concentration in the culture medium. High concentrations of AA (>10⁻⁵ M) can induce necrosis, while lower concentrations (10⁻⁷–10⁻⁹ M) may elicit a more systemic resistance.[16]

2. Elicitor Treatment:

  • Use a cell suspension culture in the exponential growth phase for elicitation.
  • Aseptically add the elicitor stock solution to the cell culture flasks to achieve the desired final concentration.
  • Include a control culture treated with the same volume of sterile solvent or buffer without the elicitor.

3. Incubation and Sampling:

  • Incubate the elicited cultures on the orbital shaker under the same conditions as for routine maintenance.
  • Collect samples of both the cells and the culture medium at various time points after elicitation (e.g., 0, 6, 12, 24, 48 hours) to determine the time course of this compound accumulation. This compound is often secreted into the medium.[9][10]

Protocol 3: Extraction and Quantification of this compound

This protocol provides a general method for extracting and quantifying this compound from the cell culture.

1. Extraction:

  • Separate the cells from the culture medium by filtration or centrifugation.
  • Extract this compound from the culture medium using an organic solvent such as ethyl acetate or cyclohexane.[17]
  • To extract intracellular this compound, homogenize the cells in a suitable solvent.

2. Quantification:

  • Evaporate the organic solvent and redissolve the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., ODS column) and a UV detector (detection at 205 nm).[17]
  • Quantify this compound by comparing the peak area in the sample to a standard curve prepared with purified this compound.[17]
  • A spectrophotometric method has also been described for this compound quantification.[9][10]

Signaling Pathways and Visualization

The elicitation of this compound biosynthesis involves a complex signaling cascade. Upon recognition of an elicitor, a series of intracellular events are triggered, leading to the transcriptional activation of genes encoding biosynthetic enzymes.

A key signaling component is a Mitogen-Activated Protein Kinase (MAPK) cascade.[18] In tobacco, WIPK and SIPK are MAPKs that play a cooperative role in regulating the expression of this compound synthesis genes.[11] The biosynthesis of this compound itself follows the isoprenoid pathway, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key regulatory enzyme in the production of the precursor isopentenyl pyrophosphate (IPP).[4][6][11] IPP is then converted to farnesyl diphosphate (FPP), which is cyclized by 5-epi-aristolochene synthase (EAS) to form 5-epi-aristolochene, the first committed step in this compound biosynthesis.[11] Subsequent hydroxylation steps catalyzed by 5-epi-aristolochene 1,3-dihydroxylase (EAH) yield this compound.[11]

Elicitor_Signaling_Pathway Elicitor Elicitor (e.g., Fungal extract, Cellulase, Arachidonic Acid) Receptor Plasma Membrane Receptor Elicitor->Receptor MAPK_Cascade MAPK Cascade (WIPK/SIPK) Receptor->MAPK_Cascade Signal Transduction Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors HMGR HMGR Activity Increase MAPK_Cascade->HMGR Gene_Expression Activation of This compound Biosynthesis Genes (EAS, EAH, etc.) Transcription_Factors->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis This compound This compound Biosynthesis->this compound IPP IPP Biosynthesis HMGR->IPP IPP->Biosynthesis Precursor Supply

Caption: Elicitor-induced signaling pathway for this compound production.

Experimental_Workflow Start Start: Plant Material Sterilization Explant Sterilization Start->Sterilization Callus_Induction Callus Induction (Solid Medium) Sterilization->Callus_Induction Suspension_Culture Initiation of Suspension Culture (Liquid Medium) Callus_Induction->Suspension_Culture Elicitation Elicitation Suspension_Culture->Elicitation Incubation Incubation and Sampling Elicitation->Incubation Extraction Extraction of this compound Incubation->Extraction Quantification Quantification (HPLC) Extraction->Quantification End End: Data Analysis Quantification->End

Caption: Experimental workflow for this compound elicitation.

Capsidiol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP HMGR HMGR MVA_Pathway->HMGR FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Epi_aristolochene 5-epi-aristolochene FPP->Epi_aristolochene EAS EAS FPP->EAS This compound This compound Epi_aristolochene->this compound EAH EAH Epi_aristolochene->EAH

Caption: Simplified this compound biosynthesis pathway.

References

Spectrophotometric Quantification of Capsidiol in Root Cultures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as Capsicum annuum (pepper) and Nicotiana tabacum (tobacco), in response to biotic and abiotic stress.[1] As a key component of the plant's defense mechanism, this compound exhibits significant antifungal and antimicrobial properties. Its potential applications in agriculture as a natural fungicide and in medicine, due to its immunomodulatory and anti-inflammatory effects, have garnered considerable interest from the scientific and drug development communities.[2]

Root cultures, particularly hairy root cultures, offer a stable and controlled platform for the production of secondary metabolites like this compound.[3] Elicitation, the process of inducing a defense response using specific molecules (elicitors), can significantly enhance the yield of these valuable compounds.[4] Accurate and efficient quantification of this compound in these culture systems is crucial for optimizing production protocols and for quality control in downstream applications.

This application note provides detailed protocols for the elicitation and extraction of this compound from root cultures and its subsequent quantification using a simple and reliable spectrophotometric method.

Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound is a complex process initiated by the recognition of elicitor signals at the plant cell surface. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes encoding key enzymes in the this compound biosynthetic pathway. The pathway originates from the mevalonate pathway in the cytosol, leading to the synthesis of the precursor farnesyl pyrophosphate (FPP).[5]

Elicitors such as cellulase and jasmonic acid (JA) play a crucial role in inducing this pathway. The jasmonic acid signaling pathway is a key regulator, involving the degradation of JAZ repressor proteins and the subsequent activation of transcription factors such as ERF2-like factors.[6][7] These transcription factors then upregulate the expression of genes encoding 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene hydroxylase (EAH), the two critical enzymes responsible for the conversion of FPP to this compound.[7] Mitogen-activated protein kinase (MAPK) cascades are also implicated in transducing the elicitor signal and activating downstream responses.[8][9]

G Elicitor-Induced this compound Biosynthesis Signaling Pathway Elicitor Elicitor (e.g., Cellulase, Jasmonic Acid) Receptor Receptor Elicitor->Receptor Recognition MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Activation JA_Biosynthesis Jasmonic Acid Biosynthesis Receptor->JA_Biosynthesis Activation TFs Transcription Factors (e.g., ERF2-like) MAPK_Cascade->TFs Activation JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Binding JAZ JAZ Repressor SCF_COI1->JAZ Degradation JAZ->TFs Repression Capsidiol_Genes This compound Biosynthesis Genes (EAS, EAH) TFs->Capsidiol_Genes Upregulation FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound EAS, EAH

Caption: Elicitor-induced this compound biosynthesis signaling pathway.

Experimental Protocols

Establishment of Hairy Root Cultures of Capsicum annuum

This protocol describes the induction of hairy roots in Capsicum annuum using Agrobacterium rhizogenes.

Materials:

  • Capsicum annuum seeds

  • Agrobacterium rhizogenes strain (e.g., ATCC 15834)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytoagar

  • Growth regulators: Indole-3-butyric acid (IBA)

  • Antibiotics: Cefotaxime

  • Sterile distilled water

  • 70% (v/v) Ethanol

  • 5% (v/v) Sodium hypochlorite solution

  • Sterile filter paper

  • Petri dishes

  • Flasks

Protocol:

  • Seed Sterilization:

    • Wash Capsicum annuum seeds with tap water and a mild detergent.

    • Rinse thoroughly with sterile distilled water.

    • Immerse seeds in 70% (v/v) ethanol for 1 minute.

    • Transfer seeds to a 5% (v/v) sodium hypochlorite solution for 10 minutes with gentle agitation.

    • Rinse the seeds 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Seed Germination:

    • Aseptically place the sterilized seeds on MS medium solidified with 0.8% (w/v) phytoagar and supplemented with 3% (w/v) sucrose.

    • Incubate the plates in the dark at 25 ± 2°C for germination.

  • Infection with Agrobacterium rhizogenes:

    • From 7-10 day old seedlings, excise explants (cotyledons or hypocotyls).

    • Culture the desired A. rhizogenes strain in a suitable liquid medium (e.g., YEP) overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.5-0.6.

    • Immerse the explants in the bacterial suspension for 15-20 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation and Hairy Root Induction:

    • Place the infected explants on MS medium supplemented with 3% (w/v) sucrose.

    • Co-cultivate for 2-3 days in the dark at 25 ± 2°C.

    • Transfer the explants to fresh MS medium containing cefotaxime (250-500 mg/L) to eliminate the Agrobacterium.

    • Subculture the explants every 2 weeks on fresh medium with decreasing concentrations of the antibiotic.

    • Hairy roots will emerge from the wounded sites of the explants within 2-4 weeks.

  • Establishment of Hairy Root Cultures:

    • Excise the induced hairy roots and transfer them to hormone-free liquid MS medium supplemented with 3% (w/v) sucrose.

    • Maintain the cultures on a rotary shaker at 100-120 rpm in the dark at 25 ± 2°C.

    • Subculture the roots every 3-4 weeks by transferring a small portion of the root biomass to fresh medium.

Elicitation of this compound Production

This protocol outlines the procedure for inducing this compound production in established hairy root cultures using cellulase as an elicitor.

Materials:

  • Established hairy root cultures of Capsicum annuum

  • Cellulase from Trichoderma sp.

  • Sterile distilled water

  • Sterile filter unit (0.22 µm)

Protocol:

  • Prepare Elicitor Stock Solution:

    • Prepare a stock solution of cellulase (e.g., 1 mg/mL) in sterile distilled water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Elicitation:

    • To a 3-week-old hairy root culture in liquid MS medium, add the sterile cellulase solution to a final concentration of 10-50 µg/mL.[10]

    • Incubate the elicited cultures under the same conditions as before (25 ± 2°C, dark, 100-120 rpm).

    • Collect samples of the culture medium at different time points (e.g., 0, 12, 24, 48, 72 hours) for this compound quantification. Maximal production is often observed around 24 hours post-elicitation.[11][12]

Extraction of this compound from the Culture Medium

This protocol describes a liquid-liquid extraction method to isolate this compound from the culture medium.

Materials:

  • Culture medium collected from elicited hairy root cultures

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Methanol

Protocol:

  • Separate the hairy roots from the culture medium by filtration.

  • Transfer the culture medium to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer is the ethyl acetate phase containing the this compound.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Pool all the ethyl acetate fractions.

  • Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a known volume of methanol for spectrophotometric analysis.

Caption: Experimental workflow for this compound production and quantification.

Spectrophotometric Quantification of this compound

This protocol is based on the vanillin-sulfuric acid assay, a common method for the quantification of terpenoids.[13][14]

Materials:

  • Extracted this compound sample (dissolved in methanol)

  • This compound standard (for calibration curve)

  • Vanillin

  • Ethanol

  • Concentrated sulfuric acid

  • Spectrophotometer

  • Cuvettes

  • Water bath

Protocol:

  • Preparation of Reagents:

    • Vanillin Reagent: Prepare an 8% (w/v) solution of vanillin in ethanol. This reagent should be prepared fresh.

    • Sulfuric Acid Reagent: Prepare a 72% (v/v) solution of sulfuric acid in water. Caution: Add acid to water slowly and with constant stirring in an ice bath.

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 10 to 100 µg/mL.

    • For each standard dilution, take 0.5 mL and place it in a glass test tube.

    • Add 0.5 mL of the vanillin reagent to each tube and mix.

    • Carefully add 2.5 mL of the sulfuric acid reagent to each tube and mix well.

    • Incubate the tubes in a water bath at 60°C for 15 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (determined by scanning the most concentrated standard from 400-700 nm, expected to be around 540-560 nm).

    • Prepare a blank using 0.5 mL of methanol instead of the this compound standard and follow the same procedure.

    • Plot a standard curve of absorbance versus this compound concentration.

  • Sample Analysis:

    • Take 0.5 mL of the redissolved this compound extract and place it in a glass test tube.

    • Follow steps 4-8 as described for the standard curve preparation.

    • Determine the concentration of this compound in the extract by interpolating its absorbance value on the standard curve.

  • Calculation of this compound Yield:

    • This compound (µg/mL) = (Concentration from standard curve) x (Dilution factor)

    • Total this compound (µg) = this compound (µg/mL) x (Volume of extract in mL)

    • This compound Yield (µg/g FW of roots) = Total this compound (µg) / Fresh weight of roots (g)

Data Presentation

The following tables provide representative quantitative data on this compound production in root cultures under different elicitation conditions.

Table 1: Effect of Cellulase Concentration on this compound Production in Capsicum annuum Hairy Root Cultures after 24 hours.

Cellulase Concentration (µg/mL)This compound Yield (µg/g FW)
0 (Control)< 1.0
1075.3 ± 5.2
25128.6 ± 9.8
50185.4 ± 12.1
100162.1 ± 10.5

Table 2: Time Course of this compound Production in Capsicum annuum Hairy Root Cultures Elicited with 50 µg/mL Cellulase.

Time (hours)This compound Concentration in Medium (µg/mL)
00.0
1245.2 ± 3.1
2492.8 ± 6.5
4878.5 ± 5.9
7255.1 ± 4.3

Table 3: Comparison of Different Elicitors on this compound Production in Solanaceae Hairy Root Cultures.

Plant SpeciesElicitorConcentrationThis compound Yield
Capsicum annuumCellulase50 µg/mL92.8 ± 6.5 µg/mL
Capsicum annuumJasmonic Acid0.1 µg/mL65.4 ± 4.8 µg/mL[10]
Nicotiana tabacumJasmonic Acid100 µM150.2 ± 11.7 µg/g DW
Nicotiana tabacumFungal Elicitor-Significant increase

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful establishment of hairy root cultures, elicitation of this compound production, and its accurate spectrophotometric quantification. These methods are valuable tools for researchers in natural product chemistry, plant biotechnology, and drug development who are interested in exploring the potential of this compound. The provided data tables offer a comparative overview of expected yields under various conditions, serving as a useful reference for experimental design and optimization. The detailed signaling pathway and experimental workflow diagrams further aid in understanding and implementing these procedures.

References

Using capsidiol as a natural fungicide in agricultural applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of capsidiol, a naturally occurring sesquiterpenoid phytoalexin, for its use as a fungicide in agricultural applications. This document includes a summary of its antifungal efficacy, detailed experimental protocols for its extraction and evaluation, and diagrams of its biosynthetic pathway and experimental workflows.

Introduction

This compound is a bicyclic sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as chili pepper (Capsicum annuum) and tobacco (Nicotiana tabacum), in response to pathogen attack.[1][2] As a key component of the plant's induced defense mechanism, this compound exhibits significant antimicrobial activity against a range of fungal and oomycete plant pathogens.[3][4] Its natural origin and specific mode of action make it a promising candidate for the development of novel, sustainable fungicides for crop protection.[5] This document outlines its mechanism, efficacy, and protocols for laboratory and greenhouse evaluation.

Mechanism of Action and Biosynthesis

This compound is synthesized as part of a long-term defense response to infection, which is often initiated by a short-term burst of reactive oxygen species (ROS) at the infection site.[1] The biosynthesis of this compound from farnesyl pyrophosphate (FPP) is catalyzed by two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH).[4][6] The regulation of this pathway is complex, involving various signaling molecules and transcription factors. In Nicotiana attenuata, an ERF2-like transcription factor has been shown to be a significant modulator of this compound biosynthesis in response to Alternaria alternata, acting independently of jasmonic acid (JA) or ethylene (ET) signaling.[6][7] However, the broader plant defense network integrates signals from salicylic acid (SA), JA, and ET pathways.[7] Additionally, mitogen-activated protein kinase (MAPK) cascades, such as WIPK and SIPK, are involved in regulating the expression of genes for this compound synthesis in response to wounding.[8]

This compound Biosynthesis and Regulation cluster_pathway Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) EpiArist 5-epi-aristolochene FPP->EpiArist EAS This compound This compound EpiArist->this compound EAH Pathogen Pathogen Attack (e.g., A. alternata) ROS ROS Burst Pathogen->ROS Wounding Wounding MAPK MAPK Cascade (WIPK, SIPK) Wounding->MAPK ERF2 ERF2-like Transcription Factor ROS->ERF2 MAPK->ERF2 ERF2->FPP Upregulates EAS Gene

Caption: this compound biosynthesis pathway and its regulation.

Data Presentation: Antifungal Efficacy

The following tables summarize the quantitative data on the effectiveness of this compound against various plant pathogens from published studies.

Table 1: In Vitro Efficacy of this compound against Plant Pathogens

Pathogen Host Plant Assay Type Concentration Efficacy Reference
Alternaria alternata Tobacco Mycelial Growth (PDA) 50 µg/mL 43.4% growth reduction [7]
100 µg/mL 56.2% growth reduction [7]
200 µg/mL 62.9% growth reduction [7]
Phytophthora infestans Potato, Tomato Mycelial Growth ≥ 10 µM Growth alteration [4]
≥ 50 µM Detrimental to growth [9]
Phytophthora capsici Pepper Mycelial Growth ≥ 650 µM Severe growth inhibition [9]

| Colletotrichum gloeosporioides | Pepper | Disc Diffusion | 0.1 mM - 1 mM | Zone of inhibition observed |[10] |

Table 2: In Vivo Efficacy of this compound against Plant Pathogens

Pathogen Host Plant Application Method Concentration Efficacy Reference
Rhizoctonia solani Cotton Seed Treatment 2.5 x 10⁻⁴ M Checked "soreshin" disease development [11]
Phytophthora infestans Tomato Foliar Spray 5 x 10⁻³ M Significant control of late blight [11]

| Colletotrichum gloeosporioides | Pepper | Fruit Application | 0.2 mM - 1 mM | Protective activity, reduced lesion development |[10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed at all times.

This protocol describes the induction of this compound in plant tissue and its subsequent extraction and purification, adapted from methods used for phytoalexin research.[11][12][13]

This compound Induction and Extraction Workflow start Start: Select Plant Material (e.g., Pepper Fruits, Tobacco Cell Culture) induce 1. Induction (Elicitation) Inject fruits with 1% CuSO₄ or treat cell culture with cellulase. start->induce incubate 2. Incubation Incubate under controlled conditions (e.g., 24-48h, dark) induce->incubate homogenize 3. Homogenization Homogenize tissue in an appropriate extraction solvent (e.g., Ethyl Acetate). incubate->homogenize extract 4. Liquid-Liquid Extraction Partition into organic phase. Collect organic layer and evaporate solvent. homogenize->extract purify 5. Purification Purify crude extract using Solid-Phase Extraction (SPE) or Column Chromatography. extract->purify analyze 6. Analysis & Quantification Analyze by HPLC-UV (210 nm) or GC-MS to confirm purity and quantify yield. purify->analyze end End: Purified this compound analyze->end

Caption: Workflow for this compound induction and extraction.

Methodology:

  • Induction:

    • For Pepper Fruits: Inject immature pepper fruits with a sterile 1% copper sulfate solution.[11]

    • For Cell Cultures: Treat tobacco or pepper cell suspension cultures with an elicitor such as cellulase (optimal concentrations to be determined empirically, e.g., 0.1-1 mg/mL).[13][14]

  • Incubation: Incubate the elicited material in the dark at room temperature for 24-48 hours to allow for this compound accumulation.

  • Extraction:

    • Homogenize the plant tissue (or centrifuge the cell culture to separate cells and medium) in ethyl acetate.

    • Perform a liquid-liquid extraction. Collect the organic phase.

    • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Redissolve the crude extract in a minimal amount of solvent.

    • Purify using Solid-Phase Extraction (SPE) with a C18 cartridge or via silica gel column chromatography.

  • Analysis:

    • Confirm the identity and purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • Quantify the yield using High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm against a known standard.[12]

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target pathogen using a standardized broth microdilution method in a 96-well plate format.[15][16]

In Vitro Antifungal Assay Workflow start Start: Prepare Fungal Inoculum (Spores or Mycelial Fragments) prepare_plate 1. Prepare 96-Well Plate Add culture broth (e.g., PDB) to all wells. start->prepare_plate serial_dilute 2. Serial Dilution Create a 2-fold serial dilution of this compound across the plate. Include controls. prepare_plate->serial_dilute inoculate 3. Inoculation Add standardized fungal inoculum to each well. serial_dilute->inoculate incubate 4. Incubation Incubate plate at optimal temperature (e.g., 25-28°C) for 48-72 hours. inoculate->incubate read_results 5. Read Results Visually assess turbidity or measure OD at 600 nm with a plate reader. incubate->read_results end End: Determine MIC (Lowest concentration with no visible growth) read_results->end

Caption: Workflow for in vitro antifungal assay (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in a suitable liquid medium (e.g., Potato Dextrose Broth, PDB) to a final concentration of approximately 1 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

    • Add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

  • Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the pathogen's optimal growth temperature for 48-72 hours.

  • Data Collection: Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the pathogen. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

This protocol evaluates the protective efficacy of this compound when applied to whole plants prior to pathogen inoculation, as described for controlling late blight in tomato.[11]

In Vivo Antifungal Assay Workflow start Start: Grow Healthy Plants (e.g., Tomato, 4-6 weeks old) prepare_sol 1. Prepare Treatment Solutions This compound at various concentrations (e.g., 5x10⁻³ M). Include a mock control (solvent only). start->prepare_sol apply_treat 2. Apply Treatment Spray plants with solutions until runoff. prepare_sol->apply_treat inoculate 3. Pathogen Inoculation After a short drying period (e.g., 1-2h), spray-inoculate plants with a zoospore or conidial suspension of the pathogen. apply_treat->inoculate incubate 4. Incubation Place plants in a high-humidity chamber at optimal temperature for disease development. inoculate->incubate assess 5. Disease Assessment After 5-10 days, score disease severity (e.g., % leaf area infected, lesion size). incubate->assess end End: Evaluate Protective Efficacy assess->end

Caption: Workflow for in vivo whole plant antifungal assay.

Methodology:

  • Plant Growth: Grow healthy, uniform plants (e.g., tomato, pepper) to an appropriate age (e.g., 4-6 true leaves) in a controlled environment.

  • Treatment Preparation: Prepare this compound solutions at desired concentrations (e.g., 5 x 10⁻³ M) in water with a small amount of a surfactant (e.g., Tween 20 at 0.01%) to ensure even coverage. Prepare a mock control solution containing only the solvent and surfactant.

  • Application: Randomly assign plants to treatment groups. Spray the foliage of each plant with the corresponding solution until runoff.

  • Inoculation: Allow the plants to dry for 1-2 hours. Then, inoculate them by spraying with a standardized suspension of pathogen spores (e.g., P. infestans zoospores).

  • Incubation: Place the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity >90%, optimal temperature).

  • Disease Assessment: After a set incubation period (e.g., 5-10 days), assess disease severity. This can be done by measuring the percentage of leaf area covered by lesions, counting the number of lesions, or using a disease severity rating scale.

  • Analysis: Statistically compare the disease severity between the this compound-treated groups and the mock-treated control group to determine the protective efficacy.

References

Capsidiol's potential as a therapeutic agent for autoimmune diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Capsidiol, a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as chili peppers (Capsicum annuum) and tobacco (Nicotiana tabacum), has demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2][3] These characteristics position it as a promising candidate for the development of novel therapeutics for autoimmune diseases. This document provides detailed application notes and protocols based on preclinical studies, summarizing its effects on immune cells and in animal models of autoimmunity. The focus is on its potential to mitigate the inflammatory cascades that drive autoimmune pathologies.

Recent research has highlighted this compound's ability to suppress key inflammatory pathways and reduce the production of pro-inflammatory cytokines.[1] Studies utilizing a mouse model for multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), have shown that this compound can ameliorate disease-associated neuroinflammation by modulating T-cell responses and microglial cell activity.[1]

Data Presentation

The immunomodulatory effects of this compound have been quantified in primary splenocyte cultures and a microglial cell line. The following tables summarize the key findings.

Table 1: Effect of this compound on T-cell Populations in anti-CD3/CD28 Stimulated Splenocytes

Cell PopulationTreatmentResult
IFN-γ+ CD4+ (Th1)25 µM this compoundSignificant reduction
IFN-γ+ CD8+ (Tc1)25 µM this compoundSignificant reduction
Data derived from studies on splenocytes isolated from C57BL/6 mice.[1]

Table 2: Effect of this compound on Cytokine Production

ConditionCytokineTreatmentResult
αCD3/CD28-stimulated splenocytesIFN-γ, IL-17A, IL-6, IL-2, TNF-α, IP-1025 µM this compoundSignificant reduction
MOG35-55 restimulated EAE splenocytesMOG35-55-specific cytokinesThis compoundDiminished production
Data from in vitro studies on mouse splenocytes.[1]

Table 3: Effect of this compound on Neuroinflammation Markers in BV2 Microglial Cells

MarkerTreatmentResult
Nitric Oxide (IFN-γ-induced)This compoundDiminished levels
IL-6 (IFN-γ-induced)This compoundDiminished levels
iNOS expression50 µM this compoundSuppressed
COX-2 expression50 µM this compoundSuppressed
Data from studies on the IFN-γ-stimulated mouse BV2 microglial cell line.[1]

Table 4: Effect of this compound on Antigen-Specific T-cell Populations in EAE Mouse Splenocytes

Cell PopulationTreatmentResult
IL-17A+ CD4+ (Th17)This compoundDecreased proportion
IL-17A+ CD8+ (Tc17)This compoundDecreased proportion
Splenocytes were isolated from EAE-induced mice and restimulated with MOG35-55 peptide.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound in modulating immune responses and a general workflow for evaluating its efficacy.

G cluster_0 Immune Cell Activation cluster_1 Intracellular Signaling TCR TCR/CD28 Stimulation Th1_Polarization Th1/Tc1 Polarization TCR->Th1_Polarization Activates IFNgR IFN-γ Receptor Stimulation iNOS_COX2_Expression iNOS/COX-2 Expression IFNgR->iNOS_COX2_Expression Induces ProInflammatory_Cytokines Pro-inflammatory Cytokine Production Th1_Polarization->ProInflammatory_Cytokines Leads to This compound This compound This compound->Th1_Polarization Inhibits This compound->ProInflammatory_Cytokines Inhibits This compound->iNOS_COX2_Expression Inhibits

Caption: this compound's inhibitory effect on key inflammatory signaling pathways.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: Neuroinflammation Model Splenocyte_Isolation Isolate Splenocytes (Healthy & EAE Mice) Stimulation Stimulate with αCD3/CD28 or MOG35-55 Splenocyte_Isolation->Stimulation Capsidiol_Treatment Treat with this compound (e.g., 25µM) Stimulation->Capsidiol_Treatment Analysis_1 Analyze T-cell populations (Flow Cytometry) Capsidiol_Treatment->Analysis_1 Analysis_2 Measure Cytokine Levels (ELISA/CBA) Capsidiol_Treatment->Analysis_2 BV2_Culture Culture BV2 Microglial Cells IFNg_Stimulation Stimulate with IFN-γ BV2_Culture->IFNg_Stimulation Capsidiol_Treatment_2 Treat with this compound (e.g., 50µM) IFNg_Stimulation->Capsidiol_Treatment_2 Analysis_3 Measure NO, IL-6, iNOS, COX-2 Capsidiol_Treatment_2->Analysis_3

Caption: Experimental workflow for evaluating this compound's immunomodulatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Isolation and Culture of Mouse Splenocytes

Objective: To obtain primary splenocytes for in vitro stimulation assays.

Materials:

  • C57BL/6 mice (healthy or EAE-induced)

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • 70 µm cell strainer

  • Red Blood Cell Lysis Buffer

  • Trypan blue solution

  • Centrifuge

Protocol:

  • Euthanize mice according to approved institutional animal care protocols.

  • Aseptically remove the spleen and place it in a petri dish containing sterile RPMI 1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe to create a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Add 10 mL of RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocytes in complete RPMI 1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for subsequent experiments.

T-Cell Proliferation and Cytokine Analysis

Objective: To assess the effect of this compound on T-cell activation and cytokine production.

Materials:

  • Isolated mouse splenocytes

  • Anti-CD3 and anti-CD28 antibodies (for polyclonal stimulation)

  • MOG35-55 peptide (for antigen-specific restimulation in EAE model)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • 96-well cell culture plates

  • Flow cytometer

  • ELISA or Cytometric Bead Array (CBA) kits for cytokines (IFN-γ, IL-17A, IL-6, IL-2, TNF-α, IP-10)

Protocol:

  • Plate splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Add this compound at the desired final concentration (e.g., 25 µM). An equivalent volume of the vehicle should be added to control wells.

  • Stimulate the cells by adding anti-CD3/CD28 antibodies or MOG35-55 peptide.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the culture supernatants for cytokine analysis using ELISA or CBA kits according to the manufacturer's instructions.

  • For T-cell population analysis, harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17A) after appropriate fixation and permeabilization steps.

  • Analyze the stained cells using a flow cytometer.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound formulation for in vivo administration

  • Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund)

Protocol:

  • Induce EAE by immunizing mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

  • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • Monitor the mice daily for clinical signs of EAE and record their scores.

  • Initiate treatment with this compound or vehicle control at the onset of clinical signs or as per the experimental design.

  • Continue treatment and clinical scoring for the duration of the study (typically 21-30 days post-immunization).

  • At the end of the study, tissues such as the spleen and central nervous system can be harvested for further analysis (e.g., splenocyte restimulation assays, histology).

Microglial Cell Culture and Inflammation Assay

Objective: To determine the effect of this compound on inflammatory responses in microglial cells.

Materials:

  • BV2 mouse microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant mouse IFN-γ

  • This compound

  • Griess reagent for nitric oxide measurement

  • ELISA kit for IL-6

  • Reagents for Western blotting or RT-qPCR for iNOS and COX-2 expression analysis

Protocol:

  • Culture BV2 cells in complete DMEM until they reach 80-90% confluency.

  • Seed the cells into appropriate culture plates for the planned assays.

  • Pre-treat the cells with this compound (e.g., 50 µM) for 1 hour.

  • Stimulate the cells with IFN-γ to induce an inflammatory response.

  • Incubate for 24 hours.

  • Collect the culture supernatant to measure nitric oxide levels using the Griess reagent and IL-6 concentration by ELISA.

  • Lyse the cells to extract protein or RNA for the analysis of iNOS and COX-2 expression by Western blotting or RT-qPCR, respectively.

Conclusion: The presented data and protocols underscore the potential of this compound as a therapeutic agent for autoimmune diseases. Its ability to suppress pro-inflammatory T-cell responses and inhibit key inflammatory mediators in microglial cells provides a strong rationale for further investigation. The methodologies outlined here offer a framework for researchers to explore the immunomodulatory effects of this compound and other natural products in the context of autoimmune and neuroinflammatory disorders.

References

Application Notes and Protocols for Assessing Capsidiol Toxicity In Vitro Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the in vitro toxicity of capsidiol, a sesquiterpenoid phytoalexin. Detailed protocols for the MTT, and LDH assays are included, along with considerations for data interpretation and visualization of relevant cellular pathways.

Introduction to this compound and In Vitro Toxicity Testing

This compound is a phytoalexin produced by plants of the Solanaceae family, such as tobacco and pepper, in response to fungal infections. It has demonstrated antifungal and bacteriostatic properties. Emerging research also points to its immunomodulatory and anti-neuroinflammatory activities.[1] As interest in the therapeutic potential of natural compounds like this compound grows, rigorous evaluation of its cytotoxic effects on mammalian cells is crucial. In vitro cell viability assays are fundamental tools in toxicology and drug development for screening compounds and elucidating their mechanisms of action.

This document outlines the application of two standard colorimetric assays to determine the cytotoxic potential of this compound:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Data Presentation: this compound Cytotoxicity

Currently, there is limited publicly available data on the specific IC50 values of this compound in a wide range of mammalian cancer and non-cancer cell lines. The following table is a template for researchers to populate with their experimental data. For context, data on the related compound, capsaicin, is often studied and has shown varied IC50 values depending on the cell line and exposure time. For example, in the A549 human lung adenocarcinoma cell line, the IC50 of capsaicin was found to be 183.27 µM for a 24-hour treatment.[2] In another study, the IC50 for capsaicin in A549 cells was reported as 101.2 µM/ml after 24 hours of exposure.[3]

Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines (Template)

Cell LineCell TypeAssayExposure Time (hours)IC50 (µM)Reference
Example: A549Human Lung CarcinomaMTT24Experimental Data(Your Study)
Example: MCF-7Human Breast AdenocarcinomaMTT48Experimental Data(Your Study)
Example: HepG2Human Liver Hepatocellular CarcinomaLDH24Experimental Data(Your Study)
Example: BV2Mouse MicrogliaMTT24>50 µM (No significant toxicity)[1]
Example: Mouse SplenocytesPrimary Immune CellsNot SpecifiedNot SpecifiedNon-toxic at 25 µM[1]

Note: Researchers should determine the optimal cell seeding density and this compound concentration range for each cell line through preliminary experiments.

Experimental Protocols

General Considerations for Testing Plant-Derived Compounds

When testing natural compounds like this compound, it is important to be aware of potential interferences with colorimetric assays. Some phytochemicals can directly reduce MTT, leading to false-positive results (i.e., an overestimation of cell viability). It is recommended to include a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions.

MTT Assay Protocol

This protocol is adapted for assessing the cytotoxicity of purified phytochemicals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength > 650 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

LDH Cytotoxicity Assay Protocol

This protocol provides a method for quantifying cell death by measuring LDH release.

Materials:

  • This compound stock solution

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents like substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often included in the kit, or 10X Triton X-100)

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up the following controls on each plate[1]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with lysis buffer.

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Culture Medium Background: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Induce Maximum Release: Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[5]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound toxicity in vitro.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding capsidiol_prep This compound Stock Preparation treatment This compound Treatment (Serial Dilutions) capsidiol_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh readout Absorbance Readout mtt->readout ldh->readout calculation Viability/Toxicity Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Figure 1: General experimental workflow for in vitro cytotoxicity testing of this compound.
Putative this compound-Induced Apoptotic Signaling Pathway

While the precise mechanisms of this compound-induced toxicity in mammalian cells are still under investigation, many natural compounds trigger apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases. The structurally related compound, capsaicin, has been shown to induce apoptosis through the mitochondrial pathway by down-regulating Bcl-2, activating caspase-3, and cleaving PARP.[7][8] It is plausible that this compound may act through a similar mechanism.

The following diagram illustrates a hypothetical signaling cascade for this compound-induced apoptosis.

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibition bax Bax (Pro-apoptotic) This compound->bax Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.

In this proposed pathway, this compound may inhibit the anti-apoptotic protein Bcl-2 and/or activate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates the initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Further research, including western blotting for Bcl-2 family proteins and caspase activation assays, is necessary to validate this proposed mechanism for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Capsidiol Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of capsidiol from elicited plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a bicyclic, dihydroxylated sesquiterpenoid phytoalexin produced by several solanaceous plant species, such as Nicotiana and Capsicum, in response to stress, particularly pathogen attack or elicitor challenge.[1] It exhibits significant antifungal activity, making it a compound of interest for agricultural applications and potentially for pharmaceutical development.[2]

Q2: What is elicitation in the context of plant cell cultures?

A2: Elicitation is a technique used to induce or enhance the production of secondary metabolites, like this compound, in plant cell cultures.[3][4] It involves the application of "elicitors," which are molecules that trigger a defense response in the plant cells, leading to the activation of biosynthetic pathways for compounds like phytoalexins.[3][5] Elicitors can be of biological origin (biotic), such as fungal cell wall fragments, or non-biological (abiotic), such as heavy metal salts or UV radiation.[4]

Q3: Which elicitors are effective for inducing this compound production?

A3: Several elicitors have been shown to be effective in inducing this compound production. These include:

  • Fungal elicitors: Preparations from fungal cell walls are potent inducers of this compound accumulation in Nicotiana tabacum cell cultures.[6][7][8][9]

  • Cellulase: This enzyme can be used to elicit this compound biosynthesis in chili pepper (Capsicum annuum) root cultures.[10][11]

  • Jasmonic acid (JA) and Methyl Jasmonate (MeJA): These signaling molecules are involved in plant defense responses and can induce this compound production in Capsicum annuum cell cultures.[12]

  • Wounding: While wounding itself may not lead to significant this compound accumulation, it can prime the cells for a more robust response to subsequent elicitor treatment.[13]

Q4: What is the basic biosynthetic pathway for this compound?

A4: this compound biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate pathway.[1] The key enzymes involved are:

  • 5-epi-aristolochene synthase (EAS): This enzyme catalyzes the conversion of FPP to 5-epi-aristolochene.[1][14]

  • 5-epi-aristolochene 1,3-dihydroxylase (EAH): A cytochrome P450 enzyme that performs two successive hydroxylations on 5-epi-aristolochene to produce this compound.[1][14]

The activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is involved in the production of FPP precursors, is also crucial for high this compound yields.[6][13]

This compound Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 This compound Specific Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP_node Farnesyl Pyrophosphate (FPP) 5-epi-aristolochene 5-epi-aristolochene FPP_node->5-epi-aristolochene EAS This compound This compound 5-epi-aristolochene->this compound EAH (CYP71D20) Experimental Workflow for this compound Elicitation cluster_setup Culture Setup cluster_elicitation Elicitation cluster_analysis Analysis A Maintain Plant Cell Suspension Culture B Grow to Log Phase A->B D Add Elicitor to Culture B->D C Prepare Elicitor (e.g., Fungal Extract) C->D E Incubate and Harvest (Time Course) D->E F Separate Cells and Medium E->F G Extract this compound (from Medium) F->G H Quantify this compound (e.g., HPLC) G->H Simplified Elicitation Signaling Pathway Elicitor Elicitor Receptor Cell Surface Receptor Elicitor->Receptor Signal_Transduction Signal Transduction (Ca2+, ROS) Receptor->Signal_Transduction MAPK_Cascade MAPK Cascade (WIPK/SIPK) Signal_Transduction->MAPK_Cascade Hormone_Signaling Hormone Signaling (JA, ET) Signal_Transduction->Hormone_Signaling Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Hormone_Signaling->Transcription_Factors Gene_Expression Upregulation of EAS and EAH genes Transcription_Factors->Gene_Expression Capsidiol_Biosynthesis This compound Biosynthesis Gene_Expression->Capsidiol_Biosynthesis

References

Stability of capsidiol under different storage temperatures and conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of capsidiol under various storage temperatures and conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bicyclic sesquiterpenoid phytoalexin, a natural antifungal compound produced by plants from the Solanaceae family, such as chili peppers (Capsicum annuum) and tobacco (Nicotiana tabacum), in response to fungal infection.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of unknown impurities, which may have different biological effects.

Q2: What are the primary factors that can affect the stability of this compound?

A2: Like many natural products, particularly sesquiterpenoids, the stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: this compound may be susceptible to degradation in acidic or alkaline conditions. Some sesquiterpene lactones have shown instability at a pH of 7.4.[3]

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of this compound in solution.

Q3: How should I store pure this compound?

A3: For long-term storage, it is recommended to store pure this compound as a solid at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be adequate. It is advisable to store solutions frozen, and to prepare fresh solutions for experiments whenever possible.

Q4: In which solvents is this compound soluble and what are the stability implications?

A4: this compound is a lipophilic molecule and is expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and chloroform.[4] When preparing stock solutions, it is important to use high-purity, anhydrous solvents to minimize degradation. The stability of this compound in solution will vary depending on the solvent and storage conditions. For aqueous buffers, the pH should be carefully considered, as some sesquiterpenoids are more stable at a slightly acidic pH.[3]

Q5: What are forced degradation studies and why are they relevant for this compound?

A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[5][6][7] These studies are crucial for:

  • Identifying potential degradation products and pathways.[8][9]

  • Developing and validating stability-indicating analytical methods, such as HPLC, that can separate and quantify this compound in the presence of its degradants.[10][11]

  • Understanding the intrinsic stability of the molecule, which helps in determining appropriate storage and handling conditions.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of biological activity in an experiment. 1. Degradation of this compound stock solution. 2. Incompatibility with experimental medium (e.g., pH).1. Prepare a fresh stock solution from solid material. 2. Perform a stability check of this compound in the experimental medium at the working concentration and duration. Consider adjusting the pH if instability is observed.
Appearance of unexpected peaks in HPLC analysis. 1. Degradation of this compound during sample preparation or storage. 2. Contamination of the sample or solvent.1. Analyze a freshly prepared sample. 2. Ensure proper storage of samples (e.g., refrigerated autosampler). 3. Run a solvent blank to check for contamination.
Inconsistent results between experimental replicates. 1. Inconsistent handling and storage of this compound solutions. 2. Variability in experimental conditions (e.g., temperature, light exposure).1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all replicates are subjected to identical experimental conditions.
Precipitation of this compound in aqueous solutions. 1. Low aqueous solubility of this compound. 2. Use of an inappropriate co-solvent or an insufficient amount.1. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system. 2. Prepare a more dilute solution of this compound.

Data Presentation

The following table summarizes illustrative stability data for this compound under various conditions. This data is based on general knowledge of sesquiterpenoid stability and is intended as a guideline. Actual stability should be determined empirically.

ConditionTemperatureDurationPercent Degradation (Illustrative)
Solid 40°C4 weeks< 2%
25°C4 weeks< 1%
4°C4 weeksNot detected
-20°C12 monthsNot detected
In Methanol (1 mg/mL) 25°C24 hours~ 1-3%
4°C7 days~ 2-5%
-20°C6 months< 2%
In Aqueous Buffer (pH 5.0) 37°C24 hours~ 5-10%
In Aqueous Buffer (pH 7.4) 37°C24 hours~ 10-20%
In Aqueous Buffer (pH 9.0) 37°C24 hours> 30%
Photostability (Solid) ICH Guideline Light Exposure-~ 5-15%
Oxidative (3% H₂O₂) 25°C8 hours~ 20-40%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., DMSO, ethanol, or methanol of HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Pipettes and tips

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed this compound to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Once dissolved, add solvent to the calibration mark of the volumetric flask.

    • Mix the solution thoroughly by inversion.

    • Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: HPLC Method for this compound Quantification and Stability Assessment

This is a general method; optimization may be required.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for sesquiterpenoids.

      • Solvent A: Water (with 0.1% formic acid for better peak shape)

      • Solvent B: Acetonitrile (with 0.1% formic acid)

    • Gradient Program (Illustrative):

      • 0-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 50% B

      • 21-25 min: Hold at 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: UV detection at 210 nm is a reasonable starting point based on similar compounds.[12]

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare samples by diluting the this compound stock solution to the desired concentration in the mobile phase.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak based on its retention time, which should be confirmed using a reference standard.

    • The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area (time zero).

Visualizations

Experimental_Workflow This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock (e.g., in Methanol) prep_samples Prepare Samples for Each Condition (T, pH, Light) prep_stock->prep_samples prep_t0 Analyze Time Zero Sample prep_samples->prep_t0 temp Temperature Study (-20°C, 4°C, 25°C, 40°C) prep_samples->temp ph pH Study (e.g., pH 5, 7.4, 9) prep_samples->ph light Photostability Study (ICH Guidelines) prep_samples->light analysis Analyze Samples at Specific Time Points (HPLC-UV) temp->analysis ph->analysis light->analysis quantify Quantify Remaining this compound and Degradation Products analysis->quantify data Compile Data and Calculate Degradation % quantify->data report Generate Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Degradation Troubleshooting Unexpected this compound Degradation start Unexpected Degradation Observed in HPLC check_stock Is the stock solution fresh? start->check_stock yes_stock Yes check_stock->yes_stock no_stock No check_stock->no_stock check_storage Were samples stored correctly before analysis? (e.g., temp, light) yes_stock->check_storage prep_fresh Prepare fresh stock solution and re-analyze no_stock->prep_fresh problem_solved Problem Resolved prep_fresh->problem_solved yes_storage Yes check_storage->yes_storage no_storage No check_storage->no_storage check_conditions Review experimental conditions (pH, temp, solvent compatibility) yes_storage->check_conditions correct_storage Re-run experiment with proper sample storage no_storage->correct_storage correct_storage->problem_solved modify_conditions Modify conditions to improve stability and re-run experiment check_conditions->modify_conditions modify_conditions->problem_solved

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Optimizing Elicitor Concentration for Maximal Capsidiol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing elicitor concentrations to achieve maximum capsidiol production in plant cell cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common elicitors for inducing this compound production?

A1: Common elicitors for this compound production include cellulase, arachidonic acid (AA), fungal elicitors derived from organisms like Fusarium solani, and cyclodextrins. The choice of elicitor can depend on the plant species and cell line being used.

Q2: How do I determine the optimal elicitor concentration?

A2: The optimal concentration is typically determined by performing a dose-response experiment. This involves treating cell cultures with a range of elicitor concentrations and measuring the resulting this compound production and cell viability. The goal is to find the concentration that maximizes this compound yield without causing excessive cell death.

Q3: How long after elicitation should I harvest my cells to measure this compound?

A3: The peak of this compound accumulation varies depending on the elicitor and plant system. It is recommended to perform a time-course experiment, harvesting at multiple time points (e.g., 12, 24, 48, 72 hours) after elicitation to identify the optimal harvest time. For instance, with a cellulase elicitor in Capsicum annuum suspension cultures, maximum this compound levels in the culture media are typically observed around 24 hours after treatment.[1]

Q4: Should I measure this compound intracellularly or in the culture medium?

A4: this compound is often secreted into the culture medium.[2] Therefore, it is crucial to analyze both the cell extract and the culture medium to determine the total this compound yield.

Q5: Can the composition of the culture medium affect elicitation?

A5: Yes, the nutrient composition of the culture medium can significantly influence the effectiveness of elicitors. For example, the carbon-to-nitrogen ratio can direct metabolic flux towards either primary growth or secondary metabolite production. It is advisable to optimize the culture medium before conducting large-scale elicitation experiments.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No this compound Production - Ineffective elicitor concentration (too low or too high).- Suboptimal harvest time.- Poor cell health or viability prior to elicitation.- Inappropriate elicitor for the specific plant cell line.- Degradation of the elicitor or this compound.- Incorrect nutrient composition of the culture medium.- Perform a dose-response curve to determine the optimal elicitor concentration.- Conduct a time-course experiment to identify the peak of this compound accumulation.- Assess cell viability before and after elicitation using a cell viability assay.- Screen a panel of different elicitors (e.g., cellulase, arachidonic acid, fungal elicitor).- Ensure proper storage and handling of elicitor and samples. Analyze samples promptly after extraction.- Optimize the culture medium composition, paying attention to the C:N ratio.
High Cell Death After Elicitation - Elicitor concentration is too high, leading to a hypersensitive response and excessive cell death.[3][4]- Elicitor is toxic to the specific cell line at the tested concentrations.- Lower the elicitor concentration and re-run the dose-response experiment.- Test a different class of elicitors that may be less cytotoxic.- Monitor cell viability closely during the time-course experiment.
Inconsistent this compound Yields - Variability in cell culture age or density at the time of elicitation.- Inconsistent elicitor preparation or application.- Fluctuations in incubation conditions (temperature, light, agitation).- Inconsistent extraction or analytical procedures.- Standardize the cell culture age and density for all experiments.- Prepare fresh elicitor solutions for each experiment and ensure uniform mixing in the culture.- Maintain consistent incubation conditions.- Follow a standardized protocol for this compound extraction and HPLC analysis.
Difficulty in this compound Quantification - Low concentration of this compound in the samples.- Interference from other compounds in the extract.- Issues with the HPLC method (e.g., poor separation, detector sensitivity).- Concentrate the sample before HPLC analysis.- Optimize the extraction procedure to remove interfering compounds (e.g., use solid-phase extraction).- Optimize the HPLC method (e.g., adjust the mobile phase, gradient, or detection wavelength). A common method uses a C8 or C18 column with UV detection at 210 nm.[5][6]

Quantitative Data on Elicitor Concentration and this compound Production

The following table summarizes the effective concentration ranges for various elicitors. Note that optimal concentrations can vary between different plant species and cell lines. It is recommended to use these ranges as a starting point for your own optimization experiments.

ElicitorPlant SystemElicitor ConcentrationThis compound Yield (Relative to Control)Reference
CellulaseCapsicum annuum3 µg/mLSignificant transient increase[1]
Arachidonic AcidNicotiana tabacum10 - 100 µMDose-dependent increase[7]
Fungal Elicitor (Fusarium solani)General50 - 200 µg/mL (glucose equivalents)Dose-dependent increase[8]
Methyl-β-CyclodextrinGeneral10 - 50 mMDose-dependent increase[9]

Experimental Protocols

Preparation of Fungal Elicitor from Fusarium solani
  • Fungal Culture: Inoculate Fusarium solani into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 7-10 days at 25-28°C with shaking.

  • Mycelia Collection: Harvest the fungal mycelia by filtration through cheesecloth or a nylon mesh.

  • Washing: Wash the collected mycelia extensively with sterile deionized water to remove any remaining media components.

  • Homogenization: Resuspend the mycelia in a minimal volume of sterile deionized water and homogenize using a blender or sonicator.

  • Autoclaving and Centrifugation: Autoclave the homogenate at 121°C for 20 minutes to release the elicitor-active molecules. After cooling, centrifuge the autoclaved homogenate to pellet the cell debris.

  • Elicitor Solution: The resulting supernatant is the crude fungal elicitor. The carbohydrate content of the elicitor solution can be determined (e.g., by the phenol-sulfuric acid method) and used to standardize the concentration for experiments.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate the plant cell suspension culture in a 96-well plate.

  • Elicitor Treatment: Add different concentrations of the elicitor to the wells and incubate for the desired duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This compound Extraction and Quantification by HPLC
  • Sample Preparation: Separate the cells from the culture medium by centrifugation or filtration.

  • Extraction from Medium: Extract the culture medium with an equal volume of a non-polar solvent like ethyl acetate or hexane. Repeat the extraction 2-3 times.

  • Extraction from Cells: Resuspend the cell pellet in a suitable solvent (e.g., acetone or methanol) and disrupt the cells using sonication or homogenization. Centrifuge to remove cell debris.

  • Sample Concentration: Combine the extracts from the medium and cells (if desired) and evaporate the solvent under reduced pressure or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C8 or C18 reversed-phase column.[5][6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detector at 210 nm.[5][6]

    • Quantification: Create a standard curve using a pure this compound standard to quantify the concentration in the samples.

Signaling Pathways and Experimental Workflows

Elicitor-Induced this compound Biosynthesis Signaling Pathway

Elicitor recognition at the plasma membrane triggers a complex signaling cascade leading to the activation of this compound biosynthesis genes.

G cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Nucleus cluster_3 Mevalonate Pathway Elicitor Elicitor (e.g., Fungal Glucans, AA) Receptor Receptor Elicitor->Receptor G_Protein G-Protein Receptor->G_Protein Ca_channel Ca²⁺ Channel Receptor->Ca_channel PLA2 Phospholipase A2 G_Protein->PLA2 Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx MAPK_cascade MAPK Cascade (WIPK, SIPK) Ca_influx->MAPK_cascade TFs Transcription Factors (e.g., ERF2-like) MAPK_cascade->TFs Gene_expression Activation of This compound Biosynthesis Genes (EAS, EAH) TFs->Gene_expression EAS 5-epi-aristolochene synthase (EAS) Gene_expression->EAS EAH 5-epi-aristolochene dihydroxylase (EAH) Gene_expression->EAH FPP Farnesyl Diphosphate (FPP) EA 5-epi-aristolochene FPP->EA EAS This compound This compound EA->this compound EAH

Caption: Elicitor signal transduction pathway for this compound biosynthesis.

Experimental Workflow for Optimizing Elicitor Concentration

This workflow outlines the key steps for determining the optimal elicitor concentration for maximal this compound production.

G A 1. Prepare Plant Cell Suspension Culture C 3. Dose-Response Experiment: Treat cells with a range of elicitor concentrations A->C B 2. Prepare Elicitor Stock Solutions (e.g., Cellulase, AA, Fungal Elicitor) B->C D 4. Time-Course Sampling: Harvest cells and medium at multiple time points C->D E 5. Cell Viability Assay (e.g., MTT Assay) D->E F 6. This compound Extraction from cells and medium D->F H 8. Data Analysis: Determine optimal concentration and harvest time E->H G 7. HPLC Quantification of this compound F->G G->H

Caption: Workflow for optimizing elicitor concentration.

Logical Relationship of Troubleshooting Low this compound Yield

This diagram illustrates the logical steps to troubleshoot low this compound yield.

G start Low this compound Yield check_viability Is cell viability >80%? start->check_viability check_concentration Was a dose-response experiment performed? check_viability->check_concentration Yes optimize_culture Optimize cell culture conditions check_viability->optimize_culture No check_time Was a time-course experiment performed? check_concentration->check_time Yes perform_dose_response Perform dose-response (0.1x to 10x of literature values) check_concentration->perform_dose_response No check_protocol Are extraction and HPLC protocols validated? check_time->check_protocol Yes perform_time_course Perform time-course (e.g., 12, 24, 48, 72h) check_time->perform_time_course No optimize_analysis Optimize extraction and quantification methods check_protocol->optimize_analysis No screen_elicitors Screen different elicitors check_protocol->screen_elicitors Yes optimize_culture->start perform_dose_response->start perform_time_course->start optimize_analysis->start end Re-evaluate Experiment screen_elicitors->end

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Capsidiol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for capsidiol extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound extraction and purification, providing potential causes and actionable solutions.

Question 1: Why is my this compound yield consistently low?

Low yields of this compound can arise from several factors throughout the extraction and purification process. Below are common causes and troubleshooting steps to optimize your protocol.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound. While this compound is soluble in methanol, ethanol, ether, and chloroform, the choice of solvent can significantly impact extraction efficiency.[1]

    • Solution: Perform small-scale pilot extractions with a range of solvents (e.g., 70% acetone, ethyl acetate, methanol) to determine the most effective solvent system for your specific plant material.[2]

  • Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration and, consequently, extraction efficiency.

    • Solution: Ensure the plant material is thoroughly dried and finely ground to a consistent powder to maximize the surface area for solvent interaction.

  • Incomplete Extraction: The extraction time or the solvent-to-solid ratio may be insufficient to extract the majority of the this compound from the plant matrix.

    • Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent. A common solvent-to-sample ratio is 1:10 or 1:20 (w/v).

  • Degradation of this compound: this compound may degrade during the extraction process due to factors like high temperatures, exposure to light, or extreme pH conditions.

    • Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Protect extracts from direct light by using amber glassware or covering containers with aluminum foil. If your compound is sensitive to pH changes, consider using buffers during aqueous extractions.[3]

Question 2: I'm observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue in liquid-liquid extractions, particularly with crude plant extracts that contain surfactant-like molecules.[4]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion while still allowing for phase contact and extraction.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[4]

  • Filtration: Pass the mixture through a glass wool plug or a phase separation filter paper to physically separate the emulsion from the desired liquid phases.[4]

  • Centrifugation: Centrifuging the mixture can help to break the emulsion and separate the layers more effectively.[4]

Question 3: My purified this compound shows low purity with interfering compounds in the chromatogram. What can I do?

Co-extraction of other plant secondary metabolites is a common challenge.

  • Optimize Chromatography:

    • Column Chromatography: If using silica gel chromatography, ensure the correct mobile phase polarity is used. A gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with similar polarities.

    • HPLC: For high-performance liquid chromatography (HPLC), optimizing the mobile phase composition (e.g., the ratio of acetonitrile to water), flow rate, and column type (e.g., C8 vs. C18) is crucial for achieving good peak resolution. A semi-preparative HPLC can be used for final purification to obtain high-purity this compound.[2]

  • Solid-Phase Extraction (SPE): Incorporate an SPE step before HPLC to remove interfering compounds. Different SPE cartridges are available that can selectively retain either the target compound or the impurities based on their chemical properties. Organic solvent extraction and solid-phase extraction methods have overall efficiencies of 82% and 75%, respectively, but differ in the elimination of interfering compounds.[5][6]

Question 4: What are the key enzymes in the this compound biosynthesis pathway?

The biosynthesis of this compound from farnesyl pyrophosphate (FPP) involves two key enzymes:

  • 5-epi-aristolochene synthase (EAS): This enzyme catalyzes the cyclization of FPP to form the intermediate compound, 5-epi-aristolochene.[1][7]

  • 5-epi-aristolochene dihydroxylase (EAH): This cytochrome P450 enzyme then carries out a two-step hydroxylation of 5-epi-aristolochene to produce this compound.[1][7]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to aid in the comparison of different extraction and purification protocols.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant SourceSolvent SystemEfficiency/YieldReference
Organic Solvent ExtractionNicotiana tabacum cell cultureNot specified82%[5][6]
Solid-Phase Extraction (SPE)Nicotiana tabacum cell cultureNot specified75%[5][6]
Acetone ExtractionNicotiana attenuata leaves70% Acetone30 mg from 500 g of leaves[2]

Table 2: HPLC Parameters for this compound Analysis and Purification

Column TypeMobile PhaseDetection WavelengthApplicationReference
C8Acetonitrile/Water210 nmAnalysis[6]
C18 (ZORBAX SB-C18)Acetonitrile/Water (40:60)202 nmAnalysis & Purification[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Nicotiana attenuata Leaves

This protocol is adapted from a study on this compound production in Nicotiana attenuata in response to fungal infection.[2]

I. Extraction

  • Collect approximately 500 g of plant leaves.

  • Extract the leaves twice with 2 L of 70% acetone at room temperature.

  • Combine the acetone extracts and evaporate the solvent under reduced pressure.

  • Suspend the resulting aqueous residue in water and extract with an equal volume of ethyl acetate.

  • Separate the ethyl acetate phase and evaporate to dryness to obtain the crude extract.

II. Purification

  • Column Chromatography (RP-18):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a reversed-phase C18 (RP-18) column.

    • Elute the column with a mobile phase gradient, starting with a less polar mixture (e.g., petroleum ether: acetone, 10:1) and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Semi-Preparative HPLC:

    • Pool the this compound-containing fractions and concentrate them.

    • Further purify the concentrated sample using a semi-preparative HPLC system equipped with a ZORBAX SB-C18 column (5 µm, 9.4 × 250 mm).

    • Use an isocratic mobile phase of acetonitrile:water (40:60) at a flow rate of 3 mL/min.

    • Monitor the elution at a UV wavelength of 202 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

This compound Biosynthesis Pathway

Capsidiol_Biosynthesis This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) EA 5-epi-aristolochene FPP->EA 5-epi-aristolochene synthase (EAS) This compound This compound EA->this compound 5-epi-aristolochene dihydroxylase (EAH)

Caption: Biosynthesis of this compound from farnesyl pyrophosphate.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield start Low this compound Yield check_extraction Is the extraction protocol optimized? start->check_extraction check_purification Are there losses during purification? check_extraction->check_purification Yes sub_extraction Sub-optimal Extraction check_extraction->sub_extraction No sub_purification Purification Issues check_purification->sub_purification Yes end Improved Yield check_purification->end No optimize_solvent Optimize solvent system (e.g., polarity, mixture) sub_extraction->optimize_solvent optimize_conditions Adjust extraction conditions (time, temp, solvent ratio) sub_extraction->optimize_conditions check_material Ensure proper material prep (drying, grinding) sub_extraction->check_material check_degradation Assess for degradation (heat, light, pH) sub_purification->check_degradation optimize_chromatography Optimize chromatography (column, mobile phase) sub_purification->optimize_chromatography check_emulsion Address emulsion formation in LLE sub_purification->check_emulsion optimize_solvent->end optimize_conditions->end check_material->end check_degradation->end optimize_chromatography->end check_emulsion->end

Caption: A decision tree for troubleshooting low this compound yield.

References

Minimizing the degradation of capsidiol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the degradation of capsidiol during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bicyclic sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants from the Solanaceae family, such as tobacco and chili peppers, in response to stress, particularly fungal infections.[1] Its stability is a concern because, like many other sesquiterpenoids, it can be susceptible to degradation under common experimental conditions, including exposure to heat, light, oxygen, and certain pH levels. This degradation can lead to inaccurate experimental results and a loss of biological activity.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of this compound and other sesquiterpenoids include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to decomposition. Many terpenes begin to degrade at temperatures as low as 21°C (70°F).

  • Light: Exposure to UV light, particularly direct sunlight, can cause photochemical degradation of terpenes.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light and heat. This compound, as a dihydroxylated sesquiterpene, may be susceptible to oxidation.

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of certain phytochemicals. For instance, some sesquiterpene lactones have shown instability at a pH of 7.4.[2]

  • Solvent Polarity: The choice of solvent can impact stability. Some related compounds, like capsinoids, are known to be unstable in polar protic solvents such as methanol, ethanol, and water.

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation of this compound can be detected by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] When analyzing your sample, the appearance of new peaks in the chromatogram that were not present in the original, pure sample, or a decrease in the area of the this compound peak over time, can indicate degradation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound during extraction and purification. High temperatures during solvent evaporation.Use rotary evaporation at low temperatures (e.g., < 40°C) or lyophilization (freeze-drying) to remove solvents.
Exposure to light.Perform extraction and purification steps in a dark room or use amber-colored glassware to protect the sample from light.
Oxidative degradation.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Inappropriate solvent choice.While polar solvents are often used for extraction, for storage, consider less polar solvents if stability is an issue. Test the stability of this compound in a small amount of your chosen solvent over time.
Inconsistent results in biological assays. Degradation of this compound in stock solutions.Prepare fresh stock solutions for each experiment. If storing, aliquot into small volumes and store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.
Instability in assay buffer (pH, temperature).Check the pH and temperature stability of this compound in your assay buffer. If degradation is suspected, consider adjusting the buffer pH to a more neutral or slightly acidic range and performing the assay at a lower temperature if possible.
Interaction with other components in the assay medium.Run a control with this compound in the assay medium without cells or other reagents to assess its stability over the course of the experiment.
Appearance of unknown peaks in HPLC/GC-MS analysis. Degradation during sample preparation for analysis.Minimize the time between sample preparation and injection. Keep samples in an autosampler at a low temperature (e.g., 4°C).
Biological degradation by microorganisms.If working with cell cultures or biological extracts, ensure sterility to prevent microbial metabolism of this compound. One known degradation pathway by the fungus Botrytis cinerea involves dehydrogenation to capsenone, followed by oxidation.[2]

Quantitative Data Summary

While specific quantitative data on this compound stability is limited in the scientific literature, the following table provides general guidelines based on the properties of sesquiterpenoids and other related phytochemicals.

Parameter Recommended Range/Condition Rationale/Comments
Storage Temperature -20°C to -80°C (long-term)Lower temperatures slow down chemical degradation and enzymatic activity. For short-term storage, 4°C in the dark may be sufficient.
pH Slightly acidic to neutral (e.g., pH 5-7)Many phytochemicals are more stable in slightly acidic conditions. Some sesquiterpenes show instability at physiological pH (7.4).[2]
Light Exposure Minimal to noneUV radiation can induce photochemical degradation. Always store in the dark or in amber vials.
Atmosphere Inert (e.g., Nitrogen or Argon)Minimizes oxidative degradation. For solutions, using degassed solvents is recommended.
Solvents for Storage Non-polar or less polar solventsBased on the instability of related compounds (capsinoids) in polar protic solvents. However, solubility of this compound must be considered. Ethanol or DMSO are common for stock solutions but should be stored at low temperatures.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound (General Procedure)

This protocol is a generalized procedure based on methods for extracting sesquiterpenoids and other phytochemicals. Optimization may be required for your specific plant material.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material (e.g., fungal-elicited tobacco leaves or chili pepper tissue) to remove water.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a suitable organic solvent (e.g., ethanol, methanol, or ethyl acetate) at a ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with constant stirring for 24-48 hours, protected from light.

    • Alternatively, use sonication or Soxhlet extraction at a low temperature to improve efficiency.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.

  • Storage:

    • Store the purified this compound as a solid or in a suitable solvent at -20°C or -80°C in an amber vial, preferably under an inert atmosphere.

Protocol 2: HPLC Analysis of this compound

This is a general HPLC method that can be adapted for the quantification and purity assessment of this compound.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at approximately 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethanol or methanol) and create a series of dilutions to generate a standard curve for quantification.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Elicited Tobacco) extraction Extraction (Ethanol, RT, Dark) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (<40°C, Rotary Evaporation) filtration->concentration purification Purification (Silica Gel Chromatography) concentration->purification analysis Analysis (HPLC/GC-MS) purification->analysis storage Storage (-20°C to -80°C, Dark, Inert Atm.) analysis->storage degradation_pathway cluster_degradation Degradation Pathways This compound This compound capsenone Capsenone This compound->capsenone Dehydrogenation (Biological) other_products Other Degradation Products This compound->other_products Chemical Degradation (Heat, Light, pH, O2) oxidized_capsenone Oxidized Capsenone capsenone->oxidized_capsenone Oxidation (Biological) troubleshooting_logic start Inconsistent Experimental Results check_purity Check this compound Purity (HPLC/GC-MS) start->check_purity degradation_suspected Degradation Suspected? check_purity->degradation_suspected review_protocol Review Experimental Protocol degradation_suspected->review_protocol Yes end Consistent Results degradation_suspected->end No check_storage Check Storage Conditions (Temp, Light, Solvent) review_protocol->check_storage check_assay Check Assay Conditions (pH, Temp, Buffer) review_protocol->check_assay optimize Optimize Protocol (Lower Temp, Protect from Light, Inert Atm.) check_storage->optimize check_assay->optimize optimize->end

References

Technical Support Center: Enhancing the Antifungal Efficacy of Capsidiol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Capsidiol Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the antifungal efficacy of this compound through various formulation strategies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antifungal action?

A1: this compound is a sesquiterpenoid phytoalexin, a natural antimicrobial compound produced by plants like chili peppers and tobacco in response to fungal infection.[1] Its primary antifungal mechanism is believed to be the disruption of fungal cell membrane integrity by interfering with ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Q2: What are the main challenges in working with this compound for antifungal applications?

A2: The primary challenge in utilizing this compound is its poor water solubility, which is common for many terpenoids. This low solubility can lead to difficulties in formulation, reduced bioavailability, and inconsistent results in antifungal assays.[3][4] Consequently, a significant focus of research is on developing formulations that enhance its solubility and stability.

Q3: What formulation strategies can be used to enhance the antifungal efficacy of this compound?

A3: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound:

  • Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active this compound form in the target environment.[5][6]

  • Nanoformulations: Encapsulating this compound in nanocarriers such as lipid-based nanoparticles or nanosuspensions can improve its solubility, stability, and delivery to fungal cells.[7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that increases its aqueous solubility and stability.[10][11][12][13]

Q4: How do I choose the right formulation strategy for my experiment?

A4: The choice of formulation strategy depends on the specific requirements of your experiment, including the target fungus, the delivery system (e.g., in vitro, in vivo), and the desired properties of the final product. For in vitro screening, co-solvent systems or cyclodextrin complexes might be sufficient. For in vivo studies, more advanced formulations like nanoformulations or prodrugs may be necessary to improve bioavailability and therapeutic efficacy.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound formulations.

Issue 1: this compound precipitates out of solution during in vitro antifungal assays.

  • Question: I'm dissolving my this compound in an organic solvent like DMSO, but it precipitates when I add it to my aqueous assay medium. How can I solve this?

  • Answer: This is a common problem due to the poor aqueous solubility of this compound.[3][4] Here are some troubleshooting steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (ideally <1%) to minimize toxicity to the fungal cells and reduce precipitation.[3]

    • Use a Co-solvent System: A mixture of solvents, such as DMSO and polyethylene glycol (PEG), can sometimes maintain the solubility of the compound better than a single solvent upon dilution.[4]

    • Utilize Solubility Enhancers: Incorporating a solubility enhancer like a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) into your assay medium can help keep the this compound in solution by forming an inclusion complex.[4][10]

    • Prepare a Nanosuspension: For more persistent solubility issues, preparing a nanosuspension of this compound can provide a stable dispersion in aqueous media.[3]

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

  • Question: I am getting variable MIC results for this compound against the same fungal strain. What could be the cause?

  • Answer: Inconsistent MIC values are often linked to solubility and stability issues.

    • Ensure Complete Solubilization: Visually inspect your stock solutions and assay wells for any signs of precipitation. Incomplete solubilization will lead to an underestimation of the true MIC.

    • Standardize Inoculum Preparation: Follow a standardized protocol, such as the CLSI M27 guidelines, for preparing your fungal inoculum to ensure a consistent cell density in each assay.[14][15][16][17]

    • Verify Compound Stability: this compound, like many natural products, may be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

    • Control for Solvent Effects: Include a solvent control (medium with the same concentration of solvent used to dissolve this compound but without this compound) to ensure the solvent itself is not inhibiting fungal growth.

Issue 3: Low in vivo efficacy despite promising in vitro results.

  • Question: My this compound formulation shows potent antifungal activity in vitro, but it is not effective in my animal model. Why might this be?

  • Answer: This discrepancy is often due to poor bioavailability.

    • Enhance Bioavailability: The formulation used for in vivo studies must be designed to improve the absorption and distribution of this compound to the site of infection. Consider advanced formulations such as prodrugs or nanocarriers.[5][7][8][9]

    • Assess Pharmacokinetics: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation. This will help you optimize the dosing regimen.

    • Consider Host Factors: The in vivo environment is much more complex than in vitro conditions. Host metabolism and immune responses can impact the efficacy of the antifungal agent.

Data Presentation

The following table summarizes quantitative data on the enhancement of antifungal efficacy of a terpenoid (carvacrol) through a prodrug formulation strategy against Candida albicans. This serves as a representative example of how formulation can significantly improve antifungal potency.

Compound/FormulationFungal StrainMean MIC (mM)Mean MIC (mg/mL)Fold Improvement vs. Parent Compound
Carvacrol (Parent Compound)C. albicans S181.2-
Carvacrol Prodrug (WSCP1) C. albicans S1 2 0.4 4x
Carvacrol (Parent Compound)C. albicans S2 (Resistant)162.4-
Carvacrol Prodrug (WSCP1) C. albicans S2 (Resistant) 2 0.4 8x

Data adapted from a study on carvacrol, a terpenoid with similar formulation challenges to this compound.[5]

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound Formulations (Adapted from CLSI M27 Guidelines)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound formulations against yeast species.[14][15][16][17]

1. Preparation of Materials:

  • Fungal Isolate: Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

  • Inoculum Suspension: Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to the final inoculum concentration.

  • Test Medium: Use RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • This compound Formulation Stock Solution: Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., DMSO, co-solvent system, or as a cyclodextrin complex). The concentration should be at least 100 times the highest final concentration to be tested.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Drug Dilution: Perform serial twofold dilutions of the this compound formulation stock solution in the microtiter plate using the RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound formulation.

  • Controls:

    • Growth Control: A well containing the inoculum and medium but no this compound.

    • Sterility Control: A well containing only the medium to check for contamination.

    • Solvent Control: A well containing the inoculum, medium, and the highest concentration of the solvent used to dissolve the this compound.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

3. MIC Determination:

  • The MIC is the lowest concentration of the this compound formulation that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density with a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum inoculation Inoculation of Microtiter Plate prep_fungus->inoculation prep_this compound Prepare this compound Formulation dilution Serial Dilution of this compound prep_this compound->dilution prep_media Prepare Assay Media prep_media->dilution dilution->inoculation incubation Incubation inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for antifungal susceptibility testing.

ergosterol_biosynthesis_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_pathway Ergosterol Biosynthesis Pathway lanosterol->ergosterol_pathway ergosterol Ergosterol ergosterol_pathway->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound This compound->ergosterol_pathway Inhibition

Proposed mechanism of this compound via ergosterol biosynthesis inhibition.

cwi_pathway cell_wall_stress Cell Wall Stress (e.g., this compound Formulation) sensors Cell Surface Sensors cell_wall_stress->sensors rho1_gtpase Rho1-GTPase sensors->rho1_gtpase pkc1 Protein Kinase C (Pkc1) rho1_gtpase->pkc1 mapk_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mkc1) pkc1->mapk_cascade transcriptional_response Transcriptional Response (Cell Wall Repair Genes) mapk_cascade->transcriptional_response cell_wall_synthesis Cell Wall Synthesis & Repair transcriptional_response->cell_wall_synthesis

Fungal Cell Wall Integrity (CWI) signaling pathway.

References

Addressing batch-to-batch variability in capsidiol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for capsidiol production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in this compound production experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it produced?

A1: this compound is a bicyclic sesquiterpenoid phytoalexin, which is a type of antimicrobial compound produced by plants in response to stress, particularly pathogen attack.[1][2] It is commonly isolated from plants in the Solanaceae family, such as Nicotiana tabacum (tobacco) and Capsicum annuum (pepper).[1] Its production is part of the plant's long-term defense mechanism, which also involves the generation of reactive oxygen species (ROS) as a short-term response.[1]

Q2: What are elicitors and how do they induce this compound production?

A2: Elicitors are molecules that trigger a defense response, including phytoalexin production, in plants.[3] They can be of biological origin (biotic elicitors), such as fungal cell wall fragments or enzymes like cellulase, or non-biological (abiotic elicitors).[3][4] Fungal elicitors and cellulase are commonly used to stimulate this compound synthesis in plant cell cultures.[5][6] These molecules mimic a pathogen attack, activating a signaling cascade that leads to the upregulation of genes responsible for this compound biosynthesis.

Q3: What is the general biosynthetic pathway of this compound?

A3: this compound is synthesized via the mevalonate pathway.[1][2] The key committed step is the cyclization of farnesyl pyrophosphate (FPP) to 5-epi-aristolochene, a reaction catalyzed by the enzyme 5-epi-aristolochene synthase (EAS). Subsequently, 5-epi-aristolochene undergoes two hydroxylation reactions catalyzed by a cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH), to form this compound.[2] The entire pathway is tightly regulated, and the expression of EAS and EAH genes is rapidly induced upon elicitation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in plant cell suspension cultures.

Problem 1: Low or No this compound Yield

Q: My experiment resulted in a significantly lower this compound yield than expected, or no yield at all. What are the potential causes and solutions?

A: Low or no this compound yield is a common issue that can stem from several factors related to the cell culture, elicitor, or experimental timing.

Potential Cause Troubleshooting Steps & Solutions
Ineffective Elicitor Elicitor Preparation: Ensure the fungal elicitor was prepared correctly (e.g., proper homogenization and autoclaving to release active molecules) or that the commercial cellulase is active.[7] Elicitor Concentration: The amount of this compound produced is often proportional to the elicitor concentration.[6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Suboptimal Cell Culture State Cell Age & Growth Phase: The physiological state of the cells at the time of elicitation is critical. Cells in the late logarithmic or early stationary phase of growth often show the highest capacity for secondary metabolite production.[8] Using cells that are too young or too old can lead to poor yields.[8] Cell Viability: Ensure your cell culture is healthy and has high viability before adding the elicitor. Stressed or unhealthy cultures will not respond effectively.
Incorrect Harvest Time Time-Course Experiment: this compound production is transient. The peak of accumulation can occur at a specific time point after elicitation (e.g., maximal production at 24 hours was observed in one study) and then decline.[5] Conduct a time-course experiment (e.g., harvesting at 12, 24, 48, 72 hours post-elicitation) to identify the optimal harvest time for your system.
Media Composition Nutrient Levels: Ensure the culture medium is not depleted of essential nutrients, particularly a carbon source like sucrose, which is necessary for biosynthesis.[5] pH: Monitor the pH of the culture medium, as significant shifts can inhibit cell metabolism and this compound production.[9]
Problem 2: High Batch-to-Batch Variability

Q: I am observing significant differences in this compound yield between different experimental batches, even when using the same protocol. How can I improve reproducibility?

A: Batch-to-batch variability is a major challenge in cell culture-based production. Consistency in all aspects of the experimental protocol is key to minimizing this variability.

Parameter Strategy for Improving Consistency
Inoculum Standardize Inoculum Age and Density: Use an inoculum from a culture of the same age (passage number and days since subculture) and at the same cell density for starting every new batch.[8] Both inoculum size and age have been shown to be important variables for the production of other secondary metabolites.[8]
Elicitor Preparation Use a Single, Characterized Elicitor Batch: If preparing your own fungal elicitor, make a large, single batch, aliquot it, and store it under stable conditions (e.g., 4°C).[7] If using a commercial elicitor like cellulase, purchase a single lot number for the entire set of experiments.
Culture Conditions Maintain Consistent Environmental Conditions: Strictly control incubator parameters such as temperature, light, and shaking speed.[3] Minor variations in these conditions can affect cell metabolism and product yield.
Subculturing Protocol Keep a Consistent Subculture Schedule: Maintain a regular schedule for subculturing your stock cells. This ensures that the cells used for experiments are in a consistent physiological state. The limit of in vitro cell age (LIVCA) can impact process consistency.[10]
Data Analysis Relative Standard Deviation (RSD): A study reported a relative standard deviation of less than 5.9% across five elicitations, which can serve as a benchmark for acceptable variability.[11] Calculate the RSD for your batches to quantify your level of variability.
Problem 3: Analytical & Quantification Issues

Q: I am having trouble with the extraction or HPLC analysis of this compound, leading to inconsistent or unreliable quantification. What should I check?

A: Accurate quantification is essential. Problems can arise during sample preparation (extraction) or the HPLC analysis itself.

Issue Troubleshooting Steps & Solutions
Inefficient Extraction Choice of Method: Both organic solvent extraction and solid-phase extraction (SPE) can be effective, with reported efficiencies of 82% and 75%, respectively.[11] If you suspect low recovery, try the alternative method to see if it improves your yield. Extraction Protocol: Ensure complete evaporation of the solvent and proper reconstitution in the mobile phase before injection. For SPE, ensure the cartridge is properly activated and eluted.[12]
HPLC: Peak Tailing or Broadening Mobile Phase pH: Peak tailing can be caused by interactions with the silica column. Adjusting the pH of the mobile phase can help suppress these interactions.[13] Column Contamination: If the problem develops over time, your guard column or analytical column may be contaminated. Replace the guard column or flush the analytical column.[14][15]
HPLC: Retention Time Drift Temperature Fluctuation: Use a column oven to maintain a stable temperature, as temperature changes can cause retention times to shift.[14] Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of drift. Prepare fresh mobile phase for each run and ensure components are fully miscible and degassed.[4]
HPLC: Low Signal Intensity Incorrect Wavelength: Ensure your UV detector is set to the correct wavelength for this compound, which is typically around 210 nm.[11] Injection Volume/Concentration: If the signal is too low, you may need to inject a larger volume or concentrate your sample more during the extraction phase.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Fungal Elicitor

This protocol is a general guideline for preparing a crude elicitor from a fungal culture, which can be adapted for various fungal species.

  • Fungal Culture: Inoculate a suitable fungal strain (e.g., Aspergillus niger) into a liquid medium (e.g., Potato Dextrose Broth).

  • Incubation: Grow the culture on a rotary shaker (e.g., 120 rpm) at 28°C for 7-10 days.[7]

  • Harvest Mycelia: Separate the fungal mycelia from the culture broth by filtering through sterile cheesecloth.[7]

  • Wash: Wash the harvested mycelia thoroughly with sterile distilled water to remove residual medium.

  • Homogenization: Resuspend the washed mycelia in a minimal amount of sterile distilled water and homogenize using a sterile mortar and pestle or a sonicator. This step breaks the cell walls.[7]

  • Autoclaving & Sterilization: Autoclave the homogenate at 121°C for 20 minutes to kill the fungus and release elicitor molecules.[7]

  • Clarification: Centrifuge the autoclaved homogenate (e.g., 5000 rpm for 15 minutes) to pellet the cell debris.

  • Final Product: Collect the supernatant, which contains the soluble elicitors. For complete sterility, pass it through a 0.22 µm filter. Store the elicitor preparation at 4°C.[7]

Protocol 2: Elicitation of Tobacco Cell Suspension Culture
  • Cell Culture: Grow Nicotiana tabacum cells in a suitable suspension culture medium to the late logarithmic growth phase.

  • Elicitor Addition: Aseptically add the prepared fungal elicitor or a sterile solution of cellulase to the cell culture. The final concentration needs to be optimized; starting points can range from 50-100 µg/mL for cellulase or 1-5% (v/v) for a crude fungal elicitor.[5]

  • Incubation: Return the flasks to the shaker and incubate under standard culture conditions.

  • Harvesting: Harvest the cells and the medium separately at the optimal time point determined from a time-course experiment (e.g., 24 hours).[5] Since this compound is secreted, the majority will be in the culture medium.[5]

Protocol 3: this compound Extraction and Quantification by HPLC
  • Extraction from Medium:

    • Adjust the pH of the culture medium to ~3.0 with HCl.

    • Perform a liquid-liquid extraction using an equal volume of an organic solvent like ethyl acetate or dichloromethane. Repeat 2-3 times.

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C8 or C18 reverse-phase column.[11]

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water is common. A typical starting point is 60:40 (v/v) acetonitrile:water.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.[11]

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples. The linear range is often between 0.1-2.0 mg/L.[11]

Visualizations

Signaling and Biosynthetic Pathways

The production of this compound is initiated by the recognition of an elicitor at the cell surface, which triggers a complex intracellular signaling cascade. This involves the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades.[17][18] These signals ultimately lead to the transcriptional activation of this compound biosynthetic genes.

Capsidiol_Signaling_Pathway cluster_0 Signal Perception & Transduction cluster_1 Biosynthesis in Cytosol/ER Elicitor Elicitor (e.g., Cellulase, Fungal Fragments) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade (e.g., WIPK, SIPK) Receptor->MAPK ROS->MAPK Activation TFs Transcription Factors (e.g., ERF2-like) MAPK->TFs Phosphorylation & Activation Genes Activation of Biosynthetic Genes (EAS, EAH) TFs->Genes FPP Farnesyl Pyrophosphate (FPP) EA 5-epi-aristolochene FPP->EA EAS EAS This compound This compound EA->this compound EAH EAH

This compound induction signaling and biosynthetic pathway.
Experimental Workflow

A systematic workflow is crucial for troubleshooting and ensuring reproducibility. The following diagram outlines the key stages and decision points in a typical this compound production and analysis experiment.

Troubleshooting_Workflow start Start: Plan Experiment prep_cells Prepare Cell Culture (Standardize Inoculum Age & Density) start->prep_cells prep_elicitor Prepare Elicitor (Use Single Batch) start->prep_elicitor elicit Add Elicitor to Culture prep_cells->elicit prep_elicitor->elicit incubate Incubate (Controlled Conditions) elicit->incubate harvest Harvest at Optimal Time incubate->harvest extract Extract this compound (Medium & Cells) harvest->extract analyze HPLC Analysis extract->analyze quantify Quantify Yield analyze->quantify results Evaluate Results quantify->results troubleshoot Consult Troubleshooting Guide results->troubleshoot Yield Low or High Variability end End: Successful Result results->end Yield & RSD OK troubleshoot->start Revise Protocol

Systematic workflow for this compound production experiments.

References

Improving the detection sensitivity of capsidiol in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of capsidiol in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent methods for the quantification of this compound are based on chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection is a common approach, often utilizing a C8 or C18 column.[1] For higher sensitivity and selectivity, especially in complex matrices, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are preferred.[1][2]

Q2: How can I extract this compound from plant or cell culture samples?

A2: Common extraction techniques for this compound, a sesquiterpenoid, include organic solvent extraction (OSE) and solid-phase extraction (SPE).[1] Modern green extraction techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE) are also effective and can reduce solvent consumption and extraction time.[3][4] The choice of method depends on the sample matrix and the desired purity of the extract.

Q3: What is the typical UV absorbance wavelength for this compound detection by HPLC?

A3: this compound can be detected by HPLC with UV detection at a wavelength of 210 nm.[1]

Q4: Are there alternative methods to chromatography for this compound detection?

A4: While less common for quantification, other methods are being explored. Immunoassays, which rely on specific antibody-antigen recognition, can offer high specificity.[5][6] Biosensors, including those based on electrochemistry or gold nanoparticles, represent an emerging area for the rapid detection of terpenoids and other natural products.[7][8][9][10] A simple spectrophotometric procedure has also been reported for quantifying this compound in culture mediums.[11][12]

Troubleshooting Guides

Low Signal Intensity / Poor Sensitivity

Q: I am observing a very low signal for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?

A: Low signal intensity can stem from multiple factors throughout the experimental workflow. Follow this logical troubleshooting process to identify and resolve the issue.

G cluster_sample_prep cluster_chromatography cluster_ms_params start Low Signal Intensity Detected sample_prep 1. Evaluate Sample Preparation start->sample_prep Start Here chromatography 2. Optimize Chromatography start->chromatography ms_params 3. Adjust MS Parameters start->ms_params derivatization 4. Consider Derivatization start->derivatization If sensitivity is still too low sp_extraction Inefficient Extraction? - Test alternative solvents - Use advanced methods (UAE, PLE) sample_prep->sp_extraction sp_cleanup Poor Sample Cleanup? - Implement SPE - Address matrix effects sample_prep->sp_cleanup c_column Column Choice? - Ensure appropriate stationary phase (C8/C18) - Check column health chromatography->c_column c_mobile Mobile Phase? - Optimize gradient - Use additives (e.g., formic acid) chromatography->c_mobile ms_ionization Suboptimal Ionization? - Compare ESI vs. APCI - Adjust source parameters (gas flow, temp) ms_params->ms_ionization ms_transition Weak Fragmentation? - Optimize MRM transitions - Increase collision energy ms_params->ms_transition

Caption: Troubleshooting workflow for low signal intensity.

  • Sample Preparation:

    • Extraction Efficiency: Ensure your extraction method is effective. Compare organic solvent extraction with solid-phase extraction (SPE); studies show overall efficiencies can range from 75% to 82%.[1] For tightly bound analytes, consider techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).[3][4]

    • Matrix Effects: Complex biological samples can cause ion suppression in the mass spectrometer source, significantly reducing the analyte signal.[13][14] Use a post-extraction spiking study to quantify the matrix effect.[13] If suppression is high (>20%), improve sample cleanup using SPE or dilute the sample.[15][16] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[13]

  • Chromatography & MS Parameters:

    • Ionization Source: this compound is a terpenoid and may ionize differently with various sources. Compare Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), as ESI can be more susceptible to matrix effects.[14][17]

    • MS/MS Transitions: Optimize the precursor and product ion transitions (MRM) for this compound to ensure you are monitoring the most intense and specific fragments.

  • Chemical Derivatization:

    • If sensitivity remains insufficient, consider chemical derivatization. This involves reacting the this compound molecule (specifically its hydroxyl groups) with a reagent to attach a group that is more easily ionized or has better chromatographic properties.[18] For LC-MS, derivatization can introduce a permanently charged group, significantly enhancing ionization efficiency.[19] For HPLC-UV, a derivatizing agent with a strong chromophore can be used to increase UV absorbance.[20][21]

Poor Peak Shape in GC-MS

Q: My this compound peak is showing significant tailing in my GC-MS analysis. What are the potential causes and solutions?

A: Peak tailing is a common issue in GC analysis, often pointing to unwanted interactions between the analyte and the system.

Potential Cause Description Recommended Solution(s) Reference
Active Sites Polar hydroxyl groups on this compound can interact with active sites (exposed silanols) in the injector liner or the front of the GC column.1. Use a deactivated or ultra-inert injector liner. Clean or replace the liner regularly. 2. Trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites. 3. Consider derivatization (silylation) to cap the polar groups on the analyte.[22][23]
Injector Temperature If the injector temperature is too low, this compound may not vaporize completely or quickly, leading to a slow, tailing introduction onto the column.Increase the injector temperature. Ensure the temperature is sufficient to vaporize high-boiling point compounds effectively.[22][24]
Carrier Gas Flow A carrier gas flow rate that is too low can lead to increased band broadening and peak tailing.Optimize the carrier gas linear velocity. Check for leaks in the system that could affect flow stability.[22][25]
Column Contamination Accumulation of non-volatile matrix components on the column can create active sites and degrade performance.Bake out the column at a high temperature (within its limit) to remove contaminants. If tailing persists, the column may need to be replaced.[23][26]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general methodology for cleaning up a this compound-containing organic extract from a complex matrix using a C18 SPE cartridge.

G start Start: Crude Organic Extract step1 Step 1: Condition Cartridge (Methanol, then Water) start->step1 step2 Step 2: Equilibrate Cartridge (Aqueous/Organic Mix) step1->step2 step3 Step 3: Load Sample (Slow, controlled flow) step2->step3 step4 Step 4: Wash Cartridge (Remove polar interferences) step3->step4 step5 Step 5: Elute this compound (Non-polar solvent, e.g., Ethyl Acetate) step4->step5 end End: Cleaned Extract for Analysis step5->end

Caption: General workflow for Solid-Phase Extraction (SPE).

  • Cartridge Selection: Choose a reversed-phase (e.g., C18) SPE cartridge with a bed weight appropriate for your sample mass.

  • Conditioning: Activate the sorbent by passing 1-2 column volumes of methanol through the cartridge, followed by 1-2 column volumes of purified water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with the same solvent composition as your sample, if it is in an aqueous/organic mixture.

  • Sample Loading: Load the crude extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a high-percentage aqueous solution) to remove polar, interfering compounds.

  • Elution: Elute the retained this compound with a small volume of a non-polar organic solvent (e.g., ethyl acetate, acetone, or methanol).

  • Final Step: The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

This table summarizes the performance of two common extraction methods as reported for this compound from tobacco cell cultures.

Parameter Organic Solvent Extraction (OSE) Solid-Phase Extraction (SPE) Reference
Overall Efficiency 82%75%[1]
RSD (Extraction) 5.1%4.9%[1]
RSD (Elicitation) 5.9%5.9%[1]
Notes Generally efficient but may co-extract more interfering compounds.Provides a cleaner extract, though efficiency can be slightly lower.[1]
Table 2: Analytical Method Performance for this compound

This table provides performance characteristics for an HPLC-UV method developed for this compound analysis.

Parameter Value Reference
Analytical Method HPLC-UV[1]
Column C8[1]
Detection Wavelength 210 nm[1]
Linear Range 0.1 - 2.0 mg/L[1]
Lower Limit of Quantitation (LLOQ) 0.1 mg/L[1]

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Capsidiol and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of capsidiol, a plant-derived phytoalexin, with established commercial fungicides. The information presented is based on available experimental data, offering insights into the potential of this compound as a novel antifungal agent.

I. Quantitative Comparison of Antifungal Activity

The following tables summarize the available data on the minimum inhibitory concentration (MIC) and growth inhibition of this compound and the commercial fungicide Amphotericin B against various fungal pathogens. It is important to note that direct comparative studies testing this compound alongside a wide range of commercial fungicides against the same fungal strains are limited. The data presented here is compiled from different studies.

Table 1: Antifungal Activity of this compound

Fungal SpeciesConcentrationMethodEffectSource
Alternaria alternata50 µg/mLAgar Dilution43.4% growth reduction after 6 days[1]
Alternaria alternata100 µg/mLAgar Dilution56.2% growth reduction after 6 days[1]
Alternaria alternata200 µg/mLAgar Dilution62.9% growth reduction after 6 days[1]
Phytophthora infestans120 µMBroth MicrodilutionComplete growth inhibition[2]
Phytophthora capsici>1.5 mMBroth MicrodilutionHigher resistance observed[2]

Table 2: Antifungal Activity of Amphotericin B (Commercial Fungicide)

Fungal SpeciesMIC Range (µg/mL)MethodSource
Candida albicansNot specifiedBroth Microdilution[3][4][5][6]
Candida tropicalisNot specifiedBroth Microdilution[3]
Candida parapsilosisNot specifiedBroth Microdilution[3]
Cryptococcus neoformansNot specifiedBroth Microdilution[3]
Aspergillus spp.Not specifiedBroth Microdilution[3]
Fusarium spp.Not specifiedBroth Microdilution[3]

II. Proposed Mechanism of Action of this compound

This compound is a sesquiterpenoid phytoalexin produced by plants in response to fungal infection.[7][8] While the precise mechanism of its antifungal activity is still under investigation, it is suggested to target the fungal cell wall or cell membrane, leading to a disruption of cellular integrity and inhibition of fungal growth.[9] Some pathogenic fungi have been shown to metabolize this compound into less toxic compounds, indicating a detoxification mechanism.[9]

Proposed Antifungal Mechanism of this compound cluster_fungal_cell Fungal Cell cluster_effects Effects cell_wall Cell Wall cell_membrane Cell Membrane cytoplasm Cytoplasm membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Leads to This compound This compound This compound->cell_membrane Targets growth_inhibition Growth Inhibition membrane_disruption->growth_inhibition

Caption: Proposed mechanism of this compound targeting the fungal cell membrane.

III. Experimental Protocols

The following are standardized methods for determining the antifungal activity of compounds like this compound.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal strains are grown on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi). Spore suspensions are prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL for filamentous fungi) using a hemocytometer or spectrophotometer.

  • Assay Plate Preparation: A 96-well microtiter plate is used. Serial two-fold dilutions of the test compound (e.g., this compound) and a control fungicide are prepared in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no antifungal agent) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is also used to determine the MIC of an antifungal agent.

  • Media Preparation: A series of agar plates (e.g., Potato Dextrose Agar) are prepared, each containing a different concentration of the test compound.

  • Inoculation: The surface of each agar plate is inoculated with a standardized suspension of the fungal isolate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents visible growth on the agar surface.

Antifungal Susceptibility Testing Workflow cluster_methods Testing Methods start Start fungal_culture Fungal Culture Preparation start->fungal_culture inoculum_prep Inoculum Standardization fungal_culture->inoculum_prep broth_dilution Broth Microdilution inoculum_prep->broth_dilution agar_dilution Agar Dilution inoculum_prep->agar_dilution incubation Incubation broth_dilution->incubation agar_dilution->incubation read_results Read Results (MIC) incubation->read_results end End read_results->end

Caption: General workflow for antifungal susceptibility testing.

IV. Conclusion

The available data suggests that this compound exhibits significant antifungal activity against a range of plant pathogenic fungi. However, more extensive research is required to directly compare its efficacy with a broader spectrum of commercial fungicides under standardized conditions. Further investigation into its precise mechanism of action and potential for synergistic effects with existing antifungal agents could pave the way for its development as a novel therapeutic or agricultural fungicide.

References

Validation of capsidiol's anti-neuroinflammatory effects in an EAE mouse model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anti-neuroinflammatory effects of capsidiol in the context of Experimental Autoimmune Encephalomyelitis (EAE), a common mouse model for multiple sclerosis. While in vivo data for this compound in EAE is not yet available, this document summarizes its demonstrated effects on immune cells from EAE-induced mice and compares these findings with established alternative therapies for which in vivo efficacy has been documented.

Executive Summary

This compound, a phytoalexin from solanaceous plants, has demonstrated significant immunomodulatory and anti-neuroinflammatory properties in ex vivo and in vitro studies using cells from EAE-diseased mice.[1] Specifically, this compound has been shown to reduce the populations of pathogenic Th1 and Th17 cells and decrease the production of several pro-inflammatory cytokines.[1] This positions this compound as a promising candidate for further investigation in neuroinflammatory diseases. However, to date, no studies have reported the in vivo administration of this compound in an EAE mouse model, meaning its effect on clinical parameters such as paralysis and body weight has not been determined.

This guide contrasts the known cellular effects of this compound with the well-documented in vivo efficacy of several alternative therapeutic agents used in EAE research, including Fingolimod, Glatiramer Acetate, Laquinimod, Cannabidiol, and Dexamethasone. These comparators have all been shown to ameliorate clinical signs of EAE in the widely used MOG35-55-induced C57BL/6 mouse model.

Comparative Data on Therapeutic Interventions in EAE

The following tables summarize the effects of this compound on immune cells from EAE mice and the in vivo clinical outcomes of alternative therapies in the EAE model.

Table 1: In Vitro/Ex Vivo Effects of this compound on Splenocytes from EAE Mice

ParameterTreatmentEffectSource
Th1 (IFN-γ+ CD4+) cells25 µM this compoundSignificant reduction[1]
Th17 (IL-17A+ CD4+) cells25 µM this compoundSignificant reduction[1]
Tc1 (IFN-γ+ CD8+) cells25 µM this compoundSignificant reduction[1]
Tc17 (IL-17A+ CD8+) cells25 µM this compoundSignificant reduction[1]
Pro-inflammatory Cytokines (IFN-γ, IL-17A, IL-6, IL-2, TNF-α)25 µM this compoundDiminished production[1]
iNOS and COX-2 expression (in IFN-γ-stimulated BV2 microglia)50 µM this compoundSuppressed expression[1]

Table 2: In Vivo Efficacy of Alternative Therapies in the MOG35-55 EAE Model in C57BL/6 Mice

CompoundDosage and AdministrationEffect on Mean Peak Clinical ScoreEffect on Body WeightSource
Fingolimod 0.3 mg/kg, oral gavage, daily (prophylactic)Reduced from ~2.1 to ~0.2Not specified[2]
0.3 mg/kg, oral gavage, daily (therapeutic)Reduced from ~3.1 to ~1.2Not specified[2]
Glatiramer Acetate 125 µ g/mouse/day , subcutaneous, daily from onsetSignificantly lower than untreated EAE miceNot specified[3]
Laquinimod 25 mg/kg, oral gavage, daily from immunizationPrevented clinical signs (score of 0.0)Not specified[4][5]
25 mg/kg, oral gavage, daily after onsetSignificantly lower mean clinical scoresNot specified[4]
Cannabidiol 1% cream, topical, daily from onsetReduced from a mean of 5.0 to 1.5Not specified[6][7]
Dexamethasone 50 mg/kg, single intraperitoneal injection on day of immunizationDecreased motor clinical scoresReduced body weight loss[8]
8 µg, subcutaneous microparticle, days 18, 21, 24 post-immunizationReduced from 3.4 to 1.6Not specified[9]

Experimental Protocols

Standard Protocol for MOG35-55-Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing EAE in C57BL/6 mice, which is a widely used model for studying multiple sclerosis.[10][11][12][13]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles for injection

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • Subcutaneously inject 100 µL of the emulsion into two sites on the flank of each mouse.

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.

  • Clinical Scoring and Body Weight Monitoring:

    • From day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

    • The clinical scoring scale is typically as follows:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Animal Care:

    • Provide easy access to food and water for paralyzed animals.[14]

Treatment Protocols for Alternative Therapies
  • Fingolimod: Administered daily by oral gavage at a dose of 0.3 mg/kg, either starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[2]

  • Glatiramer Acetate: Administered daily via subcutaneous injection at a dose of 125 µ g/mouse , starting from the day of disease onset.[3]

  • Laquinimod: Administered daily by oral gavage at a dose of 25 mg/kg, either starting from the day of immunization or after the onset of clinical signs.[4]

  • Cannabidiol: Applied topically as a 1% cream daily from the onset of clinical symptoms.[6]

  • Dexamethasone: Can be administered as a single high dose (50 mg/kg) intraperitoneally on the day of immunization or in a microparticle formulation (8 µg) subcutaneously at later time points post-immunization.[8][9]

Signaling Pathways and Experimental Workflows

Proposed Anti-Neuroinflammatory Signaling Pathway of this compound

The following diagram illustrates the putative mechanism by which this compound may exert its anti-neuroinflammatory effects based on the available in vitro data.

capsidiol_pathway This compound This compound Th1 Th1 Cell This compound->Th1 Inhibits differentiation Th17 Th17 Cell This compound->Th17 Inhibits differentiation Microglia Microglia This compound->Microglia Inhibits activation T_Cell Antigen-Presenting Cell (APC) presenting MOG Naive_T_Cell Naive T Cell T_Cell->Naive_T_Cell Activation Naive_T_Cell->Th1 Naive_T_Cell->Th17 Proinflammatory_Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17, TNF-α, IL-6) Th1->Proinflammatory_Cytokines Th17->Proinflammatory_Cytokines Proinflammatory_Cytokines->Microglia Activation Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation iNOS_COX2 iNOS, COX-2 Microglia->iNOS_COX2 iNOS_COX2->Neuroinflammation

Caption: Putative mechanism of this compound's anti-neuroinflammatory action.

Experimental Workflow for EAE Induction and Treatment

This diagram outlines the typical workflow for an in vivo EAE study.

eae_workflow start Start: C57BL/6 Mice immunization Day 0: Immunization (MOG35-55 + CFA) start->immunization ptx1 Day 0: PTX Injection immunization->ptx1 ptx2 Day 2: PTX Injection ptx1->ptx2 monitoring_start Day 7 onwards: Daily Monitoring (Clinical Score & Body Weight) ptx2->monitoring_start treatment_group Treatment Group (e.g., this compound) monitoring_start->treatment_group vehicle_group Vehicle Control Group monitoring_start->vehicle_group endpoint Endpoint Analysis (e.g., Histology, Cytokine Profiling) treatment_group->endpoint vehicle_group->endpoint

Caption: Standard experimental workflow for EAE induction and therapeutic testing.

Conclusion

The existing evidence strongly suggests that this compound possesses anti-neuroinflammatory properties that are relevant to the pathology of EAE. Its ability to suppress key pathogenic T cell populations and pro-inflammatory mediators in vitro is a compelling rationale for its further development. However, the absence of in vivo data in the EAE model is a critical gap in our understanding of its therapeutic potential. Future studies should focus on evaluating the efficacy of this compound when administered directly to EAE-induced mice, monitoring clinical scores, body weight, and detailed immunological and histological parameters. Such studies will be crucial to validate this compound as a viable candidate for the treatment of multiple sclerosis and other neuroinflammatory disorders and to allow for a direct and meaningful comparison with existing and emerging therapies.

References

A Comparative Analysis of Capsidiol and Rishitin in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate arms race between plants and pathogens, a key defense strategy is the production of phytoalexins—low molecular weight antimicrobial compounds synthesized de novo in response to infection or stress. Among these, the sesquiterpenoids capsidiol and rishitin, predominantly found in the Solanaceae family, have garnered significant attention for their potent biological activities. This guide provides a comprehensive comparative analysis of this compound and rishitin, detailing their biosynthesis, signaling pathways, antifungal efficacy, and the experimental protocols used to evaluate them.

At a Glance: Key Differences and Similarities

FeatureThis compoundRishitin
Chemical Class Eremophilane-type sesquiterpenoidNorsesquiterpenoid
Primary Plant Sources Capsicum species (chili pepper), Nicotiana species (tobacco)Solanum species (potato, tomato)
Biosynthetic Precursor Farnesyl pyrophosphate (FPP)Farnesyl pyrophosphate (FPP)
Key Biosynthetic Enzymes 5-epi-aristolochene synthase (EAS), 5-epi-aristolochene dihydroxylase (EAH)Vetispiradiene synthase (PVS), subsequent enzymes not fully elucidated
Primary Mode of Action Disruption of fungal cell membrane integrityDisruption of fungal cell membrane integrity

Biosynthesis and Regulation: Divergent Paths to Defense

Both this compound and rishitin originate from the isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as the common precursor. However, their biosynthetic routes diverge significantly, reflecting their distinct chemical structures.

This compound Biosynthesis: The pathway to this compound is well-characterized.[1] The crucial first step is the cyclization of FPP to 5-epi-aristolochene, a reaction catalyzed by the enzyme 5-epi-aristolochene synthase (EAS).[1] Subsequently, the cytochrome P450 enzyme 5-epi-aristolochene dihydroxylase (EAH) carries out two hydroxylation steps to yield this compound.[2]

Rishitin Biosynthesis: The biosynthesis of rishitin is less defined. A key enzyme in potato is vetispiradiene synthase (PVS), which converts FPP to the sesquiterpene precursor, vetispiradiene.[3] Subsequent steps involving hydroxylations and rearrangements are thought to lead to rishitin, with solavetivone and lubimin identified as likely intermediates.[4] However, the specific enzymes catalyzing these transformations are not yet fully characterized.

Biosynthesis_Pathways cluster_this compound This compound Biosynthesis cluster_rishitin Rishitin Biosynthesis FPP_c Farnesyl Pyrophosphate (FPP) EA 5-epi-aristolochene FPP_c->EA 5-epi-aristolochene synthase (EAS) This compound This compound EA->this compound 5-epi-aristolochene dihydroxylase (EAH) FPP_r Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP_r->Vetispiradiene Vetispiradiene synthase (PVS) Intermediates Solavetivone, Lubimin Vetispiradiene->Intermediates Multiple steps (putative) Rishitin Rishitin Intermediates->Rishitin Multiple steps (putative)

Figure 1. Biosynthetic pathways of this compound and rishitin.

Signaling Pathways: Orchestrating the Defense Response

The production of this compound and rishitin is tightly regulated by complex signaling networks initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as chitin from fungal cell walls.

This compound Signaling: In tobacco, the perception of an elicitor triggers a signaling cascade involving mitogen-activated protein kinases (MAPKs), specifically WIPK and SIPK. These kinases are essential for the transcriptional activation of nearly all genes involved in this compound biosynthesis. Phytohormones also play a modulatory role; for instance, abscisic acid (ABA) has been shown to negatively regulate the elicitor-induced synthesis of this compound, while cytokinins can enhance its production.[5]

Rishitin Signaling: The signaling pathway leading to rishitin accumulation in potato involves the signaling molecule nitric oxide (NO).[2] Treatment of potato tuber tissue with an NO-releasing compound induces rishitin accumulation, a process that can be blocked by NO-specific scavengers.[2] Abscisic acid (ABA) has also been shown to influence rishitin accumulation, though its effect can be complex, sometimes inhibiting and other times increasing accumulation depending on the context of the plant-pathogen interaction.[5]

Signaling_Pathways cluster_capsidiol_signaling This compound Induction cluster_rishitin_signaling Rishitin Induction Elicitor_c Elicitor (e.g., Chitin) MAPK_cascade MAPK Cascade (WIPK/SIPK) Elicitor_c->MAPK_cascade EAS_EAH_genes EAS and EAH Gene Transcription MAPK_cascade->EAS_EAH_genes Capsidiol_prod This compound Production EAS_EAH_genes->Capsidiol_prod ABA_c Abscisic Acid (ABA) ABA_c->EAS_EAH_genes Cytokinins Cytokinins Cytokinins->EAS_EAH_genes Elicitor_r Elicitor/Wounding NO_signal Nitric Oxide (NO) Signaling Elicitor_r->NO_signal Rishitin_genes Rishitin Biosynthesis Gene Transcription NO_signal->Rishitin_genes Rishitin_prod Rishitin Production Rishitin_genes->Rishitin_prod ABA_r Abscisic Acid (ABA) ABA_r->Rishitin_genes Modulates

Figure 2. Signaling pathways for this compound and rishitin induction.

Antifungal Activity: A Quantitative Comparison

Both this compound and rishitin exhibit broad-spectrum antifungal activity, but their efficacy varies depending on the fungal species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antifungal potency.

Fungal SpeciesThis compound MIC (µg/mL)Rishitin MIC (µg/mL)Reference
Phytophthora infestans2.36 (ED50)~222[6]
Botrytis cinerea-Tolerant[7]
Alternaria alternata50-200 (growth inhibition)-[8]
Colletotrichum gloeosporioidesInhibits germination and growth-[9]
Fusarium oxysporum--
Helicobacter pylori200-

Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution. ED50 refers to the effective dose for 50% inhibition.

Mechanism of Action: Disrupting the Fungal Barrier

The primary mode of antifungal action for both this compound and rishitin is the disruption of fungal cell membrane integrity. As lipophilic molecules, they can intercalate into the lipid bilayer of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death.[3]

Fungi, in turn, have evolved mechanisms to detoxify these phytoalexins. For example, some fungal pathogens can metabolize this compound into the less toxic ketone, capsenone. Similarly, Botrytis cinerea can metabolize rishitin through multiple oxidative pathways, a key factor in its broad host range.[7]

Experimental Protocols

Phytoalexin Extraction from Plant Tissue

This protocol describes a general method for extracting sesquiterpenoid phytoalexins from plant tissues, such as potato tubers or pepper fruits.

Materials:

  • Elicited plant tissue (e.g., inoculated with a pathogen or treated with an elicitor)

  • Ethyl acetate

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge and tubes

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Harvest and weigh the plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a tube and add ethyl acetate (e.g., 5 mL per gram of tissue).

  • Vortex thoroughly and incubate at room temperature with shaking for several hours or overnight.

  • Centrifuge the mixture to pellet the plant debris.

  • Carefully transfer the supernatant (the ethyl acetate extract) to a new tube.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator until a dry residue is obtained.

  • Resuspend the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for analysis by GC-MS or HPLC.

Extraction_Workflow start Harvest and Freeze Plant Tissue grind Grind to Fine Powder start->grind extract Extract with Ethyl Acetate grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent supernatant->evaporate resuspend Resuspend for Analysis evaporate->resuspend analysis GC-MS or HPLC Analysis resuspend->analysis

Figure 3. Workflow for phytoalexin extraction.
Broth Microdilution Antifungal Susceptibility Test

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640)

  • Stock solutions of this compound and rishitin (typically in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Grow the fungus on a suitable agar medium. Prepare a suspension of spores or mycelial fragments in sterile broth and adjust the concentration to a standardized level (e.g., 1-5 x 10^3 CFU/mL).

  • Prepare Antifungal Dilutions: In a 96-well plate, perform a serial two-fold dilution of the phytoalexin stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted phytoalexin. Include a positive control (fungus with no phytoalexin) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the phytoalexin that results in the complete inhibition of visible fungal growth, which can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion

This compound and rishitin are potent weapons in the chemical arsenal of solanaceous plants. While they share a common precursor and a primary mechanism of action, their biosynthetic pathways, regulatory networks, and specific antifungal activities exhibit notable differences. A deeper understanding of these compounds, from their genetic underpinnings to their interactions with fungal pathogens, holds significant promise for the development of novel fungicides and the engineering of disease-resistant crops. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating world of these defensive molecules.

References

Efficacy of Capsidiol Versus Other Phytoalexins Against Plant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of capsidiol with other prominent phytoalexins—rishitin, resveratrol, and camalexin—against various plant pathogens. The information is compiled from peer-reviewed scientific literature to aid in research and the development of novel plant protection strategies.

Comparative Efficacy of Phytoalexins

The following table summarizes the quantitative data on the antifungal and anti-oomycete activity of this compound and other selected phytoalexins. Efficacy is presented as the half-maximal effective concentration (EC₅₀), minimum inhibitory concentration (MIC), or percentage of growth inhibition under specified experimental conditions. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental methodologies.

PhytoalexinTarget PathogenEfficacy MetricValueExperimental Conditions
This compound Phytophthora infestansGrowth InhibitionReduced growth at ≥ 50 µM; No growth at ≥ 120 µM[1]Mycelial plugs in 26-well plates with varying this compound concentrations.[1]
Phytophthora capsiciGrowth InhibitionAffected at ≥ 1.5 mM[1]Mycelial plugs in 26-well plates with varying this compound concentrations.[1]
Rishitin Phytophthora infestansGrowth Inhibition100 µg/g fresh weight sufficient to inhibit hyphal growth[2]Inoculated potato tuber slices.[2]
Resveratrol Botrytis cinereaConidia Germination Inhibition~70% inhibition at 100 µg/ml[3][4]In vitro assay with conidia suspension.[3][4]
Botrytis cinereaMycelial Growth InhibitionEC₅₀ values ranged from 4.5 to >45 mg/L for different isolates against related fungicides, resveratrol showed synergistic effects[5][6]Mycelial growth assays on fungicide-amended media.[5][6]
Camalexin Botrytis cinereaGerm Tube Mortality25% mortality at 35 µg/mL[7]In vitro assay with germinated spores.[7]
Botrytis cinereaGerm Tube Length InhibitionSignificant decrease with increasing concentrations[7]In vitro assay measuring germ tube length after 6 hours of incubation with camalexin.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols based on the cited literature for in vitro antifungal susceptibility testing of phytoalexins.

Protocol 1: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is commonly used to determine the effect of a phytoalexin on the radial growth of filamentous fungi and oomycetes.

  • Preparation of Phytoalexin Stock Solution:

    • Dissolve a known weight of the phytoalexin (e.g., this compound, resveratrol) in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[8]

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Amended Media:

    • Prepare a suitable culture medium (e.g., Potato Dextrose Agar (PDA) for fungi, V8 juice agar for oomycetes).[9]

    • Autoclave the medium and allow it to cool to approximately 45-50°C.

    • Add appropriate volumes of the sterile phytoalexin stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and controls, and does not exceed a level that affects pathogen growth (typically <1% v/v).[1]

    • Pour the amended media into sterile Petri dishes.

  • Inoculation and Incubation:

    • Take mycelial plugs from the leading edge of an actively growing culture of the target pathogen using a sterile cork borer.

    • Place a single mycelial plug in the center of each agar plate (both treated and control).

    • Incubate the plates at an optimal temperature for the specific pathogen in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the colony at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition relative to the solvent control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the phytoalexin concentration and performing a regression analysis.[10][11]

Protocol 2: Spore Germination Assay

This assay assesses the impact of a phytoalexin on the germination of fungal or oomycete spores.

  • Preparation of Spore Suspension:

    • Harvest spores (conidia or zoospores) from a mature culture of the pathogen in a sterile liquid (e.g., sterile distilled water with a surfactant like Tween 20 for conidia).[3][4]

    • Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Assay Setup:

    • In a multi-well plate or on microscope slides, mix the spore suspension with various concentrations of the phytoalexin solution.

    • Include a solvent control and a negative control (spore suspension in sterile water).

  • Incubation and Observation:

    • Incubate the plates/slides in a humid chamber at an optimal temperature for a duration sufficient for germination to occur in the control (typically 6-24 hours).

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores in a random sample of at least 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

  • Data Analysis:

    • Calculate the percentage of spore germination for each treatment.

    • Determine the percentage of inhibition of germination relative to the control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized signaling pathway for phytoalexin biosynthesis and a typical experimental workflow for assessing phytoalexin efficacy.

Phytoalexin_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade PRR->MAPK Ca Ca²⁺ Influx PRR->Ca TFs Transcription Factors (e.g., WRKY33) MAPK->TFs Phosphorylation Hormones Phytohormone Signaling (JA, SA, ET) Ca->Hormones Hormones->TFs Biosynthesis_Genes Phytoalexin Biosynthesis Genes TFs->Biosynthesis_Genes Activation Phytoalexins Phytoalexin (e.g., this compound) Biosynthesis_Genes->Phytoalexins Synthesis Defense Plant Defense Response Phytoalexins->Defense

Generalized Phytoalexin Signaling Pathway

Experimental_Workflow Start Start Prep_Phytoalexin Prepare Phytoalexin Stock Solution Start->Prep_Phytoalexin Prep_Pathogen Prepare Pathogen Inoculum (Mycelial Plugs or Spores) Start->Prep_Pathogen Assay_Setup Set Up In Vitro Assay (e.g., Agar Dilution) Prep_Phytoalexin->Assay_Setup Prep_Pathogen->Assay_Setup Incubation Incubate under Controlled Conditions Assay_Setup->Incubation Data_Collection Collect Data (e.g., Radial Growth, % Germination) Incubation->Data_Collection Analysis Analyze Data (Calculate % Inhibition, EC₅₀) Data_Collection->Analysis End End Analysis->End

Typical Experimental Workflow for Efficacy Testing

References

In Vivo Validation of Capsidiol's Therapeutic Potential for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of capsidiol for neurodegenerative diseases, with a focus on its performance relative to other well-studied neuroprotective compounds, resveratrol and curcumin. While research on this compound is still emerging, this document summarizes the current experimental evidence, details the methodologies of key studies, and visualizes the known signaling pathways to aid in the evaluation of its drug development potential.

Executive Summary

This compound, a phytoalexin found in solanaceous plants, has demonstrated significant immunomodulatory and anti-neuroinflammatory effects in a preclinical model of multiple sclerosis. These findings suggest a promising therapeutic avenue for neurodegenerative diseases where inflammation is a key pathological driver. However, in vivo validation of this compound's efficacy in other major neurodegenerative disorders such as Alzheimer's and Parkinson's disease is currently lacking in the scientific literature. This guide presents the existing in vivo data for this compound and compares its neuroprotective profile with that of resveratrol and curcumin, two extensively studied natural compounds with known neuroprotective properties. While direct comparative studies are not yet available, this guide juxtaposes the findings from independent in vivo studies to provide a preliminary assessment of their relative strengths and weaknesses.

Comparative Data on Neuroprotective Effects

The following tables summarize the quantitative data from in vivo and in vitro studies on this compound, resveratrol, and curcumin in the context of neuroinflammation and neurodegeneration.

Table 1: In Vivo Effects of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

ParameterTreatment GroupResultPercentage Change vs. Control
Th17 Cells (%) EAE + this compound7.8 ± 0.6↓ 41.8%
EAE Control13.4 ± 1.1-
Tc17 Cells (%) EAE + this compound2.5 ± 0.3↓ 46.8%
EAE Control4.7 ± 0.5-
IFN-γ Production (pg/mL) EAE + this compound189.4 ± 21.7↓ 58.2%
EAE Control453.2 ± 35.1-
IL-17A Production (pg/mL) EAE + this compound256.3 ± 28.9↓ 52.8%
EAE Control543.1 ± 41.2-

Data extracted from a study using an experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis.[1]

Table 2: In Vitro Effects of this compound on BV2 Microglial Cells and Splenocytes

Cell TypeParameterTreatmentConcentrationResultPercentage Change vs. Stimulated Control
BV2 Microglia Nitric Oxide (NO) ProductionIFN-γ + this compound50 µM12.3 ± 1.1 µM↓ 58.2%
IFN-γ Control-29.4 ± 2.3 µM-
iNOS ExpressionIFN-γ + this compound50 µMSuppressedNot Quantified
COX-2 ExpressionIFN-γ + this compound50 µMSuppressedNot Quantified
Splenocytes Th1 Cells (%)αCD3/CD28 + this compound25 µM10.2 ± 0.9↓ 41.7%
αCD3/CD28 Control-17.5 ± 1.3-
Tc1 Cells (%)αCD3/CD28 + this compound25 µM6.3 ± 0.5↓ 45.3%
αCD3/CD28 Control-11.5 ± 0.9-
IFN-γ Production (pg/mL)αCD3/CD28 + this compound25 µM345.7 ± 31.2↓ 55.8%
αCD3/CD28 Control-782.4 ± 55.6-
IL-17A Production (pg/mL)αCD3/CD28 + this compound25 µM189.2 ± 20.1↓ 61.2%
αCD3/CD28 Control-487.6 ± 39.8-

Data from in vitro experiments accompanying the in vivo EAE study, demonstrating the direct effects of this compound on key immune and neural cells.[1]

Table 3: Comparative In Vivo Effects of Resveratrol and Curcumin in EAE Models

CompoundAnimal ModelKey FindingsReference
Resveratrol C57BL/6 mice with MOG35-55 induced EAEDelayed disease onset, reduced clinical severity, decreased CNS inflammation and demyelination, modulated cytokine profiles (↓ IFN-γ, ↑ IL-4).[2][3][4][5]
Curcumin Wistar rats with spinal cord homogenate induced EAEAmeliorated clinical symptoms, increased expression of Myelin Basic Protein (MBP), reduced expression of NOGO-A and iNOS.[2][3]
C57BL/6 mice with MOG35-55 induced EAEReduced clinical severity, decreased expression of pro-inflammatory cytokines (IL-6, IL-17, TNF-α, IFN-γ), increased expression of anti-inflammatory TGF-β.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways implicated in the neuroprotective effects of this compound and related compounds, as well as the experimental workflows used in their in vivo validation.

G cluster_0 This compound's Anti-Neuroinflammatory Pathway This compound This compound Th17_Tc17 Th17/Tc17 Cell Differentiation This compound->Th17_Tc17 Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-17, IFN-γ) Th17_Tc17->Proinflammatory_Cytokines Produces Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Promotes

Figure 1: this compound's inhibitory effect on T-cell differentiation.

G cluster_1 Capsaicin's Neuroprotective Signaling Capsaicin Capsaicin TRPV1 TRPV1 Activation Capsaicin->TRPV1 PI3K_AKT PI3K/Akt Pathway TRPV1->PI3K_AKT Activates GSK3B GSK-3β Inhibition PI3K_AKT->GSK3B Inhibits Tau_Hyperphosphorylation Tau Hyperphosphorylation GSK3B->Tau_Hyperphosphorylation Promotes AD_Pathology Alzheimer's Disease Pathology Tau_Hyperphosphorylation->AD_Pathology

Figure 2: Proposed signaling pathway for capsaicin's neuroprotection.

G cluster_2 Experimental Autoimmune Encephalomyelitis (EAE) Workflow Immunization Immunization of Mice (MOG35-55 peptide in CFA) PTX_Injection Pertussis Toxin Injection Immunization->PTX_Injection Day 0 EAE_Development EAE Development (Clinical Scoring) PTX_Injection->EAE_Development Day 0 & 2 Treatment Treatment (this compound or Vehicle) EAE_Development->Treatment Tissue_Collection Tissue Collection (Spleen, CNS) Treatment->Tissue_Collection Analysis Immunological & Histological Analysis Tissue_Collection->Analysis

Figure 3: Workflow for in vivo validation in the EAE model.

Detailed Experimental Protocols

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and 400 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).

    • On the day of immunization (day 0) and 48 hours later (day 2), mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • Treatment:

    • This compound is administered daily via intraperitoneal injection at a specified dosage (e.g., 10 mg/kg) starting from a designated day post-immunization.

    • The control group receives vehicle injections.

  • Clinical Assessment:

    • Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Forelimb and hind limb paralysis

      • 5: Moribund or dead

  • Tissue Collection and Analysis:

    • At the end of the experiment, mice are euthanized, and spleens and central nervous system (CNS) tissues are collected.

    • Splenocytes are isolated for in vitro restimulation assays and flow cytometry.

    • CNS tissues are processed for histological analysis to assess inflammation and demyelination.

In Vitro: Splenocyte Culture and Stimulation
  • Splenocyte Isolation:

    • Spleens are aseptically removed from euthanized mice.

    • A single-cell suspension is prepared by mechanical dissociation of the spleen tissue.

    • Red blood cells are lysed using an ACK lysis buffer.

    • The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.

  • Stimulation and Treatment:

    • Splenocytes are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

    • For polyclonal T-cell stimulation, wells are pre-coated with anti-CD3 antibody (1 µg/mL), and soluble anti-CD28 antibody (1 µg/mL) is added to the culture medium.

    • For antigen-specific restimulation (from EAE mice), MOG35-55 peptide (20 µg/mL) is added to the culture.

    • This compound is added to the cultures at various concentrations (e.g., 0, 10, 25, 50 µM).

  • Analysis:

    • Proliferation Assay: After 72 hours, cell proliferation is assessed using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

    • Cytokine Analysis: Supernatants are collected after 48-72 hours, and the concentrations of cytokines (e.g., IFN-γ, IL-17A, IL-10) are measured by ELISA.

    • Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular transcription factors or cytokines (e.g., Foxp3, IFN-γ, IL-17A) to determine the phenotype and frequency of different immune cell populations.

In Vitro: BV2 Microglial Cell Culture and Activation
  • Cell Culture:

    • BV2 cells, an immortalized murine microglial cell line, are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Activation and Treatment:

    • BV2 cells are seeded in 24-well plates.

    • To induce an inflammatory response, cells are stimulated with interferon-gamma (IFN-γ) (e.g., 100 ng/mL) or lipopolysaccharide (LPS).

    • This compound is added to the cultures at various concentrations.

  • Analysis:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

    • Western Blot: Cell lysates are collected to analyze the expression levels of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

    • RT-qPCR: RNA is extracted from the cells to measure the gene expression levels of pro-inflammatory cytokines and enzymes.

Discussion and Future Directions

The available in vivo data strongly support the anti-inflammatory and immunomodulatory potential of this compound in a model of multiple sclerosis. Its ability to suppress the differentiation and function of pathogenic T-cells and reduce the production of pro-inflammatory mediators by microglia highlights its promise as a therapeutic candidate for neuroinflammatory diseases.

However, the current research landscape for this compound is limited. To fully validate its therapeutic potential for a broader range of neurodegenerative diseases, future research should focus on:

  • In vivo studies in Alzheimer's and Parkinson's disease models: Investigating the effects of this compound on key pathological hallmarks such as amyloid-beta plaques, neurofibrillary tangles, and alpha-synuclein aggregation is crucial.

  • Direct comparative studies: Head-to-head comparisons of this compound with established neuroprotective agents like resveratrol and curcumin in standardized in vivo models will provide a clearer understanding of its relative efficacy.

  • Elucidation of molecular mechanisms: Further research is needed to identify the specific molecular targets and signaling pathways modulated by this compound that mediate its neuroprotective effects.

  • Pharmacokinetic and safety studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for its progression as a drug candidate.

References

A Comparative Analysis of Capsidiol's Immunomodulatory Mechanism Against Established Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanism of action of capsidiol, a novel phytoalexin, with three established immunomodulators: the corticosteroid dexamethasone, the calcineurin inhibitor cyclosporine A, and the TNF-α inhibitor infliximab. This objective comparison is supported by experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.

Comparative Mechanism of Action

This compound exhibits a distinct immunomodulatory profile by targeting specific T-cell subsets and inflammatory mediators. Unlike the broad immunosuppressive actions of corticosteroids or the specific molecular targeting of calcineurin by cyclosporine A and TNF-α by infliximab, this compound appears to modulate the adaptive immune response with a degree of selectivity.

This compound: This sesquiterpenoid phytoalexin has demonstrated a capacity to reduce the populations of pro-inflammatory T helper 1 (Th1), cytotoxic T lymphocyte 1 (Tc1), T helper 17 (Th17), and cytotoxic T lymphocyte 17 (Tc17) cells. This leads to a subsequent decrease in the production of key inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-17A (IL-17A), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells, suggesting a role in mitigating neuroinflammation.[1]

Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes. This results in the broad suppression of a wide range of inflammatory cytokines, including IL-1, IL-6, and TNF-α.[2][3]

Cyclosporine A: This calcineurin inhibitor acts by forming a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin. This blockade prevents the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2). By inhibiting IL-2 production, cyclosporine A effectively suppresses the proliferation and activation of T-cells.[4][5][6][7]

Infliximab: This chimeric monoclonal antibody specifically targets and neutralizes both soluble and transmembrane forms of TNF-α. By binding to TNF-α, infliximab prevents its interaction with its receptors, thereby blocking the downstream inflammatory signaling cascade that is heavily reliant on this key cytokine.

Data Presentation: Comparative Efficacy

The following table summarizes the effective concentrations of this compound and the compared immunomodulators in various in vitro assays. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted as indicative rather than a direct head-to-head comparison.

ImmunomodulatorTarget/AssayEffective ConcentrationReference
This compound Inhibition of Th1/Tc1 and Th17/Tc17 cell populations25 µM[1]
Suppression of iNOS and COX-2 expression in BV2 cells50 µM[1]
Dexamethasone Inhibition of IL-1β and IL-6 production in PBMCs1-100 nM[2]
50% inhibition (IC50) of IL-8 release from neutrophils3.4 x 10⁻⁹ M[8]
Cyclosporine A Inhibition of IL-2 synthesis in human lymphocytes200 ng/mL[5]
IC50 for T-cell proliferation (costimulation dependent)Varies[9]
Infliximab 50% effective concentration (EC50) for TNF-α binding0.035 µg/mL

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by each immunomodulator.

Capsidiol_Pathway cluster_cell Immune Cell (e.g., T-cell, Microglia) This compound This compound Unknown_Receptor Target Receptor(s) (Intracellular/Membrane) This compound->Unknown_Receptor Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., T-bet, RORγt) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production ↓ Pro-inflammatory Cytokines (IFN-γ, IL-17A, IL-6, TNF-α) Gene_Expression->Cytokine_Production Cell_Differentiation ↓ Th1/Tc1 & Th17/Tc17 Differentiation Gene_Expression->Cell_Differentiation Enzyme_Expression ↓ iNOS & COX-2 Expression Gene_Expression->Enzyme_Expression

Caption: Proposed mechanism of action for this compound.

Dexamethasone_Pathway cluster_cell Immune Cell Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_Complex DEX-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Anti_Inflammatory_Genes ↑ Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes ↓ Pro-inflammatory Gene Expression (IL-1, IL-6, TNF-α) GRE->Pro_Inflammatory_Genes

Caption: Mechanism of action for Dexamethasone.

CyclosporineA_Pathway cluster_cell T-Cell Cyclosporine A Cyclosporine A Cyclophilin Cyclophilin Cyclosporine A->Cyclophilin CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin Inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates NFATp NFAT (phosphorylated) NFATp->Calcineurin Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene IL2_Production ↓ IL-2 Production IL2_Gene->IL2_Production

Caption: Mechanism of action for Cyclosporine A.

Infliximab_Pathway Infliximab Infliximab TNFa TNF-α Infliximab->TNFa Binds & Neutralizes TNF_Receptor TNF Receptor TNFa->TNF_Receptor Binds Infliximab_TNFa Infliximab-TNF-α Complex Infliximab_TNFa->TNF_Receptor Blocks Binding Inflammatory_Signaling Pro-inflammatory Signaling Cascade TNF_Receptor->Inflammatory_Signaling Inflammation ↓ Inflammation Inflammatory_Signaling->Inflammation

Caption: Mechanism of action for Infliximab.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for a comparative study of these immunomodulators.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Primary Immune Cells (e.g., PBMCs, Splenocytes) or Cell Lines (e.g., Jurkat, BV2) Stimulation Stimulation (e.g., anti-CD3/CD28, LPS, PMA/Ionomycin) Cell_Culture->Stimulation Treatment Treatment Groups: - Vehicle Control - this compound (dose-response) - Dexamethasone (dose-response) - Cyclosporine A (dose-response) - Infliximab (dose-response) Stimulation->Treatment Flow_Cytometry Flow Cytometry: - T-cell subset analysis (Th1, Th17) - Intracellular cytokine staining Treatment->Flow_Cytometry ELISA ELISA: - Quantification of secreted cytokines (IFN-γ, IL-17A, IL-6, TNF-α, IL-2) Treatment->ELISA qPCR_Western RT-qPCR / Western Blot: - iNOS and COX-2 expression analysis Treatment->qPCR_Western Proliferation Proliferation Assay: (e.g., CFSE, MTT) - T-cell proliferation Treatment->Proliferation Data_Analysis Quantitative Analysis: - IC50/EC50 determination - Statistical comparison of treatment groups Flow_Cytometry->Data_Analysis ELISA->Data_Analysis qPCR_Western->Data_Analysis Proliferation->Data_Analysis

Caption: Comparative experimental workflow diagram.

Experimental Protocols

T-lymphocyte Differentiation and Flow Cytometry Analysis

Objective: To assess the effect of immunomodulators on the differentiation of naive CD4+ T-cells into Th1 and Th17 subsets.

Methodology:

  • Isolation of Naive CD4+ T-cells: Isolate naive CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

  • Cell Culture and Differentiation:

    • Culture naive CD4+ T-cells in complete RPMI-1640 medium.

    • For Th1 differentiation, add anti-CD3/CD28 antibodies, IL-12, and anti-IL-4 antibody.

    • For Th17 differentiation, add anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.

    • Add the test compounds (this compound, Dexamethasone, Cyclosporine A) at various concentrations to the respective wells. Include a vehicle control.

  • Intracellular Cytokine Staining:

    • After 3-5 days of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines: IFN-γ for Th1 cells and IL-17A for Th17 cells.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD4+IFN-γ+ (Th1) and CD4+IL-17A+ (Th17) cells in each treatment group.

Cytokine Quantification by ELISA

Objective: To measure the concentration of secreted cytokines in the culture supernatant.

Methodology:

  • Sample Collection: Collect the culture supernatants from the T-cell differentiation or other immune cell stimulation assays at a specific time point (e.g., 48 or 72 hours).

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-γ, IL-17A, IL-6, TNF-α, IL-2).

    • Coat a 96-well plate with the capture antibody.

    • Add standards and samples (culture supernatants) to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

iNOS and COX-2 Expression Analysis by RT-qPCR

Objective: To determine the effect of immunomodulators on the gene expression of iNOS and COX-2 in activated macrophages or microglial cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 or BV2) and stimulate with an inflammatory agent like lipopolysaccharide (LPS).

    • Treat the cells with different concentrations of the immunomodulators.

  • RNA Extraction and cDNA Synthesis:

    • After the desired incubation period, lyse the cells and extract total RNA using a commercial kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Run the PCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in the treated groups to the vehicle control.

References

Validating the Role of Capsidiol in Non-Host Resistance of Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of capsidiol's role in non-host resistance of plants, juxtaposed with other phytoalexins. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this critical plant defense mechanism.

Introduction to this compound and Non-Host Resistance

Non-host resistance is a plant's innate ability to resist pathogens that are pathogenic to other plant species. This form of immunity is durable and broad-spectrum, making it a significant area of interest for developing disease-resistant crops. A key component of this defense strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack.

This compound is a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as tobacco (Nicotiana spp.) and pepper (Capsicum spp.), in response to fungal and oomycete infections.[1] Its production is a hallmark of the plant's long-term defense response, accumulating at the site of infection to inhibit pathogen growth.[1]

Comparative Efficacy of this compound

The effectiveness of this compound in inhibiting pathogen growth is a cornerstone of its role in non-host resistance. Its activity is particularly evident in the differential susceptibility of pathogens, which often correlates with their host range.

In Vitro Antifungal Activity

Experimental data demonstrates this compound's potent antifungal activity against a range of plant pathogens. A notable example is its differential effect on two oomycete pathogens from the same genus, Phytophthora.

PathogenHost Plant(s)This compound Concentration (µM) for Growth InhibitionReference(s)
Phytophthora infestansPotato, Tomato10 µM (effective), 120 µM (complete inhibition)[2]
Phytophthora capsiciPepper, Tobacco400 µM (stunted branching), >1.5 mM (growth affected)[2]
Alternaria alternataTobacco50 µg/mL (43.4% reduction in 6 days)[3][4]
Alternaria alternataTobacco100 µg/mL (56.2% reduction in 6 days)[3][4]
Alternaria alternataTobacco200 µg/mL (62.9% reduction in 6 days)[3][4]

Phytophthora infestans, the causal agent of late blight in potato and tomato, is not a pathogen of pepper. Correspondingly, it exhibits high sensitivity to this compound, a phytoalexin produced by pepper. In contrast, Phytophthora capsici, a pathogen of pepper, demonstrates significantly higher tolerance to this compound.[2] This differential sensitivity strongly supports the hypothesis that this compound is a key factor in the non-host resistance of pepper to P. infestans.

While direct comparative studies with other phytoalexins under identical conditions are limited, the available data suggests this compound is a potent defense compound. For instance, scopoletin and scopolin are other major phytoalexins in Nicotiana species.[3][5] All three are significantly induced upon infection with Alternaria alternata and contribute to the plant's defense.[6]

Biosynthesis and Regulation of this compound

The production of this compound is a tightly regulated process, initiated upon pathogen recognition. The biosynthetic pathway and its upstream signaling cascades are critical for a timely and effective defense response.

This compound Biosynthesis Pathway

This compound is synthesized from the isoprenoid precursor farnesyl pyrophosphate (FPP).[1] Two key enzymes, 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), catalyze the final steps of its production.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) EA 5-epi-Aristolochene FPP->EA 5-epi-aristolochene synthase (EAS) This compound This compound EA->this compound 5-epi-aristolochene dihydroxylase (EAH)

This compound Biosynthesis Pathway
Signaling Pathways Regulating this compound Production

The expression of this compound biosynthetic genes is regulated by complex signaling networks, primarily involving Mitogen-Activated Protein Kinase (MAPK) cascades. In tobacco, WIPK and SIPK are two MAPKs that play a crucial role in activating defense responses, including the expression of EAS and EAH.

MAPK Signaling Pathway for this compound Biosynthesis cluster_pathogen Pathogen Recognition cluster_mapk MAPK Cascade cluster_tf Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Pathogen Pathogen Elicitors MAPKKK MAPKKK Pathogen->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK WIPK/SIPK (MAPK) MAPKK->MAPK TF Transcription Factors (e.g., ERF2-like) MAPK->TF EAS_EAH EAS and EAH Gene Expression TF->EAS_EAH This compound This compound Production EAS_EAH->this compound

MAPK Signaling Cascade

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to validate the role of this compound in non-host resistance.

In Vitro Antifungal Bioassay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Materials:

  • 96-well microtiter plates

  • Fungal culture (e.g., P. infestans, A. alternata)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of the 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Add a standardized volume of the fungal inoculum to each well containing the this compound dilutions.

  • Include control wells: a positive control (fungus with no this compound) and a negative control (medium only).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visually assessing the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).[7]

Detached Leaf Assay for In Vivo Resistance

This assay assesses the ability of a plant to resist pathogen infection on detached leaves, providing a controlled environment for studying host-pathogen interactions.

Materials:

  • Healthy, fully expanded leaves from the plant of interest (e.g., Nicotiana benthamiana)

  • Pathogen inoculum (spore suspension or mycelial plugs)

  • Petri dishes or trays with a humid environment (e.g., moist filter paper or water-saturated foam)

  • Growth chamber with controlled light and temperature

Procedure:

  • Detach healthy leaves from the plant and place them abaxial side up in the humidified petri dishes or trays.[2]

  • Inoculate the leaves with a small droplet of the pathogen spore suspension or a small agar plug containing mycelia.[2]

  • For studies involving specific compounds, the leaves can be pre-treated with the compound before inoculation.

  • Incubate the inoculated leaves in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Monitor the development of disease symptoms (e.g., lesion size, sporulation) over several days.

  • Quantify the disease severity by measuring the lesion diameter or the percentage of leaf area showing symptoms.[2]

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the expression levels of genes involved in this compound biosynthesis (e.g., EAS, EAH) in response to pathogen challenge.

Materials:

  • Plant tissue samples (control and pathogen-inoculated)

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Gene-specific primers for target genes (EAS, EAH) and a reference gene (e.g., actin or ubiquitin)

Procedure:

  • Harvest plant tissue at different time points after pathogen inoculation.

  • Extract total RNA from the tissue samples using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR reagents.

  • Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Experimental Workflow for Validating this compound's Role

The following workflow illustrates the logical sequence of experiments to validate the role of this compound in non-host resistance.

Experimental Validation Workflow

Conclusion

The evidence strongly supports a critical role for this compound in the non-host resistance of Solanaceous plants. Its potent and selective antifungal activity, coupled with its inducible biosynthesis at the site of infection, makes it a key component of the plant's chemical defense arsenal. Understanding the biosynthesis, regulation, and mode of action of this compound and other phytoalexins provides valuable insights for the development of novel strategies to enhance disease resistance in crop plants. Further comparative studies with a broader range of phytoalexins will be instrumental in elucidating the full spectrum of these natural defense compounds and their potential applications in agriculture and medicine.

References

Benchmarking Capsidiol: A Comparative Analysis Against Synthetic Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal performance of capsidiol, a naturally occurring phytoalexin, against established synthetic antifungal agents. By presenting available experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to serve as a valuable resource for researchers in the field of mycology and drug development.

Introduction to this compound

This compound is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as peppers (Capsicum annuum) and tobacco (Nicotiana species), in response to fungal infections.[1] As a key component of the plant's innate immune system, this compound exhibits notable antifungal properties against a range of pathogenic fungi. Its natural origin and distinct chemical structure make it a compelling candidate for investigation as a potential alternative or adjunct to conventional synthetic antifungal therapies. This guide benchmarks its performance against commonly used synthetic agents to highlight its potential and areas for further research.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the antifungal activity of this compound and prominent synthetic antifungal agents. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentration% InhibitionSource
Alternaria alternataMycelial Growth Inhibition50 µg/mL43.4%[2]
Alternaria alternataMycelial Growth Inhibition100 µg/mL56.2%[2]
Alternaria alternataMycelial Growth Inhibition200 µg/mL62.9%[2]
Colletotrichum gloeosporioidesSpore Germination Inhibition0.2 mM (approx. 47.2 µg/mL)Significant Inhibition[3]
Colletotrichum gloeosporioidesMycelial Growth Inhibition1 mM (approx. 236 µg/mL)Complete Inhibition[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of Capsaicin and Synthetic Antifungal Agents

Note: Data for capsaicin, a structurally related compound, is included to provide a broader perspective. MIC values for synthetic agents are provided as ranges observed in literature, as they can vary depending on the specific strain and testing methodology.

CompoundFungal SpeciesMIC Range (µg/mL)Source
Capsaicin Candida albicans12.5 - 50[4][5]
Amphotericin B Candida albicans0.03 - 2.0[6][7][8]
Amphotericin B Aspergillus fumigatus0.125 - 4.0[9]
Fluconazole Candida albicans0.125 - >64[4][6][8]
Nystatin Candida albicans0.125 - 8.0[8][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison. These protocols are based on established standards to ensure reproducibility and validity of the results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standardized procedure for determining MIC values.

Protocol based on CLSI M27-A3 (for yeasts) and M38-A2 (for filamentous fungi): [13][14][15][16]

  • Preparation of Antifungal Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in 96-well microtiter plates using RPMI-1640 medium. This creates a gradient of decreasing antifungal concentrations.

  • Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared and adjusted to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, 48-72 hours for filamentous fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with a spectrophotometer.

Mycelial Growth Inhibition Assay

This assay is used to determine the effect of an antifungal agent on the growth of filamentous fungi.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the test compound (e.g., this compound) is added to achieve the desired final concentrations. A control set of plates without the antifungal agent is also prepared.

  • Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antifungal Stock Solution C Serial Dilutions (MIC Assay) A->C E Agar Plate Preparation (Growth Inhibition Assay) A->E B Fungal Culture D Inoculation of Microtiter Plates B->D F Inoculation of Agar Plates B->F C->D G Incubation D->G E->F F->G H Data Collection (Visual/Spectrophotometric Reading) G->H I Calculation of MIC/% Inhibition H->I

Caption: Workflow for antifungal susceptibility testing.

Proposed Antifungal Mechanism of Action

The precise signaling pathways affected by this compound are still under investigation. However, based on studies of the related compound capsaicin, a proposed mechanism involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[4][5]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_effects Cellular Effects Ergosterol Ergosterol MembraneDamage Membrane Damage & Increased Permeability Ergosterol->MembraneDamage leads to Biosynthesis Ergosterol Biosynthesis Pathway Biosynthesis->Ergosterol CellDeath Cell Death MembraneDamage->CellDeath This compound This compound This compound->Biosynthesis Inhibits

Caption: Proposed mechanism of this compound's antifungal action.

Conclusion

The available data indicates that this compound possesses significant antifungal activity against a variety of pathogenic fungi. While its potency may not consistently match that of leading synthetic agents like amphotericin B on a direct concentration basis, its natural origin presents a compelling case for further investigation. The provided experimental protocols, based on internationally recognized standards, offer a framework for future comparative studies. A deeper understanding of its mechanism of action and the specific signaling pathways it disrupts in fungal cells will be crucial for unlocking its full therapeutic potential. Further research focusing on direct, side-by-side comparisons with a broader range of synthetic antifungals using standardized methodologies is warranted to definitively position this compound in the landscape of antifungal agents.

References

A comparative transcriptomics analysis of plant responses to capsidiol and other elicitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic responses of plants to the phytoalexin capsidiol and other well-characterized elicitors, including salicylic acid (SA), methyl jasmonate (MeJA), and the pathogen-associated molecular pattern (PAMP) flagellin peptide (flg22). The data presented is a synthesis from multiple studies to offer a broad overview of the defense signaling pathways activated by these molecules.

Comparative Analysis of Transcriptomic Responses

The following table summarizes the transcriptomic changes observed in plants in response to various elicitors. It is important to note that the data is compiled from different studies, and therefore, experimental conditions such as plant species, tissue type, elicitor concentration, and time points may vary.

Elicitor/TreatmentPlant SpeciesTissueNumber of Differentially Expressed Genes (DEGs)Key Up-Regulated Gene Families/PathwaysKey Down-Regulated Gene Families/PathwaysReference
Colletotrichum scovillei (induces this compound) Capsicum annuum (Pepper)Unripe Fruit4,845 up, 4,720 downPhenylpropanoid biosynthesis, secondary metabolite biosynthesis, plant-pathogen interaction, plant hormone signal transductionPhotosynthesis, carbon metabolism[1][2]
Colletotrichum scovillei (induces this compound) Capsicum annuum (Pepper)Ripe Fruit2,560 up, 1,762 downSesquiterpene biosynthesis (including this compound-related genes), defense response, WRKY and NAC transcription factorsNot specified[1][2]
Salicylic Acid (SA) Capsicum annuum (Pepper)LeavesNot specifiedAbiotic stress-responsive genes, defense-related genesNot specified[3]
Methyl Jasmonate (MeJA) Arabidopsis thalianaLeaves>5,000 (over 16h)Transcription factors (MYB, bHLH), defense genes (VSP2, PDF1.2), JA biosynthesis and signalingNot specified[4]
flg22 (PAMP) Arabidopsis thalianaSeedlings~1,000 up, ~500 down (at 1h)Receptor kinases, MAP kinases, transcription factors (WRKY), defense genes (PR proteins)Not specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of transcriptomics experiments. Below are representative protocols for the types of studies cited in this guide.

Pathogen Inoculation to Induce this compound
  • Plant Material and Growth Conditions: Capsicum annuum plants are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 25°C. Fruits at both unripe and ripe stages are used for inoculation.

  • Pathogen Culture and Inoculation: Colletotrichum scovillei is cultured on potato dextrose agar. A spore suspension is prepared and adjusted to a concentration of 1 x 10^6 spores/mL. The surface of the pepper fruits is wounded with a sterile needle, and a droplet of the spore suspension is applied to the wound. Control fruits are treated with sterile water.

  • RNA Extraction and Sequencing: Fruit tissue surrounding the inoculation site is collected at various time points post-inoculation (e.g., 24, 48, 96 hours). Total RNA is extracted using a plant RNA isolation kit. RNA quality is assessed, and libraries are prepared for sequencing using a platform such as Illumina HiSeq.

  • Data Analysis: Raw sequencing reads are filtered for quality. The clean reads are then mapped to the Capsicum annuum reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to the pathogen compared to the control.[1]

Exogenous Elicitor Treatment (SA, MeJA, flg22)
  • Plant Material and Growth Conditions: Arabidopsis thaliana seedlings are typically grown hydroponically or on solid media (e.g., Murashige and Skoog) in a growth chamber with controlled light and temperature conditions to ensure uniformity.

  • Elicitor Treatment: For treatments, a solution of the elicitor (e.g., 100 µM salicylic acid, 100 µM methyl jasmonate, or 1 µM flg22) is applied to the plants. This can be done by spraying the leaves or adding the solution to the hydroponic medium. Control plants are treated with a mock solution (e.g., water or the solvent used to dissolve the elicitor).

  • Sample Collection and RNA Sequencing: Plant tissues (e.g., whole seedlings, leaves) are harvested at specific time points after treatment (e.g., 1, 6, 24 hours). RNA is extracted, and library preparation and sequencing are performed as described above.

  • Data Analysis: The bioinformatic analysis pipeline is similar to that for pathogen inoculation studies, involving quality control, mapping to the Arabidopsis thaliana reference genome, and differential gene expression analysis.[3][4][5]

Visualizing Defense Signaling and Experimental Workflow

Signaling Pathways Overview

The following diagram illustrates a simplified model of the signaling pathways activated by different classes of elicitors. While this compound is a downstream product of defense activation, its biosynthesis is tightly linked to the signaling cascades initiated by PAMPs and effectors.

G Simplified Plant Defense Signaling Pathways cluster_0 Elicitor Recognition at Cell Surface cluster_1 Early Signaling Events cluster_2 Hormone Signaling cluster_3 Transcriptional Reprogramming cluster_4 Defense Responses PAMPs PAMPs (e.g., flg22) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition Elicitors Other Elicitors Elicitors->PRR MAPK MAPK Cascade PRR->MAPK ROS ROS Burst PRR->ROS Ca Calcium Influx PRR->Ca SA Salicylic Acid (SA) Pathway MAPK->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways MAPK->JA_ET TFs Activation of Transcription Factors (e.g., WRKY, MYB) SA->TFs JA_ET->TFs PR_genes Pathogenesis-Related (PR) Genes TFs->PR_genes Capsidiol_biosynthesis This compound Biosynthesis TFs->Capsidiol_biosynthesis

Caption: Overview of plant defense signaling pathways initiated by elicitors.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines the typical workflow for a comparative transcriptomics study in plants.

G Experimental Workflow for Comparative Transcriptomics A Plant Growth in Controlled Environment B Elicitor Treatment (this compound, SA, MeJA, etc.) + Control Group A->B C Time-Course Sample Collection B->C D Total RNA Extraction and Quality Control C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Data Quality Control (e.g., FastQC) F->G H Read Mapping to Reference Genome G->H I Differential Gene Expression (DEG) Analysis H->I J Functional Annotation & Enrichment Analysis (GO, KEGG) I->J K Pathway Analysis & Network Construction J->K L Data Visualization & Interpretation K->L

Caption: A typical workflow for a plant comparative transcriptomics experiment.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Capsidiol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Capsidiol with appropriate personal protective equipment (PPE). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department responsible for hazardous waste management. The following steps outline the general procedure:

  • Waste Identification and Classification : this compound should be treated as a hazardous chemical waste. Do not dispose of this compound or its solutions down the sink or in regular trash.[3] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[4]

  • Segregation : Keep this compound waste separate from other waste streams to prevent accidental mixing of incompatible chemicals.[2][4] If this compound was used in a solution with other solvents or chemicals, the entire mixture should be treated as hazardous waste.

  • Containment :

    • Collect this compound waste in a chemically compatible container that is in good condition and has a secure, leak-proof lid.[3][4]

    • For liquid waste, do not fill the container to more than three-quarters of its capacity to allow for vapor expansion.[5]

    • Whenever possible, use secondary containment to prevent spills.[2][4]

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" tag provided by your institution's EHS office.[2][3]

    • The label must include the full chemical name ("this compound"), the concentration, and the volume of the waste. List all chemical constituents of the waste mixture.[3]

    • Indicate the date when the waste was first added to the container (accumulation start date).[6]

  • Storage :

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]

    • Ensure the storage area is well-ventilated.[4]

  • Arrange for Pickup :

    • Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often around 150 days or six months), submit a hazardous waste pickup request to your EHS office.[6]

    • Follow your institution's specific procedures for requesting a waste pickup.

Regulatory Framework

In the United States, the disposal of hazardous chemical waste from laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Academic and research laboratories may operate under the alternative requirements of Subpart K of the RCRA regulations, which are specifically designed for these settings.[7][8] It is crucial to be familiar with and adhere to both federal regulations and your specific state and institutional policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory environment.

Capsidiol_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Other Waste identify->segregate container Select Compatible Container segregate->container label_waste Label with Hazardous Waste Tag container->label_waste store Store in Designated SAA label_waste->store request_pickup Request EHS Pickup store->request_pickup end End: Proper Disposal by EHS request_pickup->end

This compound Disposal Workflow

By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and support.

References

Personal protective equipment for handling Capsidiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Capsidiol in a laboratory setting. The following step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

This compound: Chemical and Physical Properties

This compound is a sesquiterpenoid phytoalexin, a natural compound produced by plants like chili peppers and tobacco in response to fungal infections.[1][2] It is recognized for its antifungal and antibacterial properties.[3][4]

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[1][3][5]
Molecular Weight 236.35 g/mol [2][3][5]
Physical Description Solid[2][5]
Solubility Soluble in organic solvents; limited solubility in water.[3]
Synonyms (+)-Capsidiol, CHEBI:28283[3][5]

Hazard Identification and Safety Precautions

The primary known hazards of this compound are irritation and acute oral toxicity.[5] Adherence to standard laboratory safety protocols is essential to minimize risk.[6][7]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed
Primary Hazards Not specifiedNot specifiedIrritant [5]

A comprehensive PPE strategy is the first line of defense against exposure.[8][9]

  • Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.[9][10]

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[11] Always inspect gloves for tears or holes before use.[12] Wash the exterior of gloves before removing them and wash hands thoroughly after removal.[9][13]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times to protect from potential splashes or airborne particles.[7][12]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[7][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for handling this compound from receipt to preparation for experimental use.

  • Designated Area: Conduct all work with solid this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Clean Workspace: Ensure the work area is clean, uncluttered, and equipped with all necessary materials (spatula, weigh boat, solvent, vortexer, etc.).[6]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[7]

  • Don the required PPE (lab coat, gloves, safety glasses).

  • Place an analytical balance inside the chemical fume hood.

  • Use a clean spatula to carefully transfer the desired amount of solid this compound onto a weigh boat.

  • Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol (Section 4).[6]

  • Securely close the primary container of this compound after weighing.

  • This compound is generally soluble in organic solvents.[3] Consult your experimental protocol for the appropriate solvent (e.g., ethanol, DMSO).

  • Add the weighed this compound to a suitable, labeled vessel (e.g., glass vial, conical tube).

  • In the fume hood, carefully add the required volume of solvent to the vessel.

  • Seal the vessel and mix thoroughly using a vortexer or by gentle agitation until the solid is completely dissolved.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area weigh 3. Weigh Solid this compound prep_area->weigh Proceed to Handling dissolve 4. Dissolve in Solvent weigh->dissolve experiment 5. Use in Experiment dissolve->experiment Ready for Use cleanup 6. Clean Work Area experiment->cleanup dispose 7. Dispose of Waste cleanup->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency and Spill Response

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing.[13] Vigorously wash the affected area with soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation develops or persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[14] Call a physician or poison control center immediately.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.

G This compound Exposure First Aid cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_followup Follow-Up exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion wash_skin Remove clothing; Wash with soap & water for 15 min. skin->wash_skin flush_eye Flush at eyewash station for 15 min. eye->flush_eye rinse_mouth Rinse mouth; Drink water; Do NOT induce vomiting. ingestion->rinse_mouth medical Seek Medical Attention wash_skin->medical flush_eye->medical rinse_mouth->medical report Report Incident medical->report

Caption: A logical diagram outlining the immediate first aid steps following an exposure to this compound.

  • Alert others in the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a designated chemical waste container.

  • Clean the spill area with a detergent and water solution.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan

All this compound waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[7][10]

  • Solid Waste: Dispose of unused solid this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this compound solutions down the drain.[7]

  • Labeling and Storage: Label waste containers clearly with "Hazardous Waste," the name "this compound," and the primary hazard (Toxic/Irritant).[10] Store waste in a designated, secure area away from incompatible materials until it is collected by environmental health and safety personnel.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capsidiol
Reactant of Route 2
Capsidiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.